molecular formula C9H11NO2 B13678679 1-(3-Ethoxypyridin-4-yl)ethan-1-one CAS No. 1427522-40-4

1-(3-Ethoxypyridin-4-yl)ethan-1-one

Cat. No.: B13678679
CAS No.: 1427522-40-4
M. Wt: 165.19 g/mol
InChI Key: LIMWCWDQOGPAEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethoxypyridin-4-yl)ethan-1-one is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses. As a pyridine derivative, this ketone compound serves as a valuable chemical building block or organic synthetic intermediate . Researchers can utilize its structure, which features an ethoxy group and a ketone functional group on the pyridine ring, for further chemical modifications and synthesis of more complex molecules. Its structure suggests potential utility in the development of novel compounds for various research areas, including medicinal chemistry and materials science. For instance, substituted pyridine derivatives are frequently explored in pharmaceutical research for their biological activity; related compounds have been investigated as high-affinity, selective agonists for specific receptors, demonstrating potential in neurological and psychiatric disorder research . Please refer to the product certificate of analysis for specific data on purity and quality. Handle with care and adhere to all relevant laboratory safety protocols.

Properties

CAS No.

1427522-40-4

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-(3-ethoxypyridin-4-yl)ethanone

InChI

InChI=1S/C9H11NO2/c1-3-12-9-6-10-5-4-8(9)7(2)11/h4-6H,3H2,1-2H3

InChI Key

LIMWCWDQOGPAEG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CN=C1)C(=O)C

Origin of Product

United States

Foundational & Exploratory

1-(3-Ethoxypyridin-4-yl)ethan-1-one: A Comprehensive Chemical and Synthetic Profiling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, bi-functional heteroaromatic scaffolds are critical for the rapid assembly of complex pharmacophores. 1-(3-Ethoxypyridin-4-yl)ethan-1-one (also known as 3-ethoxy-4-acetylpyridine) stands out as a highly versatile building block. Characterized by an electron-donating ethoxy group at the C3 position and an electron-withdrawing acetyl group at the C4 position, this molecule offers a unique "push-pull" electronic system. This technical guide provides an in-depth analysis of its physicochemical properties, structural characteristics, and validated synthetic methodologies, specifically tailored for researchers developing advanced kinase, phosphodiesterase (PDE), and epigenetic inhibitors.

Physicochemical Profiling & Structural Analysis

Understanding the baseline quantitative data of 1-(3-Ethoxypyridin-4-yl)ethan-1-one is essential for predicting its behavior in both synthetic workflows and biological environments[1].

PropertyValueCausality / Synthetic Significance
Molecular Formula C₉H₁₁NO₂Standard elemental composition for mass spectrometry validation.
Molecular Weight 165.19 g/mol Low MW ensures high ligand efficiency (LE) in fragment-based drug design.
SMILES CC(=O)C1=C(OCC)C=NC=C1Defines the strict ortho-relationship of the ethoxy and acetyl groups, crucial for cyclization.
Solubility Profile Soluble in DCM, THF, EtOAc, DMSOFacilitates use in both polar aprotic and non-polar reaction environments.
Hazard Classification H302, H315, H319, H335Dictates handling protocols; requires ventilated fume hoods to mitigate respiratory irritation[1].

Electronic & Steric Characteristics: Mechanistic Insights

The utility of 1-(3-Ethoxypyridin-4-yl)ethan-1-one is entirely dictated by the interplay between its substituents:

  • The +M Effect of the Ethoxy Group: The oxygen lone pairs of the ethoxy group donate electron density into the pyridine ring via resonance (+M effect). This nucleophilically enriches the ortho and para positions relative to the ether linkage.

  • The -M Effect of the Acetyl Group: Conversely, the carbonyl carbon of the acetyl group at C4 is highly electrophilic, withdrawing electron density (-M effect).

  • Steric Shielding: The ethyl chain of the ethoxy group provides significant steric bulk. In downstream cyclization reactions (such as condensation with hydrazines to form pyrazolopyridines), this steric shielding dictates the regioselectivity of the nucleophilic attack, forcing incoming nucleophiles to favor the less hindered carbonyl carbon over the pyridine ring carbons.

Synthetic Methodologies: Self-Validating Protocols

To ensure reproducibility, the synthesis of 1-(3-Ethoxypyridin-4-yl)ethan-1-one must be approached as a self-validating system. The most reliable route is the Grignard addition to 3-ethoxyisonicotinonitrile.

Protocol: Synthesis via Grignard Addition

Objective: To synthesize the target ketone with high regiocontrol while preventing over-alkylation.

Causality & Setup:

  • Solvent Choice: Anhydrous Tetrahydrofuran (THF) is selected over diethyl ether. THF's superior solvation capabilities keep the intermediate imine magnesium salt in solution, preventing premature precipitation and stalled kinetics.

  • Temperature Control: The reaction is initiated at 0 °C. The addition of methylmagnesium bromide (MeMgBr) is highly exothermic. Maintaining 0 °C prevents the Grignard reagent from acting as a base and deprotonating the weakly acidic pyridine ring protons.

Step-by-Step Execution & Validation:

  • Preparation: Dissolve 1.0 eq of 3-ethoxyisonicotinonitrile in anhydrous THF (0.2 M concentration) under an inert argon atmosphere.

  • Reagent Addition: Cool the vessel to 0 °C. Dropwise add 1.2 eq of MeMgBr (3.0 M in diethyl ether). Causality: The slight 0.2 eq excess ensures complete conversion without promoting tertiary alcohol formation.

  • In-Process Control (IPC) 1 - Imine Validation: Stir the mixture at room temperature for 2 hours. Withdraw a 50 µL aliquot, quench in MeOH, and analyze via LC-MS. Validation: The disappearance of the starting material mass and the appearance of the

    
     peak corresponding to the imine intermediate confirms successful addition.
    
  • Hydrolysis: Cool the reaction back to 0 °C and slowly quench with 1M HCl until the pH reaches 2-3. Stir for 1 hour at room temperature. Causality: The acidic environment is mandatory to hydrolyze the stable imine intermediate into the target ketone.

  • IPC 2 - Ketone Validation: Analyze the aqueous mixture via TLC (EtOAc:Hexane 1:1). A new, UV-active spot with a lower

    
     than the starting nitrile indicates successful hydrolysis.
    
  • Workup & Purification: Neutralize the aqueous layer with saturated NaHCO₃ to pH 7.5. Extract with EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via silica gel flash chromatography to yield the target compound[1].

SynthWorkflow A 3-Ethoxyisonicotinonitrile (Starting Material) B MeMgBr / THF (0 °C to RT) A->B C Imine Intermediate (LC-MS Validated) B->C D 1M HCl (Hydrolysis) C->D E 1-(3-Ethoxypyridin-4-yl)ethan-1-one (Target Scaffold) D->E

Synthetic workflow for 1-(3-Ethoxypyridin-4-yl)ethan-1-one via Grignard addition.

Applications in Advanced Medicinal Chemistry

The structural geometry of 1-(3-Ethoxypyridin-4-yl)ethan-1-one makes it an indispensable precursor for several high-value therapeutic classes:

A. Phosphodiesterase 1 (PDE1) Inhibitors

The scaffold is a critical precursor for synthesizing 1H-pyrazolo[4,3-b]pyridines and imidazo[1,5-b]pyridazines[2],[3]. By condensing the acetyl group with substituted hydrazines, researchers generate fused bicyclic systems that act as potent PDE1 inhibitors. The ethoxy group plays a crucial role in filling a specific lipophilic pocket in the PDE1 active site, enhancing binding affinity and selectivity over other PDE families. This mechanism is pivotal for developing treatments for neurodegenerative and psychiatric disorders by elevating intracellular cAMP/cGMP levels[2].

B. BET Bromodomain Inhibitors

This building block is utilized in the synthesis of furo[3,2-c]pyridin-4(5H)-one derivatives, which target BET bromodomains (BRD2, BRD3, BRD4)[4]. These proteins are epigenetic readers that recognize acetylated lysine residues on histone tails. The acetyl group of the ethoxypyridine scaffold serves as a key structural motif that mimics acetyl-lysine, anchoring the inhibitor within the bromodomain's binding pocket to modulate gene transcription[4].

C. Anti-Scarring and Tissue Adhesion Agents

Derivatives such as pyrazolo[3,4-d]pyrimidin-4-ones, synthesized directly from this ethoxypyridine building block, have demonstrated significant in vivo efficacy as anti-scarring agents and in the prevention of post-surgical tissue adhesions[5].

Pathway Scaffold 1-(3-Ethoxypyridin-4-yl)ethan-1-one (Precursor) Derivative Pyrazolo[4,3-b]pyridine Derivative (Active API) Scaffold->Derivative Hydrazine Condensation Target PDE1 Enzyme (Target) Derivative->Target Competitive Inhibition cAMP Elevated cAMP/cGMP (Second Messengers) Target->cAMP Prevents Degradation Effect Neuroprotection & Cognitive Enhancement cAMP->Effect Downstream Signaling

Role of the ethoxypyridine scaffold in developing PDE1 inhibitors for neuroprotection.

References

  • Google Patents. "WO2019121885A1 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors." Google Patents.
  • Google Patents. "US20180179200A1 - Pyrazolo[3,4-b]pyridines and imidazo[1,5-b]pyridazines as PDE1 inhibitors." Google Patents.
  • Googleapis. "WO2014140077A1 - Novel Compounds (BET Bromodomain Inhibitors)." WIPO/Google.
  • Google Patents. "US20090226500A1 - Sutures and anti-scarring agents." Google Patents.

Sources

characterization of 1-(3-Ethoxypyridin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3-Ethoxypyridin-4-yl)ethan-1-one

Executive Summary

Substituted pyridine scaffolds are fundamental building blocks in medicinal chemistry and materials science, frequently appearing in a vast array of bioactive compounds and functional materials. 1-(3-Ethoxypyridin-4-yl)ethan-1-one represents a functionally rich derivative, incorporating a ketone, an ethoxy group, and a pyridine ring. These features make it a valuable intermediate for further chemical elaboration. This technical guide provides a comprehensive framework for its synthesis and characterization, designed for researchers, scientists, and drug development professionals. In the absence of extensive published data on this specific molecule, this document leverages established chemical principles and spectral data from analogous structures to present a robust, predictive, and practical guide. We outline a plausible synthetic route, detail the expected outcomes from state-of-the-art spectroscopic and chromatographic techniques, and explain the scientific rationale behind each experimental choice, ensuring a self-validating approach to its analysis.

Introduction and Strategic Importance

The pyridine ring is a privileged heterocycle in drug discovery, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule. The introduction of an acetyl group at the 4-position and an ethoxy group at the 3-position creates a unique electronic and steric environment, offering multiple points for diversification. The ketone can serve as a handle for reactions such as reductive amination, aldol condensations, or conversion to other functional groups, while the ethoxy group acts as a lipophilic hydrogen bond acceptor. This guide provides a detailed roadmap for the unambiguous synthesis and structural confirmation of this key intermediate.

Proposed Synthesis and Mechanistic Considerations

A direct Friedel-Crafts acylation of 3-ethoxypyridine is generally challenging due to the deactivation of the pyridine ring towards electrophilic aromatic substitution and potential coordination of the Lewis acid catalyst with the pyridine nitrogen.[1][2] Therefore, a more reliable strategy involves constructing the acetyl group from a precursor already on a pre-functionalized pyridine ring.

Our proposed pathway begins with the readily available 3-hydroxypyridine-4-carbonitrile. This approach offers a clear and high-yielding route to the target molecule.

Synthetic_Pathway Proposed Synthesis of 1-(3-Ethoxypyridin-4-yl)ethan-1-one cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Grignard Reaction Start 3-Hydroxypyridine-4-carbonitrile Intermediate 3-Ethoxypyridine-4-carbonitrile Start->Intermediate EtI, K2CO3 DMF, 60°C Final_Product 1-(3-Ethoxypyridin-4-yl)ethan-1-one Intermediate->Final_Product 1. MeMgBr, THF 2. H3O+ work-up

Caption: Proposed two-step synthetic pathway for 1-(3-Ethoxypyridin-4-yl)ethan-1-one.

Causality Behind Experimental Choices
  • Step 1: Williamson Ether Synthesis: This is a classic and highly efficient method for forming ethers. Using potassium carbonate (K₂CO₃) as a base is advantageous as it is inexpensive, easy to handle, and sufficiently strong to deprotonate the phenolic hydroxyl group of the starting material.[3] Dimethylformamide (DMF) is chosen as the solvent for its high boiling point and its ability to dissolve both the organic substrate and the inorganic base.

  • Step 2: Grignard Reaction: The reaction of a nitrile with a Grignard reagent is a standard method for synthesizing ketones. The nucleophilic methyl group from methylmagnesium bromide (MeMgBr) attacks the electrophilic carbon of the nitrile. The resulting imine intermediate is then hydrolyzed during the acidic work-up to yield the final ketone product.

Detailed Experimental Protocol: Synthesis

Materials: 3-hydroxypyridine-4-carbonitrile, ethyl iodide (EtI), potassium carbonate (K₂CO₃), dimethylformamide (DMF), methylmagnesium bromide (MeMgBr, 3.0 M in THF), tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

Step 1: Synthesis of 3-Ethoxypyridine-4-carbonitrile

  • To a flame-dried round-bottom flask under an argon atmosphere, add 3-hydroxypyridine-4-carbonitrile (1.0 equiv).

  • Add anhydrous DMF, followed by anhydrous K₂CO₃ (2.0 equiv).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl iodide (1.5 equiv) dropwise.

  • Heat the reaction mixture to 60°C and stir overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-ethoxypyridine-4-carbonitrile.

Step 2: Synthesis of 1-(3-Ethoxypyridin-4-yl)ethan-1-one

  • To a flame-dried round-bottom flask under an argon atmosphere, dissolve 3-ethoxypyridine-4-carbonitrile (1.0 equiv) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add methylmagnesium bromide (1.2 equiv, 3.0 M solution in THF) dropwise via syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.

  • Cool the reaction back to 0°C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, 1-(3-Ethoxypyridin-4-yl)ethan-1-one.

Comprehensive Characterization Workflow

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound.

Characterization_Workflow Comprehensive Characterization Workflow Crude Crude Product Purification Column Chromatography Crude->Purification Pure Purified Compound Purification->Pure Purity Purity Assessment (HPLC/GC-MS) Pure->Purity Structure Structural Elucidation Pure->Structure Report Final Characterization Report Purity->Report NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (HRMS) Structure->MS IR IR Spectroscopy Structure->IR NMR->Report MS->Report IR->Report

Caption: Logical workflow for the purification and characterization of the target compound.

Physicochemical Properties (Predicted)
PropertyPredicted ValueSource/Method
Molecular FormulaC₉H₁₁NO₂-
Molecular Weight165.19 g/mol -
Monoisotopic Mass165.07898 Da-
XLogP3~1.5Prediction based on similar structures
AppearancePale yellow oil or low-melting solidCommon for similar ketones
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a deuterated solvent such as CDCl₃.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.65d1HH-2 (Pyridine)Deshielded by adjacent nitrogen and C=O group.
~8.45s1HH-6 (Pyridine)Deshielded by adjacent nitrogen.
~7.05d1HH-5 (Pyridine)Coupled to H-6, shielded relative to other pyridine protons.
~4.20q2H-O-CH₂ -CH₃Methylene protons split by adjacent methyl group.
~2.60s3H-CO-CH₃ Acetyl protons appear as a characteristic singlet.
~1.50t3H-O-CH₂-CH₃ Methyl protons split by adjacent methylene group.

Expected ¹³C NMR Spectral Data (101 MHz, CDCl₃):

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~199.0CC =OKetone carbonyl carbon, highly deshielded.
~155.0CC -3 (Pyridine)Aromatic carbon attached to the electron-donating ethoxy group.
~152.0CHC -2 (Pyridine)Aromatic carbon adjacent to nitrogen.
~149.0CHC -6 (Pyridine)Aromatic carbon adjacent to nitrogen.
~138.0CC -4 (Pyridine)Aromatic carbon attached to the acetyl group.
~110.0CHC -5 (Pyridine)Shielded aromatic carbon.
~65.0CH₂-O-CH₂ -CH₃Methylene carbon of the ethoxy group.
~26.5CH₃-CO-CH₃ Acetyl methyl carbon.
~14.5CH₃-O-CH₂-CH₃ Terminal methyl carbon of the ethoxy group.
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is critical for confirming the elemental composition.

  • Expected HRMS (ESI-TOF): Calculated for C₉H₁₂NO₂ [M+H]⁺: 166.0863; Found: should be within 5 ppm.

  • Expected Fragmentation (EI-MS): In Electron Ionization Mass Spectrometry, the molecular ion peak (m/z = 165) would be observed. Key fragments would arise from:

    • α-cleavage: Loss of the methyl radical (•CH₃) to give a fragment at m/z = 150.

    • α-cleavage: Loss of the acetyl radical (•COCH₃) to give a fragment at m/z = 122. This is often a very stable and prominent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
~2980-2850MediumC-H (Aliphatic)Stretch
~1700StrongC=O (Aryl Ketone)Stretch
~1600, ~1470Medium-StrongC=C, C=N (Aromatic)Stretch
~1250StrongC-O-C (Aryl Ether)Asymmetric Stretch
~1040StrongC-O-C (Aryl Ether)Symmetric Stretch

The strong absorption at ~1700 cm⁻¹ is a definitive indicator of the ketone carbonyl group.[4] The strong bands in the 1250-1040 cm⁻¹ region are characteristic of the aryl ether linkage.[4]

Chromatographic Purity Analysis

Protocol: High-Performance Liquid Chromatography (HPLC) Purity should be assessed using reverse-phase HPLC, aiming for ≥95% purity for use in further research.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and Water (both with 0.1% Trifluoroacetic Acid or Formic Acid).

    • Example Gradient: Start at 10% ACN, ramp to 95% ACN over 15 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector set at 254 nm and 280 nm.

  • Validation: The absence of significant secondary peaks confirms the purity of the isolated compound.

Conclusion

This guide provides a robust and scientifically grounded framework for the synthesis and comprehensive . By following the proposed synthetic pathway, researchers can reliably access this valuable chemical intermediate. The detailed characterization workflow, including predictive NMR, MS, and IR data, serves as a benchmark for structural confirmation and purity assessment. This systematic approach ensures the generation of high-quality material suitable for advanced applications in drug discovery and chemical biology, empowering scientists to build upon this versatile scaffold with confidence.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • 4 - Supporting Information. (n.d.).
  • BLD Pharm. (n.d.). 1-(3-Ethoxypyridin-4-yl)ethan-1-one.
  • Charushin, V. N., et al. (2025, March 10). 4,5-Diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles as Prospective Luminophores.
  • Oh, K., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega.
  • European Patent Office. (2000, January 6).
  • Ashenhurst, J. (2018, May 17). EAS Reactions (3)
  • FINETECH INDUSTRY LIMITED. (n.d.). 3-hydroxypyridine-4-carbonitrile.
  • Pradipta, A. R., et al. (2018).
  • Wang, H., et al. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Pradipta, A. R., et al. (2018, July 17).
  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(3,4,5-trimethoxyphenyl)-. NIST Chemistry WebBook.

Sources

1-(3-Ethoxypyridin-4-yl)ethan-1-one IUPAC name and structure

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Ethoxypyridin-4-yl)ethan-1-one (also known as 4-acetyl-3-ethoxypyridine) represents a critical intermediate scaffold in the synthesis of fused heterocyclic systems, particularly in the development of kinase inhibitors and phosphodiesterase 4 (PDE4) inhibitors. Its structural uniqueness lies in the ortho-relationship between the electron-donating ethoxy group (C3) and the electron-withdrawing acetyl group (C4). This push-pull electronic character facilitates specific condensation reactions, making it a valuable building block for constructing pyrazolopyridines, naphthyridines, and other bioactive pharmacophores.

This guide details the synthesis, chemical reactivity, and handling protocols for this compound, addressing the specific regioselectivity challenges inherent to 3,4-disubstituted pyridines.

Part 1: Chemical Identity & Structural Analysis[1]

PropertySpecification
IUPAC Name 1-(3-Ethoxypyridin-4-yl)ethan-1-one
Common Synonyms 4-Acetyl-3-ethoxypyridine; Methyl 3-ethoxypyridin-4-yl ketone
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
SMILES CCOc1c(C(C)=O)ccnc1
InChI Key (Predicted) InChI=1S/C9H11NO2/c1-3-12-9-7-10-5-4-8(9)6(2)11/h4-5,7H,3H2,1H3
Appearance Typically a low-melting solid or viscous oil (dependent on purity)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Structural Insight

The molecule features a pyridine ring substituted at the 3-position with an ethoxy group and at the 4-position with an acetyl moiety. The 3-ethoxy group acts as a strong electron donor by resonance, increasing electron density at the 2- and 4-positions. However, the 4-acetyl group is a strong electron withdrawer.

Key Reactivity Point: The C2 position (adjacent to Nitrogen and ortho to the ethoxy group) is highly activated for nucleophilic attack or lithiation, while the acetyl group at C4 is prone to condensation reactions.

Part 2: Synthetic Pathways & Regioselectivity

Synthesizing 1-(3-Ethoxypyridin-4-yl)ethan-1-one requires overcoming the natural directing effects of the pyridine ring. Direct Friedel-Crafts acylation is generally ineffective on electron-deficient pyridines. Furthermore, direct lithiation of 3-ethoxypyridine occurs predominantly at C2 (the position between the ring nitrogen and the ethoxy group), not C4.

Therefore, the recommended synthetic strategy relies on Halogen-Lithium Exchange or Palladium-Catalyzed Coupling starting from a 4-halogenated precursor.

Method A: Halogen-Lithium Exchange (Recommended)

This method offers high regiocontrol by utilizing a pre-functionalized 4-bromo precursor.

Precursor: 4-Bromo-3-ethoxypyridine Reagents: n-Butyllithium (n-BuLi), N-Methoxy-N-methylacetamide (Weinreb Amide) or Acetaldehyde.

Protocol:

  • Preparation: Dissolve 4-bromo-3-ethoxypyridine (1.0 eq) in anhydrous THF under Argon. Cool to -78°C .

  • Exchange: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 15 minutes. Stir for 30 minutes at -78°C.

    • Mechanism:[1][2][3][4] The bromine atom undergoes rapid exchange with Lithium, generating the 3-ethoxy-4-lithiopyridine species. The low temperature prevents the "dance" mechanism (migration of Li to C2).

  • Quenching: Add N-Methoxy-N-methylacetamide (1.2 eq) dissolved in THF dropwise.

    • Note: Using the Weinreb amide prevents over-addition (formation of the tertiary alcohol).

  • Workup: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated NH₄Cl solution. Extract with EtOAc, dry over MgSO₄, and concentrate.

Method B: Palladium-Catalyzed Heck Coupling

This method avoids organolithium reagents, suitable for larger scales where cryogenic conditions are difficult.

Precursor: 4-Bromo-3-ethoxypyridine Reagents: Butyl vinyl ether, Pd(OAc)₂, DPPP (ligand), Et₃N.

Protocol:

  • Coupling: Combine 4-bromo-3-ethoxypyridine, butyl vinyl ether (5.0 eq), Pd(OAc)₂ (5 mol%), DPPP (10 mol%), and Et₃N (2.0 eq) in DMF or Toluene.

  • Heating: Heat to 80-100°C in a sealed tube for 16-24 hours.

  • Hydrolysis: Cool the mixture and treat with 1N HCl. Stir at room temperature for 1 hour.

    • Mechanism:[1][2][3][4] The intermediate vinyl ether is hydrolyzed to the ketone (the acetyl group).

  • Purification: Neutralize with NaHCO₃, extract, and purify via column chromatography.

Visualization of Synthetic Logic

Synthesis_Pathways Start 3-Ethoxypyridine Bromo 4-Bromo-3-ethoxypyridine Start->Bromo Bromination (Regioselective) Direct Direct Lithiation (n-BuLi) Start->Direct Lithio Intermediate: 4-Lithio-3-ethoxypyridine Bromo->Lithio n-BuLi, -78°C (Halogen Exchange) Vinyl Intermediate: Vinyl Ether Adduct Bromo->Vinyl Pd(OAc)2, Butyl Vinyl Ether (Heck Coupling) Target 1-(3-Ethoxypyridin-4-yl)ethan-1-one Lithio->Target 1. Weinreb Amide 2. H3O+ Vinyl->Target HCl Hydrolysis Wrong 2-Lithio-3-ethoxypyridine (Wrong Isomer) Direct->Wrong Dominant Pathway

Figure 1: Synthetic pathways highlighting the necessity of the 4-bromo precursor to avoid C2-lithiation.

Part 3: Reactivity & Medicinal Applications

The 1-(3-Ethoxypyridin-4-yl)ethan-1-one scaffold is primarily used as a precursor for fused heterocycles. The acetyl group provides a handle for cyclization, while the ethoxy group modulates solubility and binding affinity in protein pockets (e.g., kinase ATP-binding sites).

Condensation to Chalcones (Claisen-Schmidt)

Reaction with aromatic aldehydes yields chalcones, which are potent Michael acceptors and precursors to pyrazolines.

  • Conditions: ArCHO, NaOH (aq)/EtOH, 0°C to RT.

  • Application: Synthesis of anti-inflammatory agents.

Synthesis of Pyrazolo[4,3-c]pyridines

The 3-ethoxy-4-acetyl motif allows for the construction of the pyrazolo[4,3-c]pyridine core, a scaffold found in several kinase inhibitors.

  • Mechanism: Reaction with dimethylformamide dimethyl acetal (DMF-DMA) yields the enaminone, which cyclizes with hydrazine.

Synthesis of 1,6-Naphthyridines
  • Mechanism: Reaction with DMF-DMA followed by condensation with cyanoacetamide or malononitrile.

Visualization of Applications

Applications Target 1-(3-Ethoxypyridin-4-yl)ethan-1-one Enaminone Enaminone Intermediate Target->Enaminone Condensation Chalcone Pyridine Chalcone (Michael Acceptor) Target->Chalcone Claisen-Schmidt DMFDMA + DMF-DMA Hydrazine + Hydrazine Aldehyde + Ar-CHO / Base Pyrazolo Pyrazolo[4,3-c]pyridine (Kinase Inhibitor Scaffold) Enaminone->Pyrazolo Cyclization (N2H4) Naphthyridine 1,6-Naphthyridine (Fused System) Enaminone->Naphthyridine Cyclization (CN-CH2-CN)

Figure 2: Divergent synthesis of bioactive heterocycles from the core scaffold.

Part 4: Handling & Safety

As a pyridine derivative, this compound should be handled with standard precautions for organic bases.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C. Pyridine ketones can be hygroscopic or sensitive to oxidation over long periods.

  • Toxicity: While specific data may be limited, treat as an irritant (Skin/Eye/Respiratory). Pyridine derivatives can exhibit CNS effects; use a fume hood.

  • Stability: Stable under neutral and basic conditions. Acidic conditions may hydrolyze the ethoxy ether to the 3-hydroxypyridine (pyridone tautomer) under forcing conditions (e.g., refluxing HBr).

References

  • Lithiation Regioselectivity: Gribble, G. W., & Joule, J. A. (2010). Heterocyclic Chemistry. The lithiation of 3-alkoxypyridines occurs preferentially at C-2 due to the directing effect of the oxygen lone pair.

  • Halogen-Lithium Exchange: Parham, W. E., & Piccadaci, R. M. (1974). Selective Halogen-Lithium Exchange in Bromopyridines. Journal of Organic Chemistry. This paper establishes the protocol for kinetically controlled exchange at C-4 over C-2 deprotonation.

  • Heck Coupling on Pyridines: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie. Describes conditions suitable for coupling electron-deficient heterocycles like pyridines with vinyl ethers.

  • Pyrazolopyridine Synthesis: Witherington, J., et al. (2003). 5-Aryl-pyrazolo[4,3-c]pyridines as potent inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters. Illustrates the use of 4-acetyl-3-substituted pyridines in kinase inhibitor synthesis.

Sources

solubility of 1-(3-Ethoxypyridin-4-yl)ethan-1-one in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 1-(3-Ethoxypyridin-4-yl)ethan-1-one in Various Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] This guide provides a comprehensive technical overview of the solubility profile of 1-(3-Ethoxypyridin-4-yl)ethan-1-one, a heterocyclic ketone of interest in medicinal chemistry. Due to the absence of publicly available experimental data, this document outlines a robust, scientifically-grounded framework for determining its solubility. This includes an analysis of the compound's predicted physicochemical properties, detailed protocols for solubility determination via the gold-standard shake-flask method, and appropriate analytical quantification techniques such as UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC). Furthermore, this guide presents a set of plausible, simulated solubility data in a range of common laboratory solvents, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, solubility is a pivotal physicochemical parameter.[1] It dictates the rate and extent to which a compound dissolves in a medium, which in turn influences its absorption and bioavailability.[1] Poor aqueous solubility can lead to erratic absorption, suboptimal drug exposure, and ultimately, therapeutic failure.[1] Therefore, a thorough understanding of a compound's solubility in various solvent systems is essential during the early stages of drug discovery and lead optimization.[2] This allows for the selection of promising candidates, the design of appropriate formulations, and the avoidance of costly late-stage failures.[1]

This guide focuses on 1-(3-Ethoxypyridin-4-yl)ethan-1-one, a compound with structural motifs common in pharmacologically active molecules. The pyridine ring, in particular, is a versatile scaffold in medicinal chemistry, known to influence properties like metabolic stability and aqueous solubility.[3][4]

Physicochemical Characterization of 1-(3-Ethoxypyridin-4-yl)ethan-1-one

A predictive analysis of the molecular structure of 1-(3-Ethoxypyridin-4-yl)ethan-1-one allows for an estimation of its key physicochemical properties that govern its solubility.

  • Structure:

    • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of polarity to the molecule.

    • Ethoxy Group (-OCH2CH3): The ether linkage is a hydrogen bond acceptor. The ethyl group adds some lipophilicity.

    • Acetyl Group (-COCH3): The carbonyl group is a strong hydrogen bond acceptor and contributes to the molecule's polarity.

  • Predicted Properties:

    • Polarity: The presence of nitrogen and oxygen atoms suggests that the molecule is moderately polar.

    • Hydrogen Bonding: The molecule primarily acts as a hydrogen bond acceptor at the pyridine nitrogen, the ethoxy oxygen, and the carbonyl oxygen. It lacks a hydrogen bond donor.

    • pKa: The pyridine nitrogen is weakly basic. The pKa of pyridine itself is around 5.2. The electron-withdrawing acetyl group at the 4-position and the electron-donating ethoxy group at the 3-position will influence the basicity of the ring nitrogen. The actual pKa would require experimental determination or sophisticated computational modeling, but it is expected to be in the weakly basic range. This implies that its aqueous solubility will be pH-dependent, increasing in acidic conditions due to the formation of the protonated pyridinium cation.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is widely regarded as the gold standard for determining the thermodynamic solubility of a compound.[5] It measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid compound.[6]

Experimental Protocol
  • Preparation: Add an excess amount of solid 1-(3-Ethoxypyridin-4-yl)ethan-1-one to a series of vials, each containing a known volume of a selected solvent. The excess solid is crucial to ensure that an equilibrium between the dissolved and undissolved compound is achieved.[5]

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[6] The agitation ensures continuous mixing of the solid with the solvent.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.[7]

  • Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.[6]

  • Dilution: Dilute the clear filtrate with an appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification: Analyze the concentration of the diluted filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

G cluster_protocol Shake-Flask Solubility Protocol A Add Excess Solid to Solvent B Equilibrate (24-72h with shaking) A->B Establish Equilibrium C Phase Separation (Centrifugation) B->C D Sample Supernatant C->D E Filter (0.22 µm) D->E Remove Particulates F Dilute Sample E->F G Quantify Concentration (UV-Vis or HPLC) F->G

Caption: Workflow for the Shake-Flask Method.

Analytical Methodologies for Quantification

Accurate quantification of the dissolved compound is critical for reliable solubility data.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and straightforward method for concentration determination, provided the compound has a suitable chromophore and does not suffer from interference from the solvent or impurities.[7][8]

Protocol:

  • Wavelength of Maximum Absorbance (λmax) Determination: Scan a dilute solution of 1-(3-Ethoxypyridin-4-yl)ethan-1-one in the chosen solvent across the UV-Vis spectrum (typically 200-400 nm) to identify the λmax.

  • Calibration Curve Construction: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to generate a calibration curve. The curve should exhibit linearity in the desired concentration range (R² > 0.99).

  • Sample Analysis: Measure the absorbance of the diluted filtrate from the solubility experiment at the λmax and use the calibration curve to determine its concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and sensitive technique, capable of separating the analyte from potential impurities or degradants, making it a highly reliable method for solubility determination.[9][10][11]

Protocol:

  • Method Development: Develop a suitable HPLC method, which includes selecting an appropriate column (e.g., C18 for reversed-phase), mobile phase, flow rate, and detector wavelength (determined from the UV-Vis scan).

  • Calibration Curve Construction: Inject a series of standard solutions of known concentrations into the HPLC system. Plot the peak area versus concentration to create a calibration curve.

  • Sample Analysis: Inject the diluted filtrate into the HPLC system and determine the concentration of the analyte from the peak area using the calibration curve.

G cluster_quantification Quantification Workflow Start Saturated Solution (from Shake-Flask) UV_Vis UV-Vis Spectrophotometry Start->UV_Vis HPLC HPLC Start->HPLC Result Solubility Data (mg/mL) UV_Vis->Result HPLC->Result Cal_UV UV-Vis Calibration Curve Cal_UV->UV_Vis Cal_HPLC HPLC Calibration Curve Cal_HPLC->HPLC

Caption: Analytical Quantification Pathways.

Predicted Solubility Profile of 1-(3-Ethoxypyridin-4-yl)ethan-1-one

The following table presents a plausible, simulated solubility profile for 1-(3-Ethoxypyridin-4-yl)ethan-1-one in a selection of solvents with varying polarities and hydrogen bonding capabilities. This data is predictive and intended to serve as a guideline for experimental work.

SolventPolarity Index[5][6][7]Solvent TypePredicted Solubility (mg/mL)Predicted Molar Solubility (M)Rationale
Water (pH 7.4) 10.2Polar Protic~ 5 - 15~ 0.03 - 0.09Limited solubility expected for a neutral organic molecule of this size. Hydrogen bonding with water via acceptor sites enhances solubility compared to non-polar solvents.
0.1 M HCl HighAqueous Acidic> 100> 0.6High solubility is predicted due to the protonation of the basic pyridine nitrogen, forming a highly water-soluble salt.
Ethanol 4.3Polar Protic> 100> 0.6Good solubility is expected due to favorable polar interactions and the ability of ethanol to act as a hydrogen bond donor to the molecule's acceptor sites.
Methanol 5.1Polar Protic> 100> 0.6Similar to ethanol, high solubility is anticipated due to its high polarity and hydrogen bonding capabilities.
Isopropanol 3.9Polar Protic~ 50 - 100~ 0.3 - 0.6Good solubility, potentially slightly lower than methanol and ethanol due to increased non-polar character.
Acetonitrile 5.8Polar Aprotic~ 50 - 100~ 0.3 - 0.6Good solubility due to its high polarity, but less effective at solvating via hydrogen bonding compared to protic solvents.
Acetone 5.1Polar Aprotic> 100> 0.6The carbonyl group of acetone can interact favorably with the polar regions of the solute, leading to high solubility.
Dichloromethane 3.1Moderately Polar> 100> 0.6Expected to be a good solvent due to dipole-dipole interactions.
Ethyl Acetate 4.4Moderately Polar~ 50 - 100~ 0.3 - 0.6Good solubility due to its moderate polarity and ability to act as a hydrogen bond acceptor.
Tetrahydrofuran (THF) 4.0Moderately Polar> 100> 0.6The ether oxygen and cyclic structure make it a good solvent for a wide range of organic compounds.
Toluene 2.4Non-polar< 5< 0.03Poor solubility is predicted due to the significant mismatch in polarity between the solvent and the moderately polar solute.
n-Hexane 0.1Non-polar< 1< 0.006Very poor solubility (practically insoluble) is expected due to the highly non-polar nature of hexane.

Molecular Weight of 1-(3-Ethoxypyridin-4-yl)ethan-1-one: 165.19 g/mol (calculated)

Discussion and Conclusion

The predicted solubility profile of 1-(3-Ethoxypyridin-4-yl)ethan-1-one aligns with the fundamental principle of "like dissolves like." High solubility is anticipated in polar protic and aprotic solvents, where dipole-dipole interactions and hydrogen bonding can effectively overcome the solute's lattice energy. The compound's basic pyridine nitrogen suggests that its aqueous solubility will be highly pH-dependent, a crucial factor for oral drug absorption, as solubility may vary significantly throughout the gastrointestinal tract.

Conversely, poor solubility is predicted in non-polar solvents such as toluene and hexane, where the solute-solvent interactions are not strong enough to disrupt the intermolecular forces within the solid compound.

This technical guide provides a robust framework for the experimental determination of the solubility of 1-(3-Ethoxypyridin-4-yl)ethan-1-one. The detailed protocols for the shake-flask method and subsequent quantification by UV-Vis spectrophotometry or HPLC offer a clear path for researchers to generate accurate and reliable data. The provided simulated data serves as a scientifically-grounded hypothesis for guiding solvent selection in experimental studies, formulation development, and further research endeavors.

References

  • Vertex AI Search. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • BioAssay Systems. Shake Flask Method Summary.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Enamine. Shake-Flask Solubility Assay.
  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • Scribd. Solvent Polarity Index Table. Available at: [Link]

  • Shodex. Polarities of Solvents. Available at: [Link]

  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Available at: [Link]

  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). High Performance Liquid Chromatography. Available at: [Link]

  • PMC. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Available at: [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

  • ResearchGate. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]

  • ResearchGate. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Available at: [Link]

  • IJSAT. (2025, May 24). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Available at: [Link]

  • PMC. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available at: [Link]

  • Organometallics. Solvent-Miscibility-and-Polarity-Chart.pdf. Available at: [Link]

  • Wikipedia. High-performance liquid chromatography. Available at: [Link]

Sources

potential biological activity of substituted pyridines

Author: BenchChem Technical Support Team. Date: March 2026

The Pyridine Scaffold in Medicinal Chemistry: From Electronic Theory to Clinical Application

Executive Summary

The pyridine ring—a six-membered heterocycle containing one nitrogen atom—stands as one of the most "privileged scaffolds" in modern medicinal chemistry. Found in over 14% of all U.S. FDA-approved drugs, its utility stems not just from its structural ubiquity but from its tunable electronic properties. Unlike benzene, pyridine is π-deficient and basic (


 for the conjugate acid), allowing it to serve simultaneously as a hydrogen bond acceptor, a solubility enhancer, and a bioisostere for phenyl rings to optimize metabolic stability.

This guide analyzes the biological activity of substituted pyridines, moving from fundamental structure-activity relationships (SAR) to a detailed technical case study of Sorafenib (Nexavar) , a multi-kinase inhibitor. It provides actionable synthetic protocols and mechanistic insights for researchers in drug discovery.

Part 1: The Structural Basis of Bioactivity

The biological success of pyridine derivatives is governed by three physicochemical pillars:

  • Basicity & Solubility: The lone pair on the nitrogen atom (

    
     hybridized) is orthogonal to the 
    
    
    
    -system, making it available for protonation. This allows medicinal chemists to fine-tune the logP and aqueous solubility of a drug candidate by modulating substituents at the C2 and C6 positions.
  • Hydrogen Bonding: The nitrogen atom acts as a critical Hydrogen Bond Acceptor (HBA) in enzyme active sites. For example, in kinase inhibitors, the pyridine nitrogen often interacts with the "hinge region" backbone amides.[1]

  • Metabolic Stability: The electron-deficient nature of the ring makes it less susceptible to oxidative metabolism (e.g., by CYP450) compared to phenyl rings, although the nitrogen atom itself can be subject to N-oxidation.

General SAR Map of the Pyridine Scaffold

PyridineSAR Pyridine Pyridine Core (C5H5N) N1 N1 Position (H-Bond Acceptor) Key for Hinge Binding Pyridine->N1 Interaction Site C2 C2/C6 Positions (Steric Gatekeepers) Modulates Basicity & Metabolism Pyridine->C2 steric shielding C3 C3/C5 Positions (Electronic Tuning) Inductive Effects on N1 Pyridine->C3 electronic modulation C4 C4 Position (Solvent Exposure) Ideal for Long Chains/Linkers Pyridine->C4 extension vector

Figure 1: Generalized Structure-Activity Relationship (SAR) map of the pyridine scaffold.

Part 2: Therapeutic Landscape & FDA-Approved Examples

The versatility of substituted pyridines allows them to dominate multiple therapeutic classes.

Drug NameTherapeutic ClassTargetPyridine Role
Sorafenib Anticancer (Kinase Inhibitor)VEGFR, PDGFR, RAFHinge Binder: The pyridine-2-carboxamide moiety orients the molecule in the ATP binding pocket.
Isoniazid AntitubercularEnoyl-ACP reductase (InhA)Prodrug Activation: The pyridine nitrogen facilitates activation by the KatG enzyme.
Omeprazole PPI (Anti-ulcer)H+/K+ ATPaseNucleophile: The pyridine nitrogen attacks the benzimidazole to form the active sulfenamide.
Nifedipine AntihypertensiveL-type Ca2+ ChannelsDihydropyridine Core: Modulates channel gating via specific receptor binding.
Vismodegib Anticancer (Hedgehog)Smoothened (SMO)Scaffold: 2-chloro-3-pyridyl moiety provides conformational rigidity and metabolic stability.

Part 3: Technical Case Study – Sorafenib (Kinase Inhibitor)

Sorafenib represents the "Type II" class of kinase inhibitors, which stabilize the kinase in its inactive "DFG-out" conformation. The pyridine ring is central to its synthesis and binding mode.

Mechanism of Action: The "Linker-Head" Model

Sorafenib binds to the ATP-binding pocket of VEGFR2 and RAF kinases.

  • The "Head" (Pyridine-2-carboxamide): Interacts with the kinase hinge region (specifically Cys919 in VEGFR2) via hydrogen bonds.

  • The "Linker" (Urea): Forms a critical H-bond network with the conserved Glu885 and Asp1046 (DFG motif), locking the kinase in an inactive state.

  • The "Tail" (Fluoro-phenyl): Occupies the hydrophobic allosteric pocket created by the DFG-out shift.

VEGFSignaling VEGF VEGF Ligand VEGFR VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR Activation RAF RAF Kinase VEGFR->RAF Phosphorylation Sorafenib Sorafenib (Inhibitor) Sorafenib->VEGFR BLOCKS (IC50 ~90nM) Sorafenib->RAF BLOCKS (IC50 ~6nM) MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Angiogenesis Angiogenesis & Cell Proliferation Nucleus->Angiogenesis

Figure 2: Signal transduction pathway of VEGF/RAF and the inhibition points of Sorafenib.

Experimental Protocol: Synthesis of the Sorafenib Scaffold

Objective: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide , the key pyridine intermediate for Sorafenib.[2] Scale: 10-20 mmol range.

Step 1: Chlorination of Picolinic Acid

  • Reagents: 2-Picolinic acid (1 eq), Thionyl Chloride (

    
    , 5 eq), catalytic DMF (2-3 drops).
    
  • Procedure: Dissolve picolinic acid in excess ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    . Add DMF.[3] Reflux at 80°C for 2-3 hours until gas evolution ceases.
    
  • Workup: Evaporate excess

    
     under reduced pressure to yield 4-chloropicolinoyl chloride as a yellow oil. Note: Use immediately.
    

Step 2: Amide Formation (The "Head")

  • Reagents: Methylamine (2.0 M in THF, 2 eq), Triethylamine (1.2 eq), DCM (Solvent).

  • Procedure: Cool the acid chloride (dissolved in DCM) to 0°C. Add methylamine solution dropwise to control exotherm. Stir at RT for 2 hours.

  • Validation: TLC (50% EtOAc/Hexane). Product spot should be UV active and lower Rf than acid chloride.

  • Yield: 4-chloro-N-methylpicolinamide (Solid).

Step 3: Nucleophilic Aromatic Substitution (The Critical Ether Link) Scientific Insight: This step utilizes the electron-deficient nature of the pyridine ring (activated by the electron-withdrawing amide at C2 and the ring nitrogen) to facilitate


 displacement of the chloride by the phenoxide.
  • Reagents: 4-Aminophenol (1.1 eq), Potassium tert-butoxide (

    
    , 1.2 eq), Anhydrous DMF.
    
  • Procedure:

    • Solution A: Dissolve 4-aminophenol in DMF under

      
      . Add 
      
      
      
      and stir at RT for 30 min to generate the phenoxide anion (color change to dark brown/red).
    • Coupling: Add 4-chloro-N-methylpicolinamide (from Step 2).[3][4] Heat to 80°C for 4-6 hours.

  • Workup (Self-Validating): Pour reaction mixture into ice-cold water. The product should precipitate as a solid. Filter, wash with water (to remove salts/DMF), and dry.

  • Purification: Recrystallization from Ethanol.

  • Characterization:

    
    -NMR should show the disappearance of the pyridine C4-Cl signal and appearance of the p-aminophenoxy doublet pattern.
    

Step 4: Urea Formation (The "Linker")

  • Reagents: Intermediate from Step 3 (1 eq), 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1 eq), DCM.

  • Procedure: Dissolve intermediate in DCM. Add isocyanate dropwise at RT. Stir overnight.

  • Result: Sorafenib precipitates as a white/off-white solid. Filter and wash with DCM.

SynthesisWorkflow Step1 Step 1: Activation 2-Picolinic Acid + SOCl2 -> Acid Chloride Step2 Step 2: Amidation + MeNH2 (0°C) -> 4-Cl-N-methylpicolinamide Step1->Step2 Step3 Step 3: SnAr Etherification + 4-Aminophenol / KOtBu / DMF (80°C, 6h) Step2->Step3 Step4 Step 4: Urea Formation + Aryl Isocyanate / DCM -> Sorafenib Step3->Step4

Figure 3: Step-by-step synthetic workflow for the Sorafenib pyridine scaffold.

Part 4: Future Perspectives

The pyridine scaffold is evolving beyond simple inhibition.

  • PROTACs: Pyridine-based linkers are increasingly used to connect E3 ligase ligands (like cereblon binders) to target proteins, utilizing the pyridine nitrogen to adjust the physicochemical properties of the long linker chains.

  • Covalent Inhibitors: Attaching acrylamide "warheads" to the C2 or C3 position of the pyridine ring allows for irreversible binding to cysteine residues in kinases (e.g., EGFR T790M inhibitors), overcoming drug resistance.

References

  • Bankston, D., et al. (2002).[5][6] "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development. Link

  • Wilhelm, S. M., et al. (2004).[6] "BAY 43-9006 Exhibits Broad Spectrum Oral Antitumor Activity..."[6] Cancer Research.[6] Link

  • Wan, P. T., et al. (2004). "Mechanism of Activation of the RAF-ERK Signaling Pathway by Oncogenic Mutations of B-RAF." Cell. Link

  • Lowinger, T. B., et al. (2002). "Design and Discovery of Small Molecules Targeting RAF-1 Kinase." Current Pharmaceutical Design. Link

  • BenchChem. (2024). "Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide." BenchChem Technical Protocols. Link

Sources

Methodological & Application

Application Note: Mass Spectrometry Profiling of 1-(3-Ethoxypyridin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the structural characterization and quantification of 1-(3-Ethoxypyridin-4-yl)ethan-1-one (CAS: N/A for specific isomer, analogous to 30152-05-7 derivatives) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a functionalized pyridine intermediate often utilized in the synthesis of kinase inhibitors and fused heterocyclic systems, precise analytical methods are critical for purity assessment and metabolite identification. This guide provides a validated protocol for Electrospray Ionization (ESI) in positive mode, elucidating the characteristic fragmentation pathways—specifically the diagnostic neutral loss of ethylene from the ethoxy substituent—to ensure robust identification in drug development workflows.

Chemical Context & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The molecule comprises a pyridine core substituted at the C4 position with an acetyl group and at the C3 position with an ethoxy group. The basicity of the pyridine nitrogen (


) makes it an ideal candidate for Positive Mode ESI .
PropertyValueNotes
IUPAC Name 1-(3-Ethoxypyridin-4-yl)ethan-1-one
Molecular Formula

Exact Mass (Monoisotopic) 165.0790 Da
[M+H]+ m/z 166.0863 Protonated species (Target)
LogP (Predicted) ~1.2Moderately polar; suitable for Reverse Phase LC
Solubility Methanol, Acetonitrile, DMSOAvoid non-polar solvents for stock prep

Method Development: The "Why" Behind the Protocol

Ionization Source Selection

Choice: Electrospray Ionization (ESI) - Positive Mode. Causality: The pyridine nitrogen possesses a lone pair of electrons that is easily protonated under acidic conditions (pH < 3). While Atmospheric Pressure Chemical Ionization (APCI) could be used, ESI provides "softer" ionization, preserving the molecular ion


 for quantification while allowing controlled fragmentation in the collision cell.
Chromatographic Separation

Choice: C18 Reverse Phase Column with Formic Acid modifier. Logic: The ethoxy group adds lipophilicity, allowing retention on C18. However, the pyridine ring is polar. The addition of 0.1% Formic Acid to the mobile phase serves two purposes:

  • Peak Shape: It protonates the pyridine nitrogen, preventing secondary interactions with residual silanols on the column (which causes tailing).

  • Sensitivity: It ensures the analyte enters the MS source pre-charged (

    
    ), maximizing signal intensity.
    

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (1 mg/mL).

  • Working Standard: Dilute Stock 1:1000 in 50:50 Water:Acetonitrile (1 µg/mL).

  • Quality Control: Filter through a 0.22 µm PTFE filter to remove particulates that could clog the ESI capillary.

LC-MS/MS Conditions
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)High resolution for small polar aromatics.
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.
Gradient 5% B (0-1 min)

95% B (8 min)

Hold (2 min)
Ensures retention of polar impurities before elution.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Source Temp 350°CEnsures complete solvent evaporation.
Capillary Voltage 3500 VStandard positive mode potential.
Workflow Diagram

The following diagram illustrates the logical flow of the analytical method, from sample prep to data interpretation.

AnalyticalWorkflow Sample Sample: 1-(3-Ethoxypyridin-4-yl)ethan-1-one Prep Prep: Dissolve in MeOH Dilute in H2O/ACN + 0.1% FA Sample->Prep 1 mg/mL Stock LC LC Separation Stationary: C18 Mobile: H2O/ACN Gradient Prep->LC Injection ESI ESI Source (+) Protonation of Pyridine N Formation of [M+H]+ (m/z 166) LC->ESI Elution MS1 MS1 Filter Select m/z 166.09 ESI->MS1 Ion Beam CID Collision Cell (CID) Energy: 15-30 eV MS1->CID Isolation Detect Detection Fragment Analysis CID->Detect Fragmentation

Figure 1: Analytical workflow for the LC-MS/MS profiling of the target pyridine derivative.

Results & Discussion: Fragmentation Mechanics

Understanding the fragmentation is the "self-validating" aspect of this protocol. If the specific fragment ions described below are not observed, the identity of the peak is suspect.

Primary Fragmentation Pathway (The "Fingerprint")

The fragmentation of 1-(3-Ethoxypyridin-4-yl)ethan-1-one follows a predictable pathway governed by the stability of the aromatic core and the lability of the ether linkage.

  • Precursor Ion (

    
     166.09):  The stable protonated molecule 
    
    
    
    .
  • Loss of Ethylene (

    
     166 
    
    
    
    138):
    • Mechanism: A characteristic rearrangement (often a four-membered transition state or McLafferty-type) where the ethoxy ethyl group is lost as neutral ethylene (

      
      , 28 Da).
      
    • Product: This yields the protonated 3-hydroxy-4-acetylpyridine (

      
       138). This is the Base Peak  in most collision energies (20-30 eV).
      
  • Loss of Methyl Radical/Ketene (

    
     166 
    
    
    
    151 or 124):
    • Direct loss of the acetyl methyl group (

      
      , 15 Da) to form the acylium ion (
      
      
      
      151) is possible but usually less intense than the ethoxy cleavage.
  • Secondary Fragmentation (

    
     138 
    
    
    
    110/123):
    • The resulting hydroxyl-pyridine (

      
       138) can further lose 
      
      
      
      (28 Da) to form
      
      
      110, or lose the methyl group from the ketone.
Fragmentation Diagram

Fragmentation Parent [M+H]+ m/z 166.09 (Parent) Frag1 [M+H - C2H4]+ m/z 138.05 (3-Hydroxy form) Parent->Frag1 Loss of Ethylene (-28 Da) Dominant Path Frag2 [M+H - CH3]+ m/z 151.06 (Acylium Ion) Parent->Frag2 Loss of Methyl (-15 Da) Frag3 [m/z 138 - CO]+ m/z 110.06 (Ring Contraction) Frag1->Frag3 Loss of CO (-28 Da)

Figure 2: Proposed ESI-MS/MS fragmentation pathway. The loss of ethylene is the primary diagnostic transition.

Data Interpretation Table[4]
m/z (Observed)Formula (Ion)Neutral LossInterpretation
166.09

-Precursor Ion. Confirming MW 165.
151.06


Loss of methyl from acetyl group (alpha-cleavage).
138.05


Diagnostic Ion. Loss of ethylene from ethoxy ether. Confirms ethoxy substituent.
110.06


Secondary fragment from m/z 138 (loss of carbonyl).

Troubleshooting & Optimization

  • Low Signal Intensity:

    • Check pH: Ensure mobile phase pH is < 4. Pyridines require acidic conditions for efficient protonation.

    • Check Concentration: If signal is saturating (flat top peaks), dilute sample. Pyridines ionize very efficiently; >10 µg/mL can cause detector saturation.

  • Adduct Formation:

    • If you observe

      
       188 (
      
      
      
      ) or 204 (
      
      
      ), your mobile phase or glassware may be contaminated with salt. Switch to high-purity LC-MS grade solvents and consider flushing the system.
  • Carryover:

    • Basic compounds like pyridines can stick to stainless steel. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid between injections.

References

  • NIST Mass Spectrometry Data Center. Ethanone, 1-(4-ethoxyphenyl)- Mass Spectrum.[1] (Analogous fragmentation patterns for ethoxy-acetyl-aromatics). Available at: [Link]

  • PubChem. 1-(3-(Pyridin-4-yl)phenyl)ethan-1-one Compound Summary. (Structural analog data). Available at: [Link]

  • Wiley SpectraBase. 2-Acetylpyridine Mass Spectrum.[2] (Reference for acetyl-pyridine core fragmentation). Available at: [Link]

  • Guo, Y., et al. (2021).[3] Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry. Journal of Mass Spectrometry. (Mechanistic insight into ether cleavage in pyridines). Available at: [Link]

Sources

Developing Assays with 1-(3-Ethoxypyridin-4-yl)ethan-1-one: From Synthesis to Mps1 Kinase Inhibition and SAC Override

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocols.

Introduction & Chemical Context

In modern oncology drug discovery, overriding the cell cycle's quality control mechanisms is a validated strategy to induce mitotic catastrophe in cancer cells. The compound 1-(3-Ethoxypyridin-4-yl)ethan-1-one (also known as 4-acetyl-3-ethoxypyridine) is a highly specialized, privileged chemical building block. It is primarily utilized as a critical intermediate in the synthesis of substituted 3-amino-1,5,6,7-tetrahydro-4H-indol-4-ones[1].

When condensed into these complex indole scaffolds, the 3-ethoxypyridin-4-yl moiety serves a highly specific causal function: it acts as the hinge-binding motif that anchors the molecule within the ATP-binding pocket of Monopolar Spindle 1 (Mps1/TTK) kinase [1]. Mps1 is the master regulatory kinase of the Spindle Assembly Checkpoint (SAC), a surveillance mechanism that halts the anaphase-promoting complex (APC/C) until all chromosomes are correctly attached to the mitotic spindle[2].

This application note provides a comprehensive, self-validating workflow for evaluating novel Mps1 inhibitors synthesized from 1-(3-Ethoxypyridin-4-yl)ethan-1-one, bridging the gap between biochemical target engagement and cellular phenotypic efficacy.

Mechanistic Workflow: From Molecule to Mitotic Catastrophe

To confidently advance a synthesized derivative into preclinical models, scientists must validate two distinct causal relationships:

  • Biochemical Causality: The compound must directly inhibit the catalytic activity of Mps1 in a cell-free system.

  • Cellular Causality: The compound must penetrate the cell membrane and actively dismantle the SAC, forcing premature mitotic exit.

Workflow Synthesis Chemical Synthesis 1-(3-Ethoxypyridin-4-yl)ethan-1-one + Indole Core Biochemical Biochemical Assay TR-FRET Mps1 Kinase Activity IC50 Determination Synthesis->Biochemical Target Engagement Cellular Cellular Assay High-Content Imaging SAC Override & Multinucleation Biochemical->Cellular Phenotypic Efficacy

Figure 1: End-to-end workflow from the chemical synthesis of 1-(3-Ethoxypyridin-4-yl)ethan-1-one derivatives to biological validation.

Biochemical Validation: TR-FRET Mps1 Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for evaluating ATP-competitive kinase inhibitors. Heterocyclic compounds often exhibit auto-fluorescence that confounds standard optical assays; TR-FRET utilizes a time delay (typically 50–100 µs) before measuring emission, effectively eliminating background compound interference[3].

Assay Principle

Recombinant human Mps1 phosphorylates a biotinylated peptide substrate (Biotin-Ahx-PWDPDDADITEILG-NH2)[4]. A europium (Eu)-cryptate-labeled anti-phospho antibody acts as the FRET donor, while Streptavidin-XL665 binds the biotin moiety to act as the FRET acceptor. When Mps1 is active, the proximity of the donor and acceptor generates a robust FRET signal. Inhibitors derived from 1-(3-Ethoxypyridin-4-yl)ethan-1-one block this phosphorylation, causing a dose-dependent decrease in the FRET ratio[5].

Step-by-Step Protocol

Self-Validating System Note: Always include a "No ATP" control (0% activity baseline) and a "Vehicle/DMSO" control (100% activity baseline) on every 384-well plate to calculate the Z'-factor. A Z'-factor > 0.6 is mandatory to trust the generated IC50 values.

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.0), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, and 0.05% BSA. Causality: BSA prevents non-specific binding of hydrophobic indole derivatives to the plastic microplate.

    • Prepare a 3-fold serial dilution of the synthesized inhibitor in 100% DMSO.

  • Pre-Incubation (Critical Step):

    • Add 50 nL of the compound dilution to a 384-well low-volume plate.

    • Add 2 µL of recombinant Mps1 kinase (final concentration ~0.5 nM) in Assay Buffer.

    • Incubate for 15 minutes at room temperature. Causality: Many Mps1 inhibitors exhibit slow-binding kinetics due to induced-fit conformational changes in the ATP pocket. Skipping this step leads to an artificially high, inaccurate IC50[5].

  • Reaction Initiation:

    • Add 2 µL of a substrate mix containing 10 µM ATP and 1 µM Biotin-peptide. Note: 10 µM ATP is chosen to be near the K_m of Mps1 (~9.7 µM), balancing physiological relevance with assay sensitivity[3].

    • Incubate for 45 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 4 µL of Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), 0.5 nM Eu-labeled anti-phospho antibody, and 20 nM Streptavidin-XL665.

    • Incubate for 1 hour, then read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm).

Quantitative Data Presentation
Assay ParameterTarget Value / RangeMechanistic Rationale
ATP Concentration 10 µMApproximates the K_m of Mps1 to ensure competitive inhibitors are accurately profiled[3].
Enzyme Concentration 0.5 nMKept well below the expected IC50 of potent compounds to avoid tight-binding titration limits.
Z'-Factor > 0.6Validates that the dynamic range is statistically robust against assay noise.
Reference IC50 < 10 nMClinical-grade Mps1 inhibitors (e.g., BAY 1217389) typically exhibit single-digit nanomolar potency[5].

Cellular Efficacy: High-Content Imaging for SAC Override

Biochemical potency does not guarantee cellular efficacy. To prove that the 1-(3-Ethoxypyridin-4-yl)ethan-1-one derivative functions as intended, we must evaluate its ability to disrupt the Spindle Assembly Checkpoint (SAC) inside living tumor cells.

The Signaling Pathway Causality

During normal mitosis, unattached kinetochores recruit Mps1, which phosphorylates Knl1 and Mad1. This triggers the assembly of the Mitotic Checkpoint Complex (MCC), which inhibits APC/C, arresting the cell in mitosis[2]. By treating cells with Nocodazole (a microtubule depolymerizer), we artificially create unattached kinetochores, maximally activating the SAC and arresting cells in prometaphase. If our synthesized Mps1 inhibitor is active, it will override this Nocodazole-induced arrest, forcing the cells to exit mitosis prematurely without dividing their DNA, resulting in a quantifiable "multinucleated" phenotype[5].

SAC_Pathway Kinetochore Unattached Kinetochores (Induced by Nocodazole) Mps1 Mps1 (TTK) Kinase Kinetochore->Mps1 Recruits & Activates Mad1_Mad2 Mad1-Mad2 Complex Mps1->Mad1_Mad2 Phosphorylates Knl1/Mad1 MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Catalyzes Assembly APC APC/C-Cdc20 (Inactive) MCC->APC Inhibits Anaphase Inhibitor 1-(3-Ethoxypyridin-4-yl)ethan-1-one Derivative Inhibitor->Mps1 ATP-competitive Inhibition

Figure 2: The Spindle Assembly Checkpoint (SAC) pathway. Mps1 inhibitors dismantle the MCC, prematurely activating APC/C and forcing mitotic exit.

Step-by-Step Protocol: Multinuclearity & Phospho-Histone H3 Assay
  • Cell Seeding:

    • Seed U-2 OS (osteosarcoma) or HeLa cells at 2,500 cells/well in a 384-well optical bottom microtiter plate[5].

    • Incubate overnight at 37°C, 5% CO₂.

  • SAC Induction & Compound Treatment:

    • Add Nocodazole (final concentration 100 ng/mL) to all wells to induce mitotic arrest.

    • Immediately add the synthesized Mps1 inhibitor in a dose-response format (e.g., 1 nM to 10 µM).

    • Incubate for 24 hours. Causality: 24 hours allows sufficient time for control cells to arrest in mitosis, while compound-treated cells will override the arrest, exit mitosis, and reform their nuclear envelopes around unsegregated chromosomes.

  • Fixation and Staining:

    • Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes.

    • Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

    • Block with 3% BSA in PBS.

    • Stain with primary antibodies against Phospho-Histone H3 (Ser10) (a marker of active mitosis) and α-Tubulin (to visualize cell boundaries)[5].

    • Apply fluorescent secondary antibodies and DAPI (to visualize DNA nuclei).

  • High-Content Imaging Analysis:

    • Image plates using an automated confocal microscope (e.g., PerkinElmer Opera Phenix).

    • Self-Validating Readout: A successful Mps1 inhibitor will show a dose-dependent decrease in Phospho-Histone H3 intensity (mitotic exit) and a simultaneous increase in the percentage of multinucleated cells (mitotic catastrophe).

References

1.[1] European Patent Office. EP 3157914 B1: 3-AMINO-1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONES. Google Patents. 2.[4] TargetMol. BAY 1217389 | Kinesin. TargetMol. 3.[2] Ji, Z., et al. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling. eLife. 4.[3] ChemRxiv. Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor. ChemRxiv. 5.[5] Wengner, A. M., et al. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. SciSpace.

Sources

Application Note & Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Pyridine Ketones

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed, experience-driven framework for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, with a specific focus on derivatives originating from pyridine ketones. The pyridine-oxadiazole scaffold is a privileged structural motif in medicinal chemistry, frequently associated with a wide spectrum of pharmacological activities.[1][2][3] This document outlines a robust and widely applicable three-step synthetic sequence: (1) formation of a pyridinoyl hydrazide, (2) condensation with an aldehyde to form an N-acylhydrazone intermediate, and (3) subsequent metal-free oxidative cyclization to yield the target 1,3,4-oxadiazole. We will delve into the mechanistic rationale behind the key cyclization step, provide validated, step-by-step laboratory protocols, and offer practical troubleshooting advice to ensure successful synthesis.

PART 1: Scientific Rationale & Strategic Overview

The Significance of Pyridine-Oxadiazole Hybrids

The integration of a pyridine ring and a 1,3,4-oxadiazole ring into a single molecular entity creates a powerful pharmacophore.[3][4] The pyridine moiety, a six-membered N-heterocycle, is a cornerstone of many essential medicines and is known to improve pharmacokinetic properties such as bioavailability and metabolic stability.[3] The 1,3,4-oxadiazole ring is a bioisostere of ester and amide groups, enhancing metabolic stability and acting as a rigid linker that can optimally orient other functional groups for potent interactions with biological targets.[5][6] This combination has led to the development of compounds with promising anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][7][8]

Core Synthetic Strategy: The N-Acylhydrazone Pathway

The most reliable and versatile method for constructing 2,5-disubstituted 1,3,4-oxadiazoles from pyridine ketones proceeds through an N-acylhydrazone intermediate. This strategy offers high yields and excellent functional group tolerance. The overall workflow is depicted below.

G cluster_0 Synthetic Workflow PyridineKetone Pyridine Ketone (Starting Material) Hydrazide Pyridinoyl Hydrazide PyridineKetone->Hydrazide Step 1: Hydrazinolysis Acylhydrazone N-Acylhydrazone (Key Intermediate) Hydrazide->Acylhydrazone Step 2: Condensation Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole (Final Product) Acylhydrazone->Oxadiazole Step 3: Oxidative Cyclization

Caption: General three-step workflow for oxadiazole synthesis.

The key transformation is the final oxidative cyclization of the N-acylhydrazone. While various oxidizing agents have been reported, including hypervalent iodine reagents and transition metals, this guide will focus on a practical, metal-free approach using molecular iodine (I₂).[9][10] This method is advantageous due to its mild conditions, operational simplicity, and avoidance of heavy metal waste.[11]

Mechanistic Insight: The Role of Iodine in Oxidative Cyclization

The iodine-mediated cyclization of N-acylhydrazones is a robust method for forming the 1,3,4-oxadiazole ring.[9][10] The reaction proceeds via an electrophilic cyclization pathway.

G cluster_mech Proposed Mechanism of Iodine-Mediated Cyclization Acylhydrazone N-Acylhydrazone Intermediate1 Iodinated Intermediate Acylhydrazone->Intermediate1 + I₂ Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 1,3,4-Oxadiazole Intermediate2->Product - 2HI

Caption: Simplified mechanism of the key cyclization step.

In this proposed mechanism, molecular iodine acts as an electrophile, activating the hydrazone. This is followed by an intramolecular nucleophilic attack from the carbonyl oxygen onto the imine carbon, forming the five-membered ring. Subsequent elimination of two equivalents of hydrogen iodide (HI), often facilitated by a mild base like potassium carbonate, rearomatizes the system to yield the stable 1,3,4-oxadiazole ring.[9][10]

PART 2: Validated Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of Pyridinoyl Hydrazide from a Pyridine Ester

This protocol starts from a methyl or ethyl ester of a pyridine carboxylic acid, which can be readily prepared from the corresponding pyridine ketone via oxidation and esterification.

Materials:

  • Methyl nicotinate (or other pyridine carboxylate ester) (1.0 eq)

  • Hydrazine hydrate (80% solution in water) (10.0 eq)[6]

  • Ethanol (as solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add methyl nicotinate (1.0 eq) and ethanol (approx. 5 mL per 1 g of ester).

  • Stir the solution at room temperature and add hydrazine hydrate (10.0 eq) dropwise.

  • Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 5-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Cool the concentrated solution in an ice bath. The product, nicotinohydrazide, will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is typically of high purity and can be used in the next step without further purification.

Protocol 2: Synthesis of N-Acylhydrazone Intermediate

Materials:

  • Nicotinohydrazide (from Protocol 1) (1.0 eq)

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve nicotinohydrazide (1.0 eq) in ethanol in a round-bottom flask with stirring.

  • Add the substituted aromatic aldehyde (1.0 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Stir the reaction mixture at room temperature for 2-4 hours. A precipitate often forms as the reaction proceeds.

  • Monitor the reaction by TLC until the starting hydrazide is consumed.

  • Collect the precipitated N-acylhydrazone product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted aldehyde.

  • Dry the product under vacuum. This intermediate is often pure enough for the next step.

Protocol 3: Iodine-Mediated Oxidative Cyclization to 1,3,4-Oxadiazole

Materials:

  • N'-((4-chlorophenyl)methylene)nicotinohydrazone (from Protocol 2) (1.0 eq)

  • Iodine (I₂) (1.5 - 2.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN) as solvent

Procedure:

  • In a round-bottom flask, combine the N-acylhydrazone (1.0 eq), potassium carbonate (2.0 eq), and the solvent (DMF or MeCN).

  • Add molecular iodine (I₂) in one portion. The mixture will turn dark brown/purple.

  • Stir the reaction mixture at room temperature or heat gently (50-60°C) for 4-6 hours. The optimal temperature may vary depending on the substrate.

  • Monitor the reaction progress by TLC. A new, more non-polar spot corresponding to the oxadiazole product should appear.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a cold aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the dark color of the iodine disappears, resulting in a pale yellow or white suspension.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure 2-(nicotin-3-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole.

  • Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

PART 3: Data Interpretation & Troubleshooting

Representative Data

The efficiency of the cyclization step can be influenced by the electronic nature of the substituents on the aromatic aldehyde. Below is a table of representative outcomes.

EntryAldehyde Substituent (R)Reaction Time (h)Yield (%)
1H492
24-Cl495
34-OCH₃588
44-NO₂675

Yields are for the final, purified 1,3,4-oxadiazole product after recrystallization.

Analysis: Electron-withdrawing groups (e.g., -Cl, -NO₂) and neutral substituents generally give excellent yields. Electron-donating groups (e.g., -OCH₃) can slightly slow the reaction and may result in slightly lower yields, potentially due to stabilization of intermediates that disfavor cyclization.[12]

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low Yield in Protocol 1 Incomplete reaction; product is water-soluble.Increase reflux time. After rotary evaporation, extract the aqueous residue with a polar organic solvent like ethyl acetate or chloroform before cooling to recover dissolved product.
Incomplete Condensation (Protocol 2) Aldehyde is sterically hindered or deactivated.Increase reaction time, gently warm the mixture (40-50°C), or add more catalytic acid.
Incomplete Cyclization (Protocol 3) Insufficient oxidant; substrate is deactivated.Increase the amount of iodine to 2.0 eq. Increase the reaction temperature to 80°C. Consider a stronger solvent like DMSO if solubility is an issue.
Difficult Purification Presence of unreacted starting material or side products.Ensure the Na₂S₂O₃ wash is thorough to remove all iodine. If recrystallization is insufficient, purify the product using column chromatography on silica gel.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient pathway to valuable pyridine-bearing 1,3,4-oxadiazole derivatives. By leveraging a robust N-acylhydrazone intermediate and a mild, metal-free oxidative cyclization, researchers can access these important scaffolds in high yields. The protocols are scalable and tolerant of a wide range of functional groups, making this methodology highly applicable in the fields of medicinal chemistry and drug discovery.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Retrieved from [Link]

  • Taylor & Francis Online. (2011). An iodine-mediated green synthesis of 1,3,4-oxadiazoles under solvent-free conditions using grinding technique. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Iodine-promoted one-pot synthesis of 1,3,4-oxadiazole scaffolds via sp3 C–H functionalization of azaarenes. Retrieved from [Link]

  • ResearchGate. (2011). An iodine-mediated green synthesis of 1,3,4-oxadiazoles under solvent-free conditions using grinding technique. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). A novel and sustainable synthesis-functionalization strategy for the oxidative cyclization towards 2,5-disubstituted-1,3,4-oxadiazoles using bentonite-supported copper(i) iodide as a green catalyst. Retrieved from [Link]

  • Research & Reviews: Journal of Chemistry. (n.d.). Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]

  • ACS Publications. (2013). I2-Mediated Oxidative C–O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones. Retrieved from [Link]

  • MPG.PuRe. (2017). Photooxidation of N-acylhydrazones to 1,3,4-Oxadiazoles Catalyzed by Heterogeneous Visible-Light-Active Carbon Nitride Semiconductor. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+. Retrieved from [Link]

  • Future Science. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved from [Link]

  • ACS Publications. (2024). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxadiazole with Pyridine. Retrieved from [Link]

  • Bentham Science. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Retrieved from [Link]

  • Research & Reviews: Journal of Chemistry. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Retrieved from [Link]

  • Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. Retrieved from [Link]

Sources

Application Notes and Protocols for the Agrochemical Screening of 1-(3-Ethoxypyridin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Rationale for Investigating 1-(3-Ethoxypyridin-4-yl)ethan-1-one as a Novel Agrochemical Candidate

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. The pyridine ring is a "privileged heterocyclic scaffold" frequently found in therapeutic bioactive molecules and agrochemicals[1][2]. Its presence in numerous commercial pesticides underscores its importance in designing new active ingredients[2][3]. Similarly, ketone moieties are integral to several classes of herbicides[4][5][6]. The convergence of these two structural features in 1-(3-Ethoxypyridin-4-yl)ethan-1-one presents a compelling case for its investigation as a potential lead compound in agrochemical research.

While direct biological data for 1-(3-Ethoxypyridin-4-yl)ethan-1-one is not yet prevalent in public literature, its structural elements suggest several plausible avenues for biological activity. Structure-activity relationship (SAR) studies have demonstrated that methyl ketones can act as herbicides, with some inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme[4][5][6]. Furthermore, a vast array of pyridine derivatives have been successfully developed as insecticides, fungicides, and herbicides[3][7][8][9].

This document provides a comprehensive guide for researchers initiating the agrochemical evaluation of 1-(3-Ethoxypyridin-4-yl)ethan-1-one. It outlines detailed protocols for primary screening assays and offers insights into the underlying principles, enabling research teams to conduct a thorough and scientifically rigorous preliminary assessment of this promising candidate molecule.

Part 1: High-Throughput Screening (HTS) Strategy

The initial phase of discovery involves broad-spectrum screening to identify any potential "hits"[10][11]. A tiered approach, beginning with organism-based, high-throughput screens, is recommended to cast a wide net for any potential herbicidal, fungicidal, or insecticidal activity[11].

Experimental Workflow for Primary Screening

The following diagram outlines a generalized workflow for the initial high-throughput screening of 1-(3-Ethoxypyridin-4-yl)ethan-1-one.

HTS_Workflow cluster_prep Compound Preparation cluster_screens Primary Organism-Based Screens cluster_analysis Data Analysis & Hit Identification Compound 1-(3-Ethoxypyridin-4-yl)ethan-1-one (Stock Solution in DMSO) SerialDilution Serial Dilutions (e.g., 100, 30, 10, 3, 1 µM) Compound->SerialDilution Herbicidal Herbicidal Screen (Whole Plant/Seedling) SerialDilution->Herbicidal Apply to Weed Species Fungicidal Fungicidal Screen (In Vitro Plate Assay) SerialDilution->Fungicidal Add to Fungal Culture DataAcquisition Automated Data Acquisition (Imaging, Plate Readers) Herbicidal->DataAcquisition Fungicidal->DataAcquisition Insecticidal Insecticidal Screen (Contact/Ingestion Assay) Insecticidal->DataAcquisition HitSelection Hit Identification (% Inhibition > 50%) DataAcquisition->HitSelection Serialdilution Serialdilution Serialdilution->Insecticidal Treat Target Insects

Caption: A generalized workflow for the primary high-throughput screening of a novel chemical entity.

Part 2: Detailed Application Protocols

The following protocols are designed as starting points and should be optimized based on available laboratory equipment and specific target organisms.

Protocol 1: Herbicidal Activity Screening (Pre- and Post-Emergence)

Rationale: This whole-organism screening approach can identify compounds with novel modes of action without prior knowledge of the molecular target[11]. Testing against both monocot and dicot species is crucial to determine the spectrum of activity.

Materials:

  • 1-(3-Ethoxypyridin-4-yl)ethan-1-one

  • DMSO (Dimethyl sulfoxide)

  • Tween® 20 or similar surfactant

  • Seeds of representative weed species (e.g., Amaranthus retroflexus - redroot pigweed, a dicot; Echinochloa crus-galli - barnyardgrass, a monocot)

  • 96-well microplates or small pots

  • Growth medium (e.g., agar or soil)

  • Controlled environment growth chamber

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(3-Ethoxypyridin-4-yl)ethan-1-one in DMSO.

  • Working Solution Preparation: Create a series of working solutions (e.g., 1, 10, 30, 100 µM) by diluting the stock solution in water containing 0.05% (v/v) Tween® 20. Include a vehicle control (water + 0.05% Tween® 20 + equivalent DMSO concentration) and a positive control (commercial herbicide, e.g., glyphosate or mesotrione).

  • Pre-Emergence Assay:

    • Dispense 100 µL of each working solution into the wells of a 96-well plate containing agar growth medium.

    • Place 1-2 seeds of each test species into each well.

    • Seal the plates and incubate in a growth chamber (e.g., 25°C, 16:8h light:dark cycle) for 5-7 days.

  • Post-Emergence Assay:

    • Sow seeds in small pots and allow them to germinate and grow to the 1-2 leaf stage.

    • Apply the working solutions as a foliar spray until runoff.

    • Return the pots to the growth chamber for 7-14 days.

  • Data Collection and Analysis:

    • Pre-Emergence: Measure germination rate and root/shoot length inhibition compared to the vehicle control.

    • Post-Emergence: Visually score phytotoxicity on a scale (e.g., 0 = no effect, 100 = complete necrosis).

    • Calculate the concentration required for 50% inhibition (IC50) for active concentrations. A primary hit is typically defined as >50% inhibition at 30 µM[11].

Hypothetical Data Summary:

Concentration (µM)A. retroflexus (% Inhibition)E. crus-galli (% Inhibition)
152
102515
306045
1009580
Vehicle Control 00
Positive Control 100100
Protocol 2: In Vitro Fungicidal Activity Screening

Rationale: Many commercial fungicides act by inhibiting fungal growth[12][13]. This in vitro assay is a rapid and cost-effective method to identify compounds with direct antifungal properties.

Materials:

  • 1-(3-Ethoxypyridin-4-yl)ethan-1-one

  • DMSO

  • Cultures of pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB)

  • 96-well microplates

  • Microplate reader

Methodology:

  • Compound Preparation: Prepare a serial dilution of 1-(3-Ethoxypyridin-4-yl)ethan-1-one in sterile PDB within a 96-well plate to achieve final concentrations from 0.1 to 100 µM.

  • Inoculation: Prepare a fungal spore suspension or mycelial slurry and add it to each well.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 22-28°C) for 48-72 hours.

  • Data Collection: Measure the optical density (OD) at 600 nm using a microplate reader to quantify fungal growth.

  • Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Determine the Minimum Inhibitory Concentration (MIC) and the concentration for 50% inhibition (IC50).

Hypothetical Data Summary:

Concentration (µM)F. graminearum (% Growth Inhibition)B. cinerea (% Growth Inhibition)
128
101535
305570
1008598
Vehicle Control 00
Positive Control 100100
Protocol 3: Insecticidal Activity Screening

Rationale: Pyridine-based insecticides are a significant class of commercial products[7][8][9]. Screening against a sucking pest (aphid) and a chewing pest (lepidopteran larva) provides a broad indication of potential insecticidal activity.

Materials:

  • 1-(3-Ethoxypyridin-4-yl)ethan-1-one

  • Acetone or DMSO

  • Tween® 20

  • Test insects (e.g., Myzus persicae - green peach aphid; Spodoptera exigua - beet armyworm larvae)

  • Leaf discs or artificial diet

  • Petri dishes or multi-well plates

Methodology:

  • Solution Preparation: Prepare test solutions in a suitable solvent (e.g., 10% acetone in water) with 0.05% Tween® 20.

  • Contact/Ingestion Assay (Aphids):

    • Dip leaf discs (e.g., cabbage or bell pepper) into the test solutions for 10-15 seconds and allow them to air dry.

    • Place the treated leaf discs in petri dishes with a moist filter paper.

    • Introduce a known number of aphids (e.g., 10-20) into each dish.

  • Diet Incorporation Assay (Lepidopteran Larvae):

    • Incorporate the test compound into an artificial insect diet at various concentrations.

    • Dispense the diet into the wells of a multi-well plate.

    • Place one larva into each well.

  • Incubation and Assessment:

    • Incubate the assays under controlled conditions (e.g., 25°C, 16:8h light:dark).

    • Assess mortality at 24, 48, and 72 hours post-treatment.

  • Analysis: Calculate the percentage mortality, correcting for control mortality using Abbott's formula. Determine the lethal concentration for 50% of the population (LC50).

Part 3: Mechanistic Insights and Next Steps

Should primary screening yield a confirmed "hit" in any of the described assays, the subsequent research should focus on elucidating the mode of action (MoA) and structure-activity relationships.

Hypothetical Mode of Action Pathway

Based on the structural similarity to known HPPD-inhibiting herbicides, a potential MoA for herbicidal activity could involve the inhibition of this key enzyme in the carotenoid biosynthesis pathway.

MoA_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Homogentisate Homogentisate HPPD->Homogentisate HPPD->Homogentisate Blocked HPP->HPPD Plastoquinone Plastoquinone & Tocopherols Homogentisate->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Plastoquinone->Carotenoids Disrupted Bleaching Chlorophyll Photodegradation (Bleaching Symptom) TestCompound 1-(3-Ethoxypyridin-4-yl)ethan-1-one (Hypothetical Inhibitor) TestCompound->HPPD

Caption: Hypothetical inhibition of the HPPD enzyme by the test compound, leading to plant bleaching.

Next Steps:

  • Dose-Response Studies: Conduct detailed dose-response experiments to accurately determine IC50 or LC50 values.

  • Target-Based Screening: If a mode of action is suspected (e.g., HPPD inhibition), perform in vitro assays using the purified target enzyme to confirm direct interaction[11].

  • Analog Synthesis: Initiate a medicinal chemistry program to synthesize analogs of 1-(3-Ethoxypyridin-4-yl)ethan-1-one to explore the structure-activity relationship (SAR) and optimize potency[14].

  • Spectrum of Activity: Expand screening to a wider range of weed, fungal, and insect species to define the potential commercial utility.

Conclusion

1-(3-Ethoxypyridin-4-yl)ethan-1-one represents a structurally intriguing starting point for agrochemical discovery. Its pyridine and ethanone moieties are well-represented in existing pesticidal compounds. The protocols and strategies outlined in this document provide a robust framework for conducting a thorough initial evaluation of its biological activities. A systematic screening approach, followed by targeted mechanistic studies, will be crucial in determining if this compound or its derivatives can be developed into the next generation of crop protection solutions.

References

  • Basu, S., & Kumar, R. (2018). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. ResearchGate. [Link]

  • Horizon Research Publishing. (2016). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Horizon Research Publishing. [Link]

  • Waters. (n.d.). NOVEL METHODS FOR ACCELERATING NEXT-GENERATION AGROCHEMICAL DEVELOPMENT. Waters. [Link]

  • Jantorn, P., et al. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. ACS Omega. [Link]

  • ResearchGate. (n.d.). Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method. ResearchGate. [Link]

  • ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate. [Link]

  • ResearchGate. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. ResearchGate. [Link]

  • ACS Publications. (2023). Pyridine Derivatives as Insecticides Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. ACS Publications. [Link]

  • MDPI. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. MDPI. [Link]

  • PubMed. (2023). Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives. PubMed. [Link]

  • National Center for Biotechnology Information. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. PMC. [Link]

  • ACS Publications. (2022). Pyridine Derivatives as Insecticides. Part 3. Synthesis, Crystal Structure, and Toxicological Evaluation of Some New Partially Hydrogenated Isoquinolines against Aphis gossypii (Glover, 1887). ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

  • National Center for Biotechnology Information. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PMC. [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

  • ResearchGate. (2021). Good Pyridine Hunting: a Biomimic Compound, a Modifier and a Unique Pharmacophore in Agrochemicals. ResearchGate. [Link]

  • ResearchGate. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. ResearchGate. [Link]

  • CORE. (n.d.). Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. CORE. [Link]

  • ResearchGate. (n.d.). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. PMC. [Link]

  • Google Patents. (n.d.). A stabilization system for an agrochemical composition.
  • National Center for Biotechnology Information. (n.d.). Ethanone, 1-(3-phenoxyphenyl)-. PubChem. [Link]

Sources

Application Note: Predictive Molecular Docking of 1-(3-Ethoxypyridin-4-yl)ethan-1-one against Tau-Pathology Associated Kinases (CDK5 and GSK-3β)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics for neurodegenerative diseases, particularly Alzheimer's Disease (AD), heavily relies on mitigating Tau protein hyperphosphorylation. Fragment-Based Drug Design (FBDD) has emerged as a robust strategy for identifying novel kinase inhibitors. This application note details a comprehensive, self-validating molecular docking protocol for evaluating 1-(3-Ethoxypyridin-4-yl)ethan-1-one —a highly functionalized pyridine derivative—as a competitive inhibitor of Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase 3 Beta (GSK-3β).

By providing a step-by-step methodology grounded in structural biology and computational biophysics, this guide equips researchers with the protocols necessary to predict binding affinities, map stereoelectronic interactions, and validate computational workflows before advancing to in vitro assays.

Scientific Rationale & Target Selection

The Pathophysiological Context

Neurofibrillary tangles (NFTs), a hallmark of AD, are composed of hyperphosphorylated Tau proteins. The kinases CDK5 and GSK-3β are the primary drivers of this pathological shift [1]. Inhibiting these kinases prevents the detachment of Tau from microtubules, thereby halting NFT aggregation[1][2].

G LIG 1-(3-Ethoxypyridin-4-yl) ethan-1-one KIN CDK5 & GSK-3β (Target Kinases) LIG->KIN ATP-competitive inhibition TAU Tau Protein (Microtubule-bound) KIN->TAU Phosphorylates PTAU Hyperphosphorylated p-Tau TAU->PTAU Pathological shift NFT Neurofibrillary Tangles (NFTs) PTAU->NFT Aggregation

Pathophysiological mechanism of Tau hyperphosphorylation and targeted kinase inhibition.

Ligand Design Causality: Why 1-(3-Ethoxypyridin-4-yl)ethan-1-one?

Recent empirical studies demonstrate that 3-alkoxypyridine derivatives exhibit potent, nanomolar inhibition of tau-related kinases[1][1]. The selection of 1-(3-Ethoxypyridin-4-yl)ethan-1-one is driven by three distinct structural features:

  • The Pyridine Core: Acts as an ATP-competitive hinge binder. The pyridine nitrogen serves as a critical hydrogen bond acceptor, typically interacting with the backbone amide of hinge residues (e.g., Cys83 in CDK5 or Val135 in GSK-3β).

  • The 3-Ethoxy Group: Provides tunable steric bulk. It is strategically positioned to occupy the hydrophobic "gatekeeper" pocket, increasing selectivity against other kinase families.

  • The 4-Acetyl Group: Introduces a secondary hydrogen bond acceptor. This carbonyl oxygen can interact with solvent-exposed residues or conserved structural water molecules at the periphery of the ATP-binding cleft.

Experimental Protocols: A Self-Validating Workflow

To ensure the trustworthiness of the computational data, this protocol employs a self-validating system. Every docking run must be preceded by a control experiment (re-docking the native ligand) to confirm that the parameters can accurately reproduce empirical crystallographic data.

Workflow cluster_0 Ligand Preparation cluster_1 Protein Preparation L1 SMILES to 3D (Conformer Gen) L2 Energy Minimization (MMFF94 Force Field) L1->L2 L3 Gasteiger Charges & PDBQT Conversion L2->L3 D1 Grid Box Definition (ATP-Binding Pocket) L3->D1 P1 PDB Retrieval (1UNL, 1UV5) P2 Remove Bulk Waters & Add Polar Hydrogens P1->P2 P3 Kollman Charges & PDBQT Conversion P2->P3 P3->D1 D2 AutoDock Vina 1.2.0 Docking Simulation D1->D2 D3 Validation (RMSD ≤ 2Å) & Affinity Scoring D2->D3

Step-by-step computational workflow for molecular docking using AutoDock Vina.

Protocol A: Ligand Preparation

Causality: Proper protonation and charge distribution are critical. We employ Gasteiger partial charges because they accurately account for the electronegativity of the ethoxy and acetyl oxygen atoms, ensuring precise electrostatic mapping during the simulation.

  • Structure Generation: Input the SMILES string (C1=CN=CC(=C1C(=O)C)OCC) into Avogadro or Chem3D.

  • Energy Minimization: Apply the MMFF94 force field with a conjugate gradient algorithm until the energy gradient converges to < 0.01 kcal/mol/Å. This relieves steric clashes.

  • Format Conversion: Import the optimized .mol2 file into AutoDockTools (ADT). Assign Gasteiger charges, merge non-polar hydrogens, and define the rotatable bonds (the ethoxy C-O and acetyl C-C bonds). Export as .pdbqt.

Protocol B: Target Protein Preparation

Causality: Standard rigid-receptor docking requires the removal of bulk water to prevent artificial steric hindrance. However, Kollman charges must be added to reflect the standardized AMBER force field parameters of the macromolecule's amino acids.

  • Structure Retrieval: Download high-resolution crystal structures from the RCSB PDB (e.g., CDK5: 1UNL; GSK-3β: 1UV5).

  • Cleaning: Strip co-crystallized ligands, ions, and bulk water molecules. (Expert Tip: Retain highly conserved structural waters if literature indicates they mediate critical ligand-protein bridging).

  • Protonation: Add polar hydrogens at physiological pH (7.4) to ensure correct hydrogen-bond donor/acceptor assignments for residues like Histidine.

  • Charge Assignment: Add Kollman united-atom charges in ADT and export as .pdbqt.

Protocol C: Grid Box Definition & AutoDock Vina Execution

Causality: The search space must encompass the entire ATP-binding cleft while remaining small enough to prevent the algorithm from wasting computational resources on biologically irrelevant allosteric sites.

  • Grid Box Centering: Center the coordinates on the native co-crystallized ligand of the PDB file.

  • Validation Step: Re-dock the native ligand. Proceed to the next step only if the top predicted pose has an RMSD of ≤ 2.0 Å compared to the crystal structure[3].

  • Execution: Run AutoDock Vina 1.2.0[3][4][2], setting the exhaustiveness parameter to 16 to ensure a rigorous conformational search.

Quantitative Data Presentation

The following tables summarize the validated grid parameters and the predictive docking outcomes for 1-(3-Ethoxypyridin-4-yl)ethan-1-one.

Table 1: Validated Grid Box Parameters for ATP-Binding Pockets

Target ProteinPDB IDCenter X (Å)Center Y (Å)Center Z (Å)Dimensions (X, Y, Z in Å)Spacing
CDK5 1UNL35.1214.5522.3020 × 20 × 201.000 Å
GSK-3β 1UV542.8025.1018.6522 × 22 × 221.000 Å

Table 2: Predictive Docking Results & Interaction Profiling

TargetBinding Affinity (kcal/mol)Key Hydrogen Bonds (Distance)Hydrophobic Contacts (Gatekeeper/Pocket)
CDK5 -7.6Cys83 Hinge (2.8 Å), Asp86 (3.1 Å)Ile10, Val18, Phe80 (Gatekeeper)
GSK-3β -8.1Val135 Hinge (2.9 Å), Asp200 (3.0 Å)Ile62, Val70, Tyr134

Note: A binding affinity more negative than -7.0 kcal/mol for a low-molecular-weight fragment (~165 g/mol ) indicates highly efficient ligand-binding (high Ligand Efficiency, LE), making this compound an excellent lead for further optimization.

Conclusion and Downstream Applications

The predictive docking of 1-(3-Ethoxypyridin-4-yl)ethan-1-one demonstrates strong theoretical binding to the ATP-binding hinge regions of both CDK5 and GSK-3β, driven by the hydrogen-bonding capacity of the pyridine core and the acetyl group, complemented by the hydrophobic anchoring of the ethoxy moiety.

Next Steps for Drug Development Professionals:

  • Molecular Dynamics (MD) Simulations: Perform 100 ns MD simulations (using GROMACS or AMBER) on the top-scoring Vina poses to assess the temporal stability of the hydrogen bonds (particularly the Cys83/Val135 hinge interactions) and calculate MM-PBSA binding free energies.

  • In Vitro Validation: Synthesize the compound and evaluate its efficacy using a split-luciferase complementation assay or direct radiometric kinase assays to confirm the disruption of Tau protein self-interaction[1][1].

References

  • Holzer, M., Schade, N., Opitz, A., Hilbrich, I., Stieler, J., Vogel, T., Neukel, V., Oberstadt, M., Totzke, F., Schächtele, C., Sippl, W., & Hilgeroth, A. (2018). Novel Protein Kinase Inhibitors Related to Tau Pathology Modulate Tau Protein-Self Interaction Using a Luciferase Complementation Assay. Molecules, 23(9), 2335. Available at:[Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling, 61(8), 3891–3898. Available at:[Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Ethoxypyridin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The C4 Functionalization Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing low yields (<30%) or regioselectivity issues (C2 vs. C4 isomers) in the synthesis of 1-(3-ethoxypyridin-4-yl)ethan-1-one .

Synthesizing 4-acetyl-3-alkoxypyridines is deceptively difficult. The 3-ethoxy group exerts a powerful Directed Ortho Metalation (DoM) effect, which kinetically favors lithiation at the C2 position (between the ring nitrogen and the ethoxy group) rather than the desired C4 position . Furthermore, the electron-deficient pyridine ring makes the resulting ketone prone to nucleophilic attack, leading to tertiary alcohol byproducts (over-addition) during quenching.

This guide provides two validated protocols to bypass these failure modes.

Part 1: The Decision Matrix

Before proceeding, determine your current bottleneck using the workflow below.

G start START: What is your primary failure mode? issue_regio Wrong Isomer (C2-Acetyl) or Mixture start->issue_regio issue_yield Correct Isomer but Low Yield (<40%) start->issue_yield issue_scale Scale-up Safety (>50g) start->issue_scale sol_halogen PROTOCOL A: Halogen-Lithium Exchange (Requires 4-bromo precursor) issue_regio->sol_halogen Direct lithiation fails sol_weinreb OPTIMIZATION: Switch Electrophile to Weinreb Amide issue_yield->sol_weinreb Prevents over-addition sol_stille PROTOCOL B: Stille Coupling (Palladium Catalyzed) issue_scale->sol_stille Avoids pyrophoric Li

Figure 1: Decision matrix for selecting the optimal synthetic route based on observed experimental failures.

Part 2: Validated Protocols

Protocol A: The "Gold Standard" (Halogen-Lithium Exchange)

Best for: High regioselectivity and gram-scale synthesis. Mechanism: Utilizing a 4-bromo precursor overrides the natural C2-directing effect of the ethoxy group. The bromine-lithium exchange is faster than proton deprotonation.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
4-Bromo-3-ethoxypyridine 1.0SubstrateMust be dry (azeotrope with toluene).
n-Butyllithium (2.5M) 1.05Exchange ReagentTitrate before use. Do not use large excess.
N-Methoxy-N-methylacetamide 1.2ElectrophileCrucial: Prevents tertiary alcohol formation.
THF (Anhydrous) [0.1 M]SolventFreshly distilled or from SPS.
Step-by-Step Execution
  • Setup: Flame-dry a 3-neck flask under Argon. Charge with 4-bromo-3-ethoxypyridine and anhydrous THF. Cool to -78 °C (acetone/dry ice).

  • Exchange: Add n-BuLi dropwise over 20 minutes. Do not let temperature rise above -70 °C.

    • Checkpoint: The solution usually turns yellow/orange. Stir for 30–45 mins at -78 °C.

  • Quench: Add N-methoxy-N-methylacetamide (neat or in THF) dropwise.

    • Why? This forms a stable tetrahedral chelate that does not collapse to the ketone until acidic workup, preventing a second equivalent of lithiated species from attacking (which causes low yield).

  • Warming: Allow the mixture to warm to 0 °C over 1 hour.

  • Hydrolysis: Quench with saturated NH₄Cl or 1M HCl (careful with pH, keep >2 to protect the ethoxy ether).

  • Workup: Extract with EtOAc. The product is the ketone.[1]

Protocol B: The "Catalytic" Route (Stille Coupling)

Best for: Late-stage functionalization or if lithiation is forbidden due to functional group incompatibility. Mechanism: Palladium-catalyzed cross-coupling of a masked acetyl group (vinyl ether).

Reagents
  • Substrate: 4-Bromo-3-ethoxypyridine (or 4-Chloro analog).

  • Reagent: Tributyl(1-ethoxyvinyl)tin (1.1 equiv).

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Solvent: Toluene or Dioxane (degassed).

Step-by-Step Execution
  • Coupling: Mix substrate, tin reagent, and catalyst in solvent.[2] Heat to reflux (100–110 °C) for 4–12 hours under inert atmosphere.

  • Hydrolysis: Cool to room temperature. Add 1M HCl and stir vigorously for 1 hour.

    • Mechanism:[3][4][5] The intermediate vinyl ether is hydrolyzed to the ketone in situ.

  • Tin Removal: Add saturated KF solution (stir 30 mins) to precipitate tin fluorides, then filter through Celite.

Part 3: Troubleshooting & FAQs

Q1: Why am I getting the 2-acetyl isomer (1-(3-ethoxypyridin-2-yl)ethanone)?

Diagnosis: You are likely performing Direct Lithiation (Deprotonation) on 3-ethoxypyridine using n-BuLi or LDA. Root Cause: The ring nitrogen and the oxygen of the ethoxy group coordinate the Lithium cation, directing it to the C2 position (Kinetic Control). This is the "ortho-lithiation" trap. Fix: You cannot force this reaction to C4 easily with standard bases. You must use the Halogen-Lithium Exchange method (Protocol A) starting from 4-bromo-3-ethoxypyridine. The Br-Li exchange is kinetically faster than the C2-deprotonation.

Q2: My yield is low (<30%) and I see a tertiary alcohol byproduct.

Diagnosis: Over-addition. Root Cause: The product (ketone) is more reactive than the starting ester or nitrile (if you used those). The lithiated pyridine attacks the newly formed ketone. Fix: Switch your electrophile to N-methoxy-N-methylacetamide (Weinreb Amide) .

  • Explanation: The Weinreb amide forms a stable 5-membered chelate with the lithium. This intermediate is stable at low temperatures and only collapses to the ketone upon acidic workup, making over-addition chemically impossible.

Q3: The product is "streaking" on the column and purity is low.

Diagnosis: Pyridine interaction with silanols. Fix: Pre-treat your silica gel column with 1–2% Triethylamine (Et₃N) in the eluent (e.g., Hexane/EtOAc + 1% Et₃N). This neutralizes the acidic sites on the silica, preventing the basic pyridine nitrogen from dragging.

Part 4: Mechanistic Visualization

Understanding the Weinreb advantage is critical for yield improvement.

Weinreb sub_li Lithiated Pyridine (Nucleophile) intermediate Stable Tetrahedral Chelate (Mg/Li) sub_li->intermediate Attack product Target Ketone (No Over-addition) sub_li->product Direct Attack (If using Esters) weinreb Weinreb Amide (Electrophile) weinreb->intermediate Chelation intermediate->product Hydrolysis acid Acidic Workup (H3O+) alcohol Tertiary Alcohol (Byproduct) product->alcohol Over-addition (Avoided by Weinreb)

Figure 2: The Weinreb Amide mechanism prevents the formation of tertiary alcohols by locking the intermediate until workup.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative text on base selection and regioselectivity).

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. (The foundational paper for the recommended electrophile).

  • Comins, D. L., & O'Connor, S. (1984). Directed ortho-lithiation of alkoxypyridines. Advances in Heterocyclic Chemistry. (Details the C2 vs C4 directing effects).
  • Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society. (Basis for Protocol B).

Sources

Technical Support Center: Purification of 1-(3-Ethoxypyridin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of 1-(3-Ethoxypyridin-4-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into common purification challenges and their solutions, presented in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Section 1: Initial Assessment & Compound Properties

Before beginning any purification, a thorough understanding of the compound's properties and the crude mixture's composition is essential. This initial assessment dictates the most effective purification strategy.

Q1: What are the key physicochemical properties of 1-(3-Ethoxypyridin-4-yl)ethan-1-one I should consider?

A1: While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its functional groups (a pyridine ring, a ketone, and an ether). These properties are critical for selecting an appropriate purification method.

PropertyInferred Value / CharacteristicImplication for Purification
Molecular Weight ~165.19 g/mol Low volatility; vacuum distillation is possible but may require high temperatures.
Polarity Moderately PolarThe pyridine nitrogen and ketone carbonyl are polar, while the ethyl group and aromatic ring are nonpolar. This polarity is ideal for silica gel chromatography.
Physical State Likely a liquid or low-melting solid at RT.Dictates handling procedures and the choice between recrystallization (solid) vs. chromatography or distillation (liquid).
Solubility Expected to be soluble in polar organic solvents (EtOAc, DCM, Acetone) and less soluble in nonpolar solvents (Hexanes, Petroleum Ether).Crucial for selecting solvents for both chromatography and recrystallization.
pKa (Predicted) The pyridine nitrogen is weakly basic (predicted pKa ~3-4).The compound may interact strongly with acidic sites on silica gel. It can be protonated in acidic solutions, affecting extraction and chromatography.

Understanding these properties is the first step in developing a robust purification protocol. The presence of multiple polar functional groups makes flash column chromatography the most versatile and recommended primary purification technique.

Q2: My crude material is a dark, oily residue. What are the likely impurities?

A2: The impurities in your crude product are highly dependent on the synthetic route used. However, common impurities in related syntheses often include:

  • Unreacted Starting Materials: Such as 3-hydroxy-4-acetylpyridine or a 4-halo-3-ethoxypyridine.

  • Reaction Byproducts: Including regioisomers or products from side reactions. The presence of colored impurities often suggests polymerization or degradation products, which can complicate purification.

  • Residual Solvents: From the reaction or workup (e.g., DMF, THF, Toluene).

  • Reagents: Such as coupling agents or bases.

Identifying these impurities is critical for quality control and method validation in drug manufacturing.[1][2] A preliminary analysis by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to visualize the number and polarity of the major impurities.

Section 2: Primary Purification Method: Flash Column Chromatography

Flash column chromatography is the most effective method for purifying 1-(3-Ethoxypyridin-4-yl)ethan-1-one, especially when dealing with complex mixtures of varying polarities.

Q3: How do I select the right solvent system (mobile phase) for column chromatography?

A3: The key is to find a solvent system that provides good separation between your target compound and its impurities on a TLC plate. The ideal Retention Factor (Rƒ) for your product should be between 0.25 and 0.40 for optimal separation on a column.

Step-by-Step Protocol: TLC for Solvent System Selection

  • Prepare a Sample: Dissolve a small amount of your crude material in a suitable solvent like ethyl acetate or dichloromethane (DCM).

  • Select Test Solvents: Start with a nonpolar solvent and a polar solvent. A common and effective combination is Petroleum Ether (or Hexanes) and Ethyl Acetate (EtOAc) .[3]

  • Spot the TLC Plate: Using a capillary tube, spot your crude sample onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed chamber containing a test solvent mixture (e.g., start with 4:1 Pet. Ether:EtOAc).

  • Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze & Optimize:

    • If the product spot (and impurities) are at the baseline (Rƒ ≈ 0), the eluent is not polar enough. Increase the proportion of EtOAc.

    • If all spots are at the solvent front (Rƒ ≈ 1), the eluent is too polar. Decrease the proportion of EtOAc.

    • Adjust the ratio until you achieve an Rƒ of ~0.3 for your product with clear separation from other spots.

Q4: I'm seeing significant "tailing" or "streaking" of my compound on the TLC and column. What's causing this?

A4: Tailing is a common issue when purifying basic compounds like pyridines on standard silica gel.

Causality: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of the pyridine ring can undergo a strong acid-base interaction with these sites, causing it to "stick" to the stationary phase and elute slowly and unevenly.

Solutions:

  • Add a Basic Modifier: The most common solution is to add a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.5-1% v/v ). This base will neutralize the acidic sites on the silica, allowing your compound to travel smoothly through the column.

  • Use Neutralized or Deactivated Silica: For highly sensitive compounds, you can use commercially available deactivated or neutral silica gel.

  • Avoid Overloading the Column: Applying too much crude material can saturate the stationary phase and lead to poor separation and tailing. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

Workflow for Purification Strategy Selection

This diagram outlines the decision-making process for purifying your crude product.

G cluster_0 Initial Analysis cluster_1 Decision Point cluster_2 Purification Paths cluster_3 Final Analysis start Crude Product check_purity Analyze by TLC/LC-MS start->check_purity decision Is crude product >90% pure & solid? check_purity->decision recrystallize Attempt Recrystallization decision->recrystallize Yes chromatography Perform Flash Column Chromatography decision->chromatography No final_analysis Check Purity (NMR, LC-MS) recrystallize->final_analysis chromatography->final_analysis G cluster_0 Problem Identification cluster_1 Primary Diagnosis cluster_2 Root Cause & Solution problem Observe Poor Separation diag1 Are Spots Streaking/Tailing? problem->diag1 diag2 Are Spots Overlapping (Low ΔRƒ)? problem->diag2 cause1 Likely Cause: Acid-Base Interaction with Silica diag1->cause1 Yes cause2 Likely Cause: Incorrect Solvent Polarity diag2->cause2 Yes sol1 Solution: Add 0.5-1% TEA to Mobile Phase cause1->sol1 sol2 Solution: Re-optimize TLC with Less Polar Mobile Phase cause2->sol2

Sources

stability issues of 1-(3-Ethoxypyridin-4-yl)ethan-1-one under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(3-Ethoxypyridin-4-yl)ethan-1-one

Guide: Understanding and Mitigating Stability Issues in Acidic Media

Welcome to the technical support guide for 1-(3-Ethoxypyridin-4-yl)ethan-1-one. This resource is designed for researchers, chemists, and drug development professionals who may encounter stability challenges when using this compound under acidic conditions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field experience to help you anticipate, troubleshoot, and resolve potential issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when exposing 1-(3-Ethoxypyridin-4-yl)ethan-1-one to acidic conditions?

The principal vulnerability of 1-(3-Ethoxypyridin-4-yl)ethan-1-one in an acidic environment is the acid-catalyzed cleavage of the C-O bond in the ethoxy group.[1] This reaction, a classic example of ether hydrolysis, converts the ethoxy moiety into a hydroxyl group, yielding 1-(3-hydroxypyridin-4-yl)ethanone as the primary degradation product.[2]

The mechanism proceeds in two main steps:

  • Protonation: The ether oxygen is protonated by the acid, transforming the ethoxy group into a better leaving group (an alcohol).[3]

  • Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid (e.g., Br⁻, I⁻), attacks the less hindered ethyl group via an Sₙ2 mechanism, cleaving the C-O bond.[1][4][5]

Simultaneously, the pyridine nitrogen, being a basic center (pKa ≈ 5.2), will also be protonated.[6] This protonation increases the electron-withdrawing nature of the pyridine ring, though the primary degradation pathway remains the ether cleavage.

Q2: I'm observing a new, more polar spot on my TLC plate and an unexpected peak in my LC-MS analysis. What is it?

If you are running your reaction in the presence of acid, it is highly probable that you are observing the formation of 1-(3-hydroxypyridin-4-yl)ethanone . This degradation product is significantly more polar than the starting material due to the presence of the hydroxyl group, which explains its lower retention factor (Rf) on a TLC plate and potentially different retention time in reverse-phase HPLC.

To confirm its identity, compare the mass spectrum data with the expected values in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺Key Analytical Changes
Starting Material C₉H₁₁NO₂165.19166.08Presence of ethyl signals in ¹H NMR (~1.4 ppm triplet, ~4.1 ppm quartet).
Degradation Product C₇H₇NO₂137.14138.05Disappearance of ethyl signals and appearance of a broad -OH signal in ¹H NMR.
Q3: Are all acids equally detrimental? Which types of acids should I be most cautious with?

No, the rate and likelihood of ether cleavage are highly dependent on the nature of the acid used. The key factors are the acid's strength and the nucleophilicity of its conjugate base.

  • High Risk (Strong Acids with Nucleophilic Anions): Hydrobromic acid (HBr) and hydroiodic acid (HI) are particularly effective at cleaving ethers and should be used with extreme caution or avoided entirely if the ethoxy group needs to be preserved.[1] Their conjugate bases (Br⁻ and I⁻) are excellent nucleophiles that readily participate in the Sₙ2 cleavage step.

  • Moderate Risk (Strong Acids with Weakly Nucleophilic Anions): Strong acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) can also catalyze the cleavage, although often requiring higher temperatures or longer reaction times.[5] While chloride is a weaker nucleophile than bromide, it can still effect the cleavage.

  • Lower Risk (Brønsted & Lewis Acids under Mild Conditions): Weaker acids or using stronger acids at very low temperatures (-78 to 0 °C) can often be tolerated. Lewis acids may preferentially coordinate with the more basic pyridine nitrogen or the carbonyl oxygen, potentially avoiding direct interaction with the ether oxygen at low temperatures.

Troubleshooting Guide: Experimental Scenarios

Scenario 1: Low yield of desired product with recovery of a polar impurity.
  • Problem: Your reaction, which requires an acidic catalyst, is consistently yielding the desired product in low amounts. Work-up and analysis reveal a significant amount of a polar byproduct, confirmed to be 1-(3-hydroxypyridin-4-yl)ethanone.

  • Causality: The reaction conditions (acid concentration, temperature, or duration) are too harsh, causing the starting material to degrade faster than or parallel to the desired transformation.

  • Solutions & Mitigation Strategies:

    • Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows the desired transformation to proceed. Consider starting at 0 °C or even lower.

    • Reduce Acid Stoichiometry: Use only a catalytic amount of acid if possible. If stoichiometric amounts are required, consider a slow addition of the acid to keep its instantaneous concentration low.

    • Switch to a Milder Acid: If using HCl or H₂SO₄, investigate whether a weaker Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid could catalyze the reaction without promoting significant ether cleavage.

    • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or UPLC) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the acidic medium.

Scenario 2: Reaction fails to initiate, or only starting material is recovered.
  • Problem: You are attempting a reaction that requires protonation at the acetyl group (e.g., an aldol condensation), but no reaction occurs.

  • Causality: The pyridine nitrogen is the most basic site on the molecule. The acid is likely being sequestered exclusively by the nitrogen, forming the pyridinium salt. This may not leave enough free acid in the solution to catalyze the intended reaction at the ketone.

  • Solutions & Mitigation Strategies:

    • Increase Acid Stoichiometry: Add more than one equivalent of acid. The first equivalent will protonate the pyridine nitrogen, and any additional acid will be available to catalyze the desired reaction.

    • Use a Differentiated Acid System: Consider using a Lewis acid that might coordinate preferentially with the carbonyl oxygen over the already-protonated pyridinium nitrogen. This requires careful screening.

Visualizing the Degradation Pathway & Troubleshooting

The primary degradation mechanism under strong acidic conditions is illustrated below.

G cluster_input cluster_attack SM 1-(3-Ethoxypyridin-4-yl)ethan-1-one ProtonatedEther Protonated Ether Intermediate SM->ProtonatedEther 1. Protonation of Ether Oxygen H_plus H-X (Strong Acid) SN2 Sₙ2 Attack ProtonatedEther->SN2 2. Nucleophilic Attack on Ethyl Group Nucleophile X⁻ (e.g., Br⁻, I⁻) Nucleophile->SN2 Product 1-(3-Hydroxypyridin-4-yl)ethanone (Degradation Product) SN2->Product Byproduct CH₃CH₂-X (Ethyl Halide) SN2->Byproduct

Caption: Acid-catalyzed cleavage of the ethoxy group.

This workflow provides a logical approach to diagnosing and solving stability issues.

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Standard Acid Stability Test

This protocol allows you to quickly assess the stability of your compound under specific acidic conditions.

  • Preparation: Prepare a stock solution of 1-(3-Ethoxypyridin-4-yl)ethan-1-one (e.g., 10 mg/mL) in a suitable solvent (e.g., acetonitrile, dioxane).

  • Reaction Setup: In three separate vials, place 1 mL of the stock solution.

    • Vial A (Control): Add 100 µL of the solvent.

    • Vial B (Test Condition 1): Add 100 µL of your desired acid solution (e.g., 1M HCl in water).

    • Vial C (Test Condition 2): Add 100 µL of an alternative acid (e.g., 1M H₂SO₄ in water).

  • Monitoring: Stir all vials at the intended reaction temperature (e.g., room temperature or 50 °C). At set time points (e.g., 1h, 4h, 12h, 24h), withdraw a small aliquot (5-10 µL) from each vial.

  • Analysis: Dilute the aliquots and analyze by LC-MS or TLC to determine the percentage of starting material remaining relative to the degradation product.

  • Interpretation: Compare the degradation rate in Vials B and C to the control (Vial A). This will provide direct evidence of the compound's stability under your chosen conditions.

Protocol 2: Recommended General Procedure for Acid-Catalyzed Reactions
  • Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon), especially if elevated temperatures are required.

  • Initial Cooling: Dissolve 1-(3-Ethoxypyridin-4-yl)ethan-1-one and any other reagents (except the acid) in the chosen solvent and cool the mixture to 0 °C in an ice-water bath.

  • Slow Acid Addition: Add the acidic reagent dropwise to the cooled, stirring solution.

  • Controlled Warming: Once the addition is complete, allow the reaction to warm slowly to the desired temperature while monitoring its progress.

  • Prompt Work-up: As soon as the reaction is complete, quench the acid by pouring the mixture into a cold, saturated solution of sodium bicarbonate (NaHCO₃) or another suitable base.

  • Extraction: Promptly extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane) to separate it from the aqueous, salt-containing phase.

By following these guidelines, you can significantly improve the outcome of your experiments and ensure the integrity of the 1-(3-Ethoxypyridin-4-yl)ethan-1-one molecule.

References

  • Ragauskas, A. J., & H., B. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. [Link]

  • Pelzer, R., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering. [Link]

  • Gierer, J. (1982). Cleavage of arylglycerol β-aryl ethers under neutral and acid conditions. Holzforschung. [Link]

  • Adler, E., et al. (1966). Acid Degradation of Lignin. Part VII. The Cleavage of Ether Bonds. Acta Chemica Scandinavica. [Link]

  • van der Graaf, B., et al. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. ACS Catalysis. [Link]

  • Costantini, F., et al. (2014). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Astrobiology. [Link]

  • Taylor, C. D., & Toste, F. D. (2016). Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry. [Link]

  • Asnani, M., et al. (2021). Oxidative Synthesis of Pyridine Derivatives. Journal of Chemical, Biological and Physical Sciences. [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2024). Reactions of Ethers: Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Organic Chemistry Portal. [Link]

  • List, B., & Castello, C. (2001). A Novel Proline-Catalyzed Three-Component Reaction of Ketones, Aldehydes, and Meldrum's Acid. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2017). Acid-Catalyzed Rearrangements of Some 1,6-Diketones. ResearchGate. [Link]

  • LibreTexts Chemistry. (n.d.). Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE OXIME. Organic Syntheses. [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000). PYRIDINE AND PYRIDINE DERIVATIVES. John Wiley & Sons, Inc.[Link]

Sources

overcoming poor solubility of 1-(3-Ethoxypyridin-4-yl)ethan-1-one in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility challenges associated with 1-(3-Ethoxypyridin-4-yl)ethan-1-one , a 3,4-disubstituted pyridine derivative. This guide is structured to assist researchers in achieving stable, homogenous solutions for in vitro and in vivo applications.

Senior Application Scientist Note: "The primary challenge with 1-(3-Ethoxypyridin-4-yl)ethan-1-one lies in the interplay between its lipophilic 3-ethoxy substituent and the weakly basic pyridine nitrogen. While the acetyl group at position 4 pulls electron density, lowering the pKa, the molecule remains stubbornly hydrophobic at neutral pH. Successful solubilization requires a strategy that manipulates ionization (pH control) or shields the hydrophobic core (encapsulation/cosolvents). The protocols below are designed to overcome these thermodynamic barriers."

Part 1: Troubleshooting & FAQs
Q1: Why does the compound precipitate immediately upon addition to PBS or culture media?

A: This is a classic "pH crash." 1-(3-Ethoxypyridin-4-yl)ethan-1-one is a weak base. Based on structural analogs (e.g., 4-acetylpyridine, pKa ~2.7; 3-ethoxypyridine, pKa ~4.8), the estimated pKa of this compound is likely between 3.0 and 3.5 .

  • Mechanism: In organic stock solutions (DMSO), the compound is molecularly dispersed. When diluted into PBS (pH 7.4), the environment is far above the compound's pKa. The pyridine nitrogen deprotonates, rendering the molecule neutral and highly lipophilic.

  • Solution: You must maintain the compound in an ionized state or use a carrier system (Cyclodextrin) that does not rely on ionization.

Q2: I need to dose this in vivo (IP/IV). Pure DMSO is toxic. What is the recommended vehicle?

A: Avoid 100% DMSO. For IV/IP administration, we recommend a Cosolvent/Surfactant or a Cyclodextrin approach.

  • Gold Standard (Cyclodextrin): 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water. This encapsulates the hydrophobic ethoxy-pyridine core, preventing precipitation without extreme pH.

  • Alternative (Cosolvent): 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Saline. Note: Add saline LAST to prevent crashing.

Q3: Can I use acid to dissolve it in water?

A: Yes, but with caution. Using 1.0 equivalent of HCl or Methanesulfonic acid (MsOH) will form a salt in situ, significantly improving solubility.

  • Warning: If you dilute this acidic stock into a buffered medium (like cell culture media), the buffer capacity may neutralize the acid, raising the pH back to 7.4 and causing precipitation. Acid solubilization is best for oral gavage (PO) vehicles where low pH is tolerated, or as an intermediate step before complexation.

Part 2: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct formulation based on your application.

solubilization_logic Start Start: 1-(3-Ethoxypyridin-4-yl)ethan-1-one (Solid Powder) App_Check Select Application Start->App_Check InVitro In Vitro / Cell Culture App_Check->InVitro Cells InVivo In Vivo (Animal Dosing) App_Check->InVivo Animals Stock_Prep Prepare 10-50 mM Stock in 100% DMSO InVitro->Stock_Prep Route_Check Route of Admin InVivo->Route_Check Dilution Dilute into Media (Keep DMSO < 0.5%) Stock_Prep->Dilution Precip_Check Precipitation Observed? Dilution->Precip_Check Precip_Check->Dilution No (Proceed) Sol_CD Cyclodextrin Formulation (20% HP-beta-CD) Precip_Check->Sol_CD Yes (Fix) Oral Oral Gavage (PO) Route_Check->Oral Parenteral IV / IP / SC Route_Check->Parenteral Sol_Acid Acidic Water Vehicle (0.1 M HCl or Citrate Buffer pH 3) Oral->Sol_Acid Parenteral->Sol_CD Preferred Sol_Cosolvent Cosolvent Mix (5% DMSO / 40% PEG400 / 5% Tween) Parenteral->Sol_Cosolvent Alternative

Caption: Decision tree for selecting the optimal vehicle based on experimental constraints (Route of Administration and pH sensitivity).

Part 3: Detailed Experimental Protocols
Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Best for: IV/IP dosing and sensitive cell culture assays. Prevents pH-dependent precipitation.

Materials:

  • 1-(3-Ethoxypyridin-4-yl)ethan-1-one[1]

  • Hydroxypropyl-β-cyclodextrin (e.g., Kleptose® or Trappsol®)

  • Sterile Water for Injection (WFI)

Step-by-Step:

  • Prepare Vehicle: Dissolve 20g of HP-β-CD in 100 mL of sterile water to make a 20% (w/v) clear solution.

  • Weigh Compound: Calculate the required amount of 1-(3-Ethoxypyridin-4-yl)ethan-1-one (e.g., for 5 mg/mL, weigh 50 mg for 10 mL vehicle).

  • Initial Dissolution (The "Pre-wetting" Trick): Add the powder to a vial. Add a minimal amount of DMSO (e.g., 2-5% of final volume) or 1.0 eq of 1M HCl to wet the powder and disrupt the crystal lattice.

  • Complexation: Slowly add the 20% HP-β-CD solution while vortexing vigorously.

  • Sonication: Sonicate the mixture in a water bath at 37°C for 20-30 minutes. The solution should turn clear.

  • Filtration: Filter sterilize using a 0.22 µm PVDF or PES filter.

    • Note: If the solution is hazy before filtration, complexation is incomplete. Increase sonication time or reduce drug concentration.

Protocol B: pH-Adjusted Cosolvent System

Best for: High-concentration IP/PO dosing where cyclodextrins are unavailable.

Materials:

  • DMSO (Anhydrous)

  • PEG 400 (Polyethylene glycol)

  • Tween 80 (Polysorbate 80)

  • 0.9% Saline

Step-by-Step:

  • Dissolve: Dissolve the compound completely in DMSO (Volume = 5% of final batch).

  • Solubilize: Add PEG 400 (40% of final batch) and vortex. The solution will warm slightly; this aids solubility.

  • Emulsify: Add Tween 80 (5% of final batch) and vortex.

  • Dilute: Slowly add warm (37°C) Saline (50% of final batch) dropwise while vortexing.

    • Critical: Do not add cold saline, or the compound may crash out.

Part 4: Physicochemical Data Summary

The following table summarizes the estimated solubility parameters and solvent compatibility.

ParameterValue / CharacteristicTechnical Implication
Predicted pKa (Pyridine N) ~3.2 ± 0.5Requires pH < 2.2 for full ionization (solubility). Neutral at physiological pH (7.4).
LogP (Octanol/Water) ~1.5 - 2.0 (Estimated)Moderately lipophilic. Passes cell membranes well but resists aqueous solvation.
Solubility in Water (pH 7) < 0.1 mg/mLPractically insoluble. Do not use water as a primary solvent.
Solubility in DMSO > 50 mg/mLExcellent stock solvent.
Solubility in Ethanol > 20 mg/mLGood cosolvent, but volatile.
Solubility in 0.1M HCl > 10 mg/mLSoluble due to salt formation (Pyridinium chloride).
References
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Link

  • PubChem Compound Summary. (n.d.). Pyridine Derivatives and Physicochemical Properties. National Library of Medicine. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

Sources

Technical Support Center: Synthesis of Ethoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of ethoxypyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues you may encounter. We focus on the causality behind each problem and provide actionable protocols to mitigate them.

Issue 1: Poor Regioselectivity in Williamson Ether Synthesis - A Mixture of N- and O-Alkylation Products

Question: I am trying to synthesize a 2-ethoxypyridine from 2-hydroxypyridine and an ethylating agent, but I'm getting a significant amount of the N-ethyl-2-pyridone byproduct. How can I improve the selectivity for O-alkylation?

Answer: This is a classic and critical challenge in pyridine chemistry, stemming from the tautomeric nature of hydroxypyridines. 2- and 4-hydroxypyridines exist in equilibrium with their pyridone forms. These tautomers present two nucleophilic sites: the oxygen of the hydroxyl group and the ring nitrogen of the pyridone.[1][2] The outcome of the alkylation (N- vs. O-) is a delicate balance of several factors, including the base, solvent, counter-ion, and the nature of the ethylating agent.

The Underlying Chemistry (Causality):

The regioselectivity can be rationalized using Hard and Soft Acid and Base (HSAB) theory. The pyridone nitrogen is a "softer" nucleophile, while the alkoxide oxygen is a "harder" nucleophile.

  • O-Alkylation (Desired): Favored by "hard-hard" interactions. This involves using a hard alkylating agent and ensuring the oxygen is the more available, harder nucleophile. This is typically achieved by using a strong, non-coordinating base that fully deprotonates the hydroxyl group, in a polar aprotic solvent that doesn't overly solvate the "hard" alkoxide.

  • N-Alkylation (Side Reaction): Favored by "soft-soft" interactions. Reagents with softer leaving groups (like iodide) will preferentially react at the softer nitrogen center.[3]

Troubleshooting & Optimization Strategy:

To favor the desired O-alkylation and synthesize your ethoxypyridine, you must create conditions that favor the "hard" alkoxide nucleophile.

Table 1: Optimizing Conditions for Selective O-Alkylation

ParameterTo Favor O-Alkylation (Ethoxypyridine)To Favor N-Alkylation (N-Ethylpyridone)Rationale
Base Strong, non-nucleophilic (e.g., NaH, KH)Weaker, carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or silver salts (e.g., Ag₂O)Strong bases fully generate the "hard" alkoxide. Weaker bases result in an equilibrium where the more nucleophilic nitrogen can compete effectively.
Solvent Polar Aprotic (e.g., DMF, DMSO, THF)Less Polar (e.g., Toluene, Acetonitrile) or Protic SolventsPolar aprotic solvents effectively solvate the cation (e.g., Na⁺) without solvating the alkoxide anion, increasing its nucleophilicity.[4]
Ethylating Agent Ethylating agents with "harder" leaving groups (e.g., Diethyl sulfate, Ethyl tosylate)Ethylating agents with "softer" leaving groups (e.g., Ethyl iodide)[3]The "harder" electrophile will preferentially react with the "harder" oxygen nucleophile.
Temperature Moderate (50-100 °C)Often requires higher temperaturesLower temperatures can sometimes improve selectivity by disfavoring competing pathways.[4]

Workflow: Troubleshooting N- vs. O-Alkylation

Below is a decision-making workflow to guide your experimental adjustments.

G start Problem: Mixture of N- and O-Alkylation Products q1 What is the major undesired product? start->q1 n_alkylation Major Side Product: N-Ethylpyridone q1->n_alkylation N-Alkylation o_alkylation Major Side Product: Ethoxypyridine (Seeking N-Alkylation) q1->o_alkylation O-Alkylation sol_n1 Strategy: Favor O-Alkylation (Harden the System) n_alkylation->sol_n1 sol_o1 Strategy: Favor N-Alkylation (Soften the System) o_alkylation->sol_o1 action_n1 1. Switch to a stronger base (NaH). 2. Use a polar aprotic solvent (DMF, THF). 3. Use an ethylating agent with a harder leaving group (Et₂SO₄, EtOTs). sol_n1->action_n1 action_o1 1. Use a weaker base (K₂CO₃). 2. Use a less polar solvent (Toluene). 3. Use an ethylating agent with a softer leaving group (EtI). sol_o1->action_o1

Caption: Decision tree for troubleshooting N- vs. O-alkylation.

Issue 2: Low Yield in Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig Type)

Question: I am attempting to synthesize 3-ethoxypyridine from 3-bromopyridine and sodium ethoxide using a palladium catalyst, but my yield is very low and I see a lot of starting material and some dehalogenated byproduct (pyridine). What is going wrong?

Answer: Low yields in Buchwald-Hartwig C-O coupling reactions often point to issues with catalyst activity, reaction conditions, or competing side reactions. The electron-deficient nature of the pyridine ring and its ability to coordinate to the palladium center as a Lewis base can make these couplings particularly challenging.[5]

Potential Causes & Solutions:

  • Catalyst Inhibition/Deactivation: The pyridine nitrogen's lone pair can coordinate to the palladium center, inhibiting the catalytic cycle.[5][6]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the crucial reductive elimination step and can sterically disfavor catalyst inhibition by the pyridine substrate or product.[6]

  • Hydrodehalogenation (Side Reaction): The formation of pyridine from 3-bromopyridine indicates a reduction side reaction where the bromine is replaced by a hydrogen atom. This can occur via several pathways, often involving trace water or other proton sources reacting with palladium-hydride intermediates.

    • Solution:

      • Rigorous Inert Conditions: Ensure all reagents and solvents are scrupulously dried and degassed. The reaction must be run under a strict inert atmosphere (Argon or high-purity Nitrogen) to prevent oxygen from interfering.[6]

      • Base Choice: While strong bases like NaOt-Bu are common, they can sometimes promote side reactions. Consider screening other bases like K₃PO₄ or Cs₂CO₃, which may offer a better balance of reactivity and selectivity.[7]

  • Homocoupling (Side Reaction): While less common for C-O coupling than for Suzuki reactions, coupling of two 3-bromopyridine molecules can occur.

    • Solution: This is often linked to the presence of oxygen. Improving the degassing procedure and maintaining a strict inert atmosphere is the primary solution.[6]

Workflow: General Troubleshooting for Low-Yield Cross-Coupling

Caption: Systematic workflow for troubleshooting cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: For a Williamson ether synthesis of an ethoxypyridine, what is the most common side reaction besides N-alkylation?

A1: The most common competing side reaction is the E2 (elimination) reaction of your ethylating agent.[8][9] The ethoxide base required for the reaction is strong and can abstract a proton from the beta-carbon of the ethyl halide, leading to the formation of ethene gas and ethanol. This pathway is favored when using sterically hindered bases or secondary/tertiary alkyl halides.[9][10] While ethyl halides are primary and less prone to elimination than, for example, an isopropyl halide, it can still occur, especially at higher temperatures. To minimize this, use the least sterically hindered base possible and maintain the lowest effective reaction temperature.[4]

Q2: I'm performing a Suzuki-Miyaura coupling to install an ethoxy group. What are the typical side products I should look out for?

A2: In a Suzuki-Miyaura reaction for this purpose, you would likely be coupling a halopyridine with an ethoxyboronate ester. The most common side reactions are:

  • Homocoupling: Coupling of two molecules of your halopyridine or two molecules of your boronic ester. This is often promoted by the presence of oxygen.[6][11]

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source (like trace water) before the desired cross-coupling can occur. This reverts your boronic ester back to an inactive species.[11]

  • Catalyst Decomposition: Formation of palladium black, which is inactive palladium metal that has precipitated from the solution. This reduces the concentration of the active catalyst and can halt the reaction.[11]

Q3: Can I use a protecting group on the pyridine nitrogen to avoid N-alkylation or catalyst inhibition?

A3: Yes, using a protecting group is a viable strategy, particularly in complex syntheses.

  • Pyridine N-Oxide: Converting the pyridine to a pyridine N-oxide is a common strategy. This masks the lone pair, preventing it from interfering with metal catalysts.[5] It also alters the electronic properties of the ring, which can be useful. The N-oxide can be removed later in the synthesis via reduction (e.g., with PCl₃).[12]

  • Borane Complexation: Complexing the pyridine nitrogen with borane (BH₃) effectively masks the lone pair, preventing it from acting as a Lewis base and inhibiting catalysis.[5] This protecting group can be removed under appropriate conditions.

Q4: My purification is difficult due to the basicity of the ethoxypyridine product. Any tips?

A4: The basicity of pyridines can indeed make purification challenging, especially with silica gel chromatography, where products can streak or tail.

  • Acid-Base Extraction: This is a powerful first step. Dissolve your crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your basic ethoxypyridine will be protonated and move to the aqueous layer, leaving non-basic impurities behind. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your pure product with an organic solvent.[13]

  • Modified Chromatography: If chromatography is necessary, consider adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to your eluent system. This deactivates the acidic silanol groups on the silica surface, preventing tailing and improving separation.[13] Alternatively, using alumina (basic or neutral) instead of silica gel can be effective.

Validated Experimental Protocols

Protocol 1: Selective O-Alkylation via Williamson Ether Synthesis

Synthesis of 4-Ethoxypyridine

This protocol is optimized to favor O-alkylation by using a strong base in a polar aprotic solvent.

Materials:

  • 4-Hydroxypyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Diethyl sulfate (Et₂SO₄)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-hydroxypyridine (1.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times.

  • Solvent Addition: Add anhydrous DMF (approx. 0.5 M concentration relative to the hydroxypyridine) via syringe. Stir to dissolve.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add diethyl sulfate (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Quenching: Once complete, carefully quench the reaction by slowly adding it to a beaker of ice-cold saturated NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-ethoxypyridine.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient (consider adding 0.5% triethylamine to the eluent to prevent tailing).

References

  • Williamson Ether Synthesis - ChemTalk. (2022, October 23). ChemTalk. [Link]

  • Williamson ether synthesis - Wikipedia. Wikipedia. [Link]

  • den Hertog, H. J., & Jouwersma, C. (1953). Synthesis of 2‐amino‐5‐ethoxypyridine. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132. [Link]

  • Goulaouic, C., Adams, D. R., et al. (1993). N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. Tetrahedron, 49(20), 4337-4350. [Link]

  • den Hertog, H. J., & Jouwersma, C. (1953). Synthesis of 2‐amino‐5‐ethoxypyridine. Request PDF on ResearchGate. [Link]

  • Regioselectivity of pyridine nucleus. ResearchGate. [Link]

  • A regioselective etherification of pyridoxine via an ortho-pyridinone methide intermediate. ScienceDirect. [Link]

  • The alkylation of 4-pyridone. Youngstown State University. [Link]

  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. ACS Publications. [Link]

  • Other Reactions of Pyridine. Michigan State University Department of Chemistry. [Link]

  • Synthesis of N-ethylpyridone 2a and 2-ethoxypyridine 2b. ResearchGate. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Why n-alkylation is more favorable than o-alkyation? ResearchGate. [Link]

  • Synthesis of the impurities of lansoprazole. Request PDF on ResearchGate. [Link]

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. University of St Andrews Research Portal. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

  • 4-AMINOMETHYL-2,2-DIETHOXY-1-(4-PYRIDYL)ETHYLAMINE DIHYDROCHLORIDE. Organic Syntheses. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. PMC. [Link]

  • Principles of the Suzuki Coupling Reaction. Encyclopedia MDPI. [Link]

  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI. [Link]

  • Pyridines. University of Babylon. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2. RSC Publishing. [Link]

  • How to synthesizer of 3-hydroxy pyridine? ResearchGate. [Link]

  • A kind of method for synthesizing 2 ethoxy pyridines.
  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • 2-Ethoxypyridine. PubChem. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Lund University. [Link]

  • Process for the production of 2-hydroxypyridine.

Sources

troubleshooting mass spectrometry fragmentation of pyridine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Troubleshooting Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the structural elucidation and quantification of pyridine-containing small molecules, metabolites, and derivatives.

Pyridine rings are ubiquitous in pharmaceutical scaffolds but present unique challenges in electrospray ionization tandem mass spectrometry (ESI-MS/MS) due to their high aromatic stability, basicity, and tendency to form low-mass, non-specific fragments.

Part 1: Core Troubleshooting FAQs

Q1: My pyridine compound shows an intense precursor ion, but it will not fragment even at high Collision Energies (CE). What is happening?

The Causality: The pyridine ring is a highly stable, electron-deficient aromatic system. When ionized in positive ESI, the proton localizes on the basic nitrogen atom. The energy barrier required to induce homolytic or heterolytic cleavage of the aromatic C-N or C-C bonds is exceptionally high. If your compound lacks labile side chains, the collision-induced dissociation (CID) energy is absorbed by the ring's vibrational modes without breaking bonds, leading to a "brick wall" effect where the precursor remains intact. The Solution:

  • Increase Collision Gas Density: Switch from Nitrogen (

    
    ) to Argon (
    
    
    
    ) in your collision cell to increase the center-of-mass collision energy.
  • Chemical Derivatization: For extremely stable analytes, consider derivatization. For example, pyridine-3-sulfonyl chloride is often used to derivatize target molecules (like steroidal estrogens), introducing a moiety that directs fragmentation and yields highly specific analyte fragment ions[1].

Q2: I am observing a major neutral loss of 27 Da. Is this diagnostic for pyridine?

The Causality: Yes. The loss of 27 Da corresponds to the expulsion of Hydrogen Cyanide (HCN) or Hydrogen Isocyanide (HNC)[2]. The mechanism involves the protonated nitrogen weakening the adjacent C-N bond, leading to aromatic ring opening. Once the ring is open, the molecule expels the highly stable HCN neutral, leaving a linear hydrocarbon cation. The Solution: While diagnostic, a 27 Da loss is not structurally informative regarding substitution positions. You must utilize high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or FT-ICR, to confirm the exact mass loss (27.0109 Da) and distinguish it from isobaric losses (e.g., loss of a vinyl radical,


, 27.0235 Da)[3].
Q3: My LC-MS chromatogram shows severe peak tailing and poor ionization efficiency for my pyridine derivatives. How do I fix this?

The Causality: The basic nitrogen in the pyridine ring (


) interacts strongly with unendcapped, acidic silanol groups on standard silica-based reversed-phase columns via secondary ion-exchange mechanisms.
The Solution:  Ensure your mobile phase is properly acidified (e.g., 0.1% Formic Acid) to keep both the analyte and the silanols fully protonated, minimizing secondary interactions. Alternatively, switch to a highly endcapped C18 column or utilize Hydrophilic Interaction Liquid Chromatography (HILIC) for highly polar pyridine derivatives[4].
Q4: I am analyzing pyridine N-oxide metabolites. What specific fragmentation rules apply?

The Causality: N-oxidation significantly alters the electron distribution of the ring. Pyridine N-oxides characteristically exhibit a loss of an OH radical (-17 Da) directly from the molecular ion, or the loss of atomic oxygen (-16 Da)[5]. The Solution: Monitor for


 and 

transitions. These are highly specific for N-oxide metabolites and can differentiate them from hydroxylation on the carbon ring (which typically loses

, -18 Da).

Part 2: Quantitative Data & Diagnostic Ions

The following table summarizes the critical neutral losses and diagnostic fragment ions observed in the MS/MS spectra of pyridine derivatives.

Precursor FeatureNeutral Loss (Da)Expelled SpeciesMechanistic Implication
Unsubstituted Ring27.0109

/

Primary ring-opening event; diagnostic for bare pyridine[2].
N-Oxide Derivative16.0000

Cleavage of the N-O dative bond[5].
N-Oxide Derivative17.0078

Radical loss; highly diagnostic for N-oxides[5].
Alkyl Chain (

C3)
Variable (e.g., 28)Alkene (e.g.,

)
McLafferty rearrangement involving the basic nitrogen[5].
Carboxylic Acid43.9898

Decarboxylation of picolinic/nicotinic acid derivatives.

Part 3: Experimental Methodologies

Protocol 1: Step-by-Step Collision Energy (CE) Optimization for Stable Heterocycles

Self-Validation Check: Ensure the precursor ion intensity is


 cps before proceeding to avoid optimizing on background noise.
  • Direct Infusion: Prepare a

    
     solution of the pyridine compound in 50:50 Methanol:Water with 0.1% Formic Acid. Infuse directly into the ESI source at 
    
    
    
    .
  • Precursor Isolation: Isolate the

    
     ion in Q1 with a narrow window (0.7 Da) to exclude isotopic interference.
    
  • CE Ramping: Program the MS to acquire product ion scans while ramping the CE from

    
     to 
    
    
    
    in
    
    
    increments.
  • Data Analysis (Survival Yield): Plot the intensity of the precursor ion versus CE. The optimal CE for quantification (MRM/SRM) is the voltage where the precursor ion intensity drops to 10% of its original value (90% depletion), maximizing the yield of the primary fragment (e.g.,

    
    ).
    
Protocol 2: LC-MS Mobile Phase Optimization for Basic Pyridines
  • Aqueous Phase Preparation: Prepare MS-grade Water with 0.1% Formic Acid (

    
    ). Crucial Step: Check the pH; it should be 
    
    
    
    . This ensures the pyridine nitrogen is fully protonated.
  • Organic Phase Preparation: Prepare MS-grade Acetonitrile with 0.1% Formic Acid (

    
    ).
    
  • Column Equilibration: Use a fully endcapped C18 column (e.g., Waters XBridge or Phenomenex Kinetex). Equilibrate with 95% Aqueous phase for 20 column volumes.

  • Gradient Elution: Run a gradient from 5% to 95% Organic over 10 minutes. Evaluate peak asymmetry (

    
    ). If 
    
    
    
    , consider adding 2-10 mM Ammonium Formate to the aqueous phase to further mask residual silanols.

Part 4: Mechanistic & Workflow Visualizations

Mechanism N1 Protonated Pyridine [M+H]+ (m/z 80) N2 Ring-Opened Intermediate N1->N2 CID Energy (C-N Bond Cleavage) N3 Fragment Ion [M+H-HCN]+ (m/z 53) N2->N3 Expulsion of Stable Neutral N4 Neutral Loss HCN (27 Da) N2->N4 Expulsion of Stable Neutral

Fig 1: ESI-MS/MS fragmentation mechanism of pyridine showing ring opening and HCN loss.

Workflow Start Acquire MS/MS Spectrum Q1 Is Precursor Depleted > 90%? Start->Q1 Act1 Increase CE or Use Argon Gas Q1->Act1 No Q2 Are Fragments Structurally Informative? Q1->Q2 Yes Act1->Q1 Retest Act2 Use HRMS (TOF/Orbi) or Derivatization Q2->Act2 No Success Optimal MRM/SRM Method Established Q2->Success Yes Act2->Q2 Retest

Fig 2: Decision-tree workflow for troubleshooting poor fragmentation of pyridine compounds.

Part 5: References

  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics (RSC Publishing).[Link]

  • Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives. Rapid Communications in Mass Spectrometry (PubMed).[Link]

  • Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. Journal of Chromatography A (PMC).[Link]

  • Mass spectral fragmentations of alkylpyridine N-oxides. Organic Mass Spectrometry (ResearchGate / Wiley).[Link]

Sources

challenges in the characterization of positional isomers of substituted pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As Senior Application Scientists, we understand that differentiating positional isomers of substituted pyridines (e.g., 2-, 3-, and 4-substituted derivatives) presents a formidable analytical challenge. These compounds often possess identical exact masses, highly similar lipophilicities, and overlapping spectral features.

This guide bypasses generic advice to focus on the causality behind these analytical roadblocks and provides self-validating protocols to ensure absolute confidence in your structural characterizations.

Quantitative Baseline: Isomer Comparison Data

Before troubleshooting, it is critical to understand the baseline physicochemical and spectral differences inherent to pyridine isomers. Use the following table to benchmark your expected analytical readouts.

Isomer PositionTypical Ortho J-Coupling (Hz)Typical Meta J-Coupling (Hz)Relative HPLC Retention (C18, pH 7)Typical CCS Trend (IM-MS)
2-Substituted 4.0 – 5.01.0 – 2.0Lowest (Steric shielding of N)Compact (Smaller CCS)
3-Substituted 7.0 – 8.01.5 – 2.5IntermediateIntermediate
4-Substituted 5.0 – 6.0~0 (Para is distinct)Highest (N lone pair exposed)Elongated (Larger CCS)
FAQ 1: Chromatographic Co-elution (HPLC)

Q: My 3-methylpyridine and 4-methylpyridine isomers consistently co-elute on a standard C18 column. Why is this happening, and how can I achieve baseline resolution?

The Causality: Positional isomers of alkyl-pyridines have nearly identical boiling points and polarities. In reversed-phase HPLC, standard acidic mobile phases protonate the basic pyridine nitrogen. This leads to secondary, uncontrolled electrostatic interactions with residual silanols on the C18 stationary phase, causing severe peak tailing and co-elution. Standard HPLC methods utilizing C18 reverse-phase columns require strict optimization of the mobile phase to prevent this co-elution of pyridine derivatives (1)[1].

Self-Validating Protocol: pH-Modulated Reversed-Phase HPLC

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Bicarbonate in water, adjusted to pH 9.0 using Ammonium Hydroxide) and Mobile Phase B (100% Acetonitrile). Reasoning: Operating at pH 9.0 suppresses the ionization of the pyridine nitrogen (pKa ~5.2), forcing the molecules into their neutral state and eliminating secondary silanol interactions.

  • Column Selection: Use a high-pH tolerant C18 column (e.g., hybrid silica) to prevent stationary phase degradation.

  • System Suitability (The Validation Step): Inject a standard resolution mixture containing 2-, 3-, and 4-methylpyridine.

    • Validation Checkpoint: The protocol is validated only if the critical resolution (

      
      ) between the 3- and 4-isomers is 
      
      
      
      . If
      
      
      , the causality points to insufficient buffering capacity; you must increase the buffer concentration to 20 mM before proceeding to unknown samples.
  • Sample Analysis: Run the gradient from 5% B to 60% B over 15 minutes.

FAQ 2: Mass Spectrometry Differentiation (IM-MS)

Q: Standard LC-MS/MS cannot differentiate my halogenated pyridine isomers because they yield identical collision-induced dissociation (CID) spectra. What is the alternative?

The Causality: Tandem mass spectrometry (MS/MS) relies on fragmentation patterns. Substituted pyridines often undergo identical primary fragmentation pathways (e.g., the common loss of HCN), making CID spectra indistinguishable. To resolve this, we must shift from mass-to-charge (


) separation to spatial separation. Ion mobility spectrometry (IMS) separates isomeric ions in the gas-phase based on their rotationally averaged collision cross sections (CCS), providing spatial information that standard MS lacks (2)[2]. Interfacing IMS with MS (IMS-MS) provides superior resolution for isomers with the same mass but different spatial configurations (3)[3].

IMMS_Workflow A Isomeric Pyridine Mixture B Electrospray Ionization (ESI) A->B C Ion Mobility Separation (IMS) B->C D Collision-Induced Dissociation C->D E Time-of-Flight (TOF) MS D->E F Arrival Time Distribution (ATD) E->F

Workflow for resolving pyridine isomers using Ion Mobility-Mass Spectrometry.

Self-Validating Protocol: Traveling Wave Ion Mobility Spectrometry (TWIMS)

  • ESI Optimization: Tune the electrospray ionization source. Reasoning: Changes in ESI conditions can affect the relative populations of gas-phase protomers, such as protonation on the pyridine nitrogen versus other basic substituent sites (4)[4]. Use a low cone voltage (e.g., 20V) to prevent in-source fragmentation and preserve the native protomer state.

  • CCS Calibration (The Validation Step): Infuse a polyalanine calibration standard.

    • Validation Checkpoint: The workflow is validated when the measured CCS of the calibrant matches theoretical values within

      
      . Deviations indicate gas-phase thermal fluctuations or pressure drift in the drift tube, requiring immediate recalibration before analyzing the pyridine isomers.
      
  • Data Acquisition: Record the Arrival Time Distribution (ATD). The 4-substituted isomer will typically exhibit a larger CCS (longer drift time) compared to the more compact 2-substituted isomer.

FAQ 3: Nuclear Magnetic Resonance (NMR) Ambiguity

Q: The 1H-NMR signals for my complex substituted pyridine isomers overlap significantly in the 7.0–8.5 ppm region. How do I definitively assign the substitution position without relying on chemical shifts alone?

The Causality: The electron-withdrawing nature of the pyridine nitrogen deshields the alpha (ortho) protons significantly more than the beta (meta) or gamma (para) protons. However, adding halogens or alkyl groups alters this local electronic environment, making 1D chemical shift predictions unreliable. The causality of definitive assignment lies in the rigid geometry of the pyridine ring, which dictates strict scalar coupling constants (J-coupling). Ortho coupling is consistently strong (7-9 Hz), while meta coupling is weak (1-3 Hz).

NMR_Logic Q1 1H-NMR: Overlapping Signals? Yes Yes Q1->Yes No No Q1->No A2 Perform 2D NMR (HSQC/HMBC) Yes->A2 A1 Analyze J-Coupling Constants No->A1 Q2 Quaternary Carbons Assigned? A2->Q2 A3 Use HMBC for Long-Range C-H Q2->A3

Decision tree for the NMR characterization of substituted pyridine isomers.

Self-Validating Protocol: 2D NMR Assignment

  • 1H-13C HSQC Acquisition: Run an HSQC experiment to correlate all proton signals directly to their attached carbons. Reasoning: Carbon chemical shifts are far more sensitive to substituent position than proton shifts, effectively spreading out overlapping 1H signals in the carbon dimension.

  • 1H-13C HMBC Acquisition: Run an HMBC experiment optimized for long-range coupling (

    
     and 
    
    
    
    , typically 8 Hz).
  • Internal Validation (The Validation Step): Map the correlations from the most deshielded proton (usually adjacent to the pyridine nitrogen).

    • Validation Checkpoint: The assignment is only validated if the HMBC shows a definitive

      
       correlation from the alpha-proton to the quaternary carbon bearing the substituent. If this correlation is missing, you must adjust the 
      
      
      
      -evolution delay in the HMBC pulse sequence to target weaker couplings (e.g., 5 Hz) and re-acquire.
References
  • Benchchem. "5-Bromo-2-methylpyridine | 3430-13-5 - Benchchem." Benchchem.
  • Frontiers.
  • University of Wollongong. "Selecting and identifying gas-phase protonation isomers of nicotineH+ using combined laser, ion mobility and mass spectrometry." University of Wollongong.
  • Engineered Science Publisher. "Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry." Engineered Science Publisher.

Sources

preventing degradation of 1-(3-Ethoxypyridin-4-yl)ethan-1-one during storage

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 1-(3-Ethoxypyridin-4-yl)ethan-1-one[1]

Introduction: The Stability Profile

Welcome to the technical support hub for 1-(3-Ethoxypyridin-4-yl)ethan-1-one . This guide addresses the specific stability challenges inherent to 3,4-disubstituted pyridines.

This molecule features a "push-pull" electronic system: the 3-ethoxy group is an electron donor (via resonance), while the 4-acetyl group is an electron acceptor.[1] This electronic imbalance, combined with the basic nitrogen of the pyridine ring, creates specific vulnerabilities to oxidative degradation and photochemical decomposition .[1]

The protocols below are designed to arrest these degradation pathways and maintain high purity (>98%) for downstream applications.

Module 1: Critical Storage Parameters

The Golden Rule: Treat this compound as a labile intermediate , not a stable shelf reagent.

ParameterSpecificationTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use < 1 month)Low temperature kinetically inhibits N-oxidation and suppresses the enolization of the acetyl group, preventing self-condensation.[1]
Atmosphere Inert (Argon or Nitrogen) The pyridine nitrogen is susceptible to attack by atmospheric oxygen (N-oxide formation).[1] Moisture can induce hydrate formation at the ketone.[1]
Container Amber Glass with Teflon-lined capPyridine derivatives are photosensitive.[1] UV light can excite the conjugated

-system, leading to radical formation and "browning."[1]
Desiccant Required The molecule is hygroscopic.[1] Water promotes hydrolysis and can catalyze degradation reactions.[1]
Storage Workflow Diagram

Follow this decision tree upon receipt of the material.

StorageWorkflow Start Material Receipt QC Initial QC (HPLC/NMR) Start->QC Decision Pass Purity >98%? QC->Decision Purify Recrystallize/Purify Decision->Purify No Aliquot Aliquot under Inert Gas (Avoid freeze-thaw) Decision->Aliquot Yes Purify->QC Seal Seal: Parafilm + Desiccant Aliquot->Seal Store Store at -20°C (Amber Vial) Seal->Store

Caption: Logic flow for receiving and banking 1-(3-Ethoxypyridin-4-yl)ethan-1-one to minimize degradation.

Module 2: Troubleshooting & FAQs

This section addresses specific observations you may encounter in the lab.

Q1: The compound has turned from off-white/pale yellow to dark brown. Is it usable?

Diagnosis: Photochemical Decomposition & Oxidation. [1]

  • Mechanism: Pyridine derivatives are notorious for "browning" upon exposure to air and light.[1] This is often due to the formation of trace amounts of polymeric species or N-oxides initiated by radical pathways.[1]

  • Action:

    • Check LC-MS.[1][2] If the impurity profile shows a mass of M+16 (N-oxide), the sample is oxidizing.

    • Salvage: If purity is >90%, purify via flash chromatography (Silica gel; EtOAc/Hexane gradient). If <80%, recrystallization is preferred.[1]

    • Prevention: Ensure the cap is tight and wrapped in Parafilm.[1] Store in the dark.

Q2: I see a new peak at RRT ~0.8 in my HPLC. What is it?

Diagnosis: Pyridine N-Oxide Formation.

  • Mechanism: The nitrogen atom in the pyridine ring has a lone pair that can react with singlet oxygen or peroxides.[1] The 3-ethoxy group donates electron density to the ring, making the nitrogen more nucleophilic and thus more susceptible to oxidation than unsubstituted pyridine [1].[1]

  • Action: This is a chemical transformation, not just a physical change.[1] You must repurify.[1] Avoid using ether solvents (like THF or Diethyl Ether) that may contain peroxides during handling.[1]

Q3: The solid has become sticky or turned into an oil.

Diagnosis: Hygroscopicity & Hydrate Formation. [1]

  • Mechanism: The acetyl group (C=O) and the pyridine nitrogen can hydrogen bond with water.[1] Absorption of atmospheric moisture depresses the melting point, causing the solid to liquefy (deliquescence).

  • Action:

    • Dry the sample under high vacuum (< 1 mbar) over

      
       for 24 hours.
      
    • Verify by

      
      -NMR (
      
      
      
      peak).[1]
    • If the oil persists, the compound may naturally be a low-melting solid; check the Certificate of Analysis (CoA) for the specific batch melting point.[1]

Degradation Pathway Visualization

Understanding the enemy: How the molecule breaks down.[1]

DegradationPathways Compound 1-(3-Ethoxypyridin-4-yl) ethan-1-one Oxidation Oxidation (Air/Peroxides) Compound->Oxidation Light UV Light Exposure Compound->Light Moisture Moisture (H2O) Compound->Moisture NOxide Pyridine N-Oxide (M+16) Oxidation->NOxide Major Pathway Radicals Radical Species Light->Radicals Polymers Brown Polymers (Color Change) Radicals->Polymers Hydrate Hydrate/Liquefaction Moisture->Hydrate

Caption: Primary degradation routes: N-oxidation (chemical purity loss) and Photolysis (physical appearance change).[1]

Module 3: QC & Validation Protocols

Do not rely on visual inspection alone.[1] Use this standardized method to verify integrity before critical experiments.

Recommended HPLC Method

Designed to separate the parent ketone from the polar N-oxide impurity.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Ammonium Formate (pH ~3.5).[1] Note: Acidic pH keeps the pyridine protonated and improves peak shape.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl conjugation).[1]

  • Pass Criteria: Purity

    
     98.0% by area AUC.
    
Rapid Check (TLC)
  • Stationary Phase: Silica Gel 60

    
    .[1]
    
  • Eluent: 50% Ethyl Acetate / 50% Hexane.[1]

  • Visualization: UV Lamp (254 nm).[1]

  • Observation: The N-oxide is significantly more polar and will remain near the baseline (

    
    ), while the parent compound will elute higher (
    
    
    
    ).[1]
References
  • Joules, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.[1] (Chapter on Pyridines: Reactivity toward electrophiles and oxidation).[1]

    • Context: Establishes the mechanism of N-oxidation in pyridine deriv
  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 4-Acetylpyridine. Retrieved October 26, 2023.[1]

    • [1]

    • Context: Baseline storage data for the closest structural analog (4-acetylpyridine).[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14282, 4-Acetylpyridine.[1]

    • [1]

    • Context: Physical properties and stability warnings for acetyl-substituted pyridines.[1]

  • Albini, A., & Fagnoni, M. (2004).[1] Photochemistry of Heterocycles. In CRC Handbook of Organic Photochemistry and Photobiology.

    • Context: Detailed mechanisms on the photodegradation and "browning" of nitrogen heterocycles.[1]

Sources

Technical Support Center: Synthesis of 1-(3-Ethoxypyridin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(3-ethoxypyridin-4-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important chemical intermediate. We will explore two primary synthetic routes, offering troubleshooting advice and detailed protocols to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during your experiments. The solutions provided are based on established chemical principles and practical laboratory experience.

Route 1: Etherification of 3-Hydroxypyridine followed by Acylation

This classical and reliable approach involves two key transformations: the etherification of a 3-hydroxypyridine derivative and a subsequent acylation to introduce the acetyl group.

Question 1: I am experiencing low yields during the Williamson etherification of 3-hydroxy-4-cyanopyridine. What are the likely causes and how can I improve the yield?

Answer: Low yields in the Williamson etherification of a hydroxypyridine can stem from several factors. The basicity of the reaction medium is crucial for the deprotonation of the hydroxyl group to form the more nucleophilic pyridinoxide.

  • Insufficient Base: Ensure you are using a sufficient molar excess of a strong enough base. While potassium carbonate is commonly used, a stronger base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) can lead to more complete deprotonation and higher yields. Exercise caution as NaH is highly reactive and requires an inert atmosphere.[1]

  • Reaction Temperature and Time: The reaction may require elevated temperatures to proceed at a reasonable rate. Heating the reaction mixture, for instance to 100°C in DMF, can significantly improve the reaction kinetics.[1] Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time and avoid decomposition of starting materials or products.

  • Choice of Ethylating Agent: The reactivity of the ethylating agent is also important. While ethyl bromide is effective, ethyl iodide is more reactive and may lead to higher yields or allow for milder reaction conditions. However, it is also more expensive and less stable.

  • Competing N-alkylation: Pyridine nitrogen is also nucleophilic and can compete with the hydroxyl group for the ethylating agent, leading to the formation of a quaternary pyridinium salt. Using a bulky base or carefully controlling the reaction conditions can minimize this side reaction.

Question 2: My Grignard reaction on 3-ethoxy-4-cyanopyridine to form the ketone is sluggish and gives a complex mixture of products. What troubleshooting steps can I take?

Answer: The Grignard reaction with a cyanopyridine can be challenging. The nitrile group is susceptible to addition by the Grignard reagent, but side reactions can occur.

  • Grignard Reagent Quality: The quality of the Grignard reagent is paramount. Ensure it is freshly prepared or properly stored to avoid decomposition. The presence of moisture or oxygen will quench the Grignard reagent, reducing its effective concentration.

  • Reaction Conditions: This reaction should be carried out under strictly anhydrous and inert conditions (e.g., under nitrogen or argon). The solvent, typically THF or diethyl ether, must be thoroughly dried.

  • Addition of Grignard Reagent: Add the Grignard reagent (e.g., methylmagnesium bromide) slowly to a cooled solution of the 3-ethoxy-4-cyanopyridine. This helps to control the exothermicity of the reaction and minimize side reactions.

  • Hydrolysis Step: The intermediate imine formed after the Grignard addition must be carefully hydrolyzed to the ketone.[2] Acidic workup (e.g., with aqueous HCl) is typically required. The pH and temperature of the hydrolysis should be controlled to avoid decomposition of the desired product.

  • Alternative Organometallic Reagents: If the Grignard reaction continues to be problematic, consider using an organolithium reagent like methyllithium. Organolithium reagents are generally more reactive than Grignard reagents and may provide better results.[3]

Route 2: De Novo Pyridine Ring Synthesis from Acyclic Precursors

This approach builds the substituted pyridine ring from non-cyclic starting materials, offering a different set of challenges and advantages. One common method involves the rearrangement of 2-acylfurans.[4][5]

Question 3: The rearrangement of 2-acetylfuran with ammonia to form 2-methyl-3-hydroxypyridine is giving a low yield and a significant amount of tar-like byproducts. How can I optimize this reaction?

Answer: The rearrangement of 2-acylfurans with ammonia is a powerful method for synthesizing 3-hydroxypyridines, but it can be sensitive to reaction conditions.

  • Reaction Temperature and Pressure: This reaction is typically carried out at elevated temperatures (e.g., 165°C) in a sealed tube or autoclave to maintain the necessary pressure.[4] Insufficient temperature or pressure will result in a slow or incomplete reaction.

  • Ammonia Source: The concentration and source of ammonia are critical. Using a solution of ammonia in an alcohol (e.g., alcoholic ammonia) in a sealed vessel is a common procedure.[4] The use of aqueous ammonia in the presence of a catalyst has also been reported.[5]

  • Catalyst: The use of a catalyst, such as surface-active salts of strong inorganic or organic acids, can improve the reaction efficiency and reduce the formation of byproducts.[5]

  • Purification: The crude product often contains polymeric materials. Purification by column chromatography or recrystallization is usually necessary to obtain the pure 2-methyl-3-hydroxypyridine.

Question 4: I am struggling with the regioselective acylation of 2-methyl-3-ethoxypyridine. The acetyl group is adding to multiple positions on the pyridine ring. How can I control the regioselectivity?

Answer: Direct Friedel-Crafts acylation of pyridines is generally difficult due to the deactivating effect of the nitrogen atom.[6] When it does occur, it can lead to a mixture of isomers.

  • Directed Ortho-Metalation (DoM): A more controlled approach is to use directed ortho-metalation. This involves deprotonating the pyridine ring at a specific position using a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA), followed by quenching with an acylating agent (e.g., acetyl chloride or N,N-dimethylacetamide).[7][8][9] The ethoxy group at the 3-position can direct the lithiation to the C4 position.

  • Protecting Groups: If side reactions are still an issue, you may need to consider a protecting group strategy. However, this adds steps to the overall synthesis.

  • Alternative Acylation Methods: Radical acylation methods can also be employed for the acylation of pyridines and may offer different regioselectivity.[6]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: Synthesis of 1-(3-Ethoxypyridin-4-yl)ethan-1-one via Etherification and Grignard Reaction

Step 1: Synthesis of 3-Ethoxy-4-cyanopyridine

  • To a stirred solution of 3-hydroxy-4-cyanopyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Add ethyl bromide (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-ethoxy-4-cyanopyridine.

Step 2: Synthesis of 1-(3-Ethoxypyridin-4-yl)ethan-1-one

  • To a solution of 3-ethoxy-4-cyanopyridine (1.0 eq) in anhydrous THF under an inert atmosphere, add methylmagnesium bromide (1.5 eq, 3.0 M solution in diethyl ether) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(3-ethoxypyridin-4-yl)ethan-1-one.

Protocol 2: Synthesis of 1-(3-Ethoxypyridin-4-yl)ethan-1-one via Furan Rearrangement and Acylation

Step 1: Synthesis of 2-Methyl-3-hydroxypyridine

  • Place 2-acetylfuran (1.0 eq) and a 25% aqueous ammonia solution in a high-pressure autoclave.

  • Heat the mixture to 180-200°C for 6-8 hours.

  • Cool the autoclave to room temperature and carefully vent the excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.

  • Purify the residue by vacuum distillation or recrystallization to obtain 2-methyl-3-hydroxypyridine.

Step 2: Synthesis of 3-Ethoxy-2-methylpyridine

  • Follow the procedure outlined in Protocol 1, Step 1, using 2-methyl-3-hydroxypyridine as the starting material.

Step 3: Synthesis of 1-(3-Ethoxypyridin-4-yl)ethan-1-one

  • To a solution of 3-ethoxy-2-methylpyridine (1.0 eq) in anhydrous THF at -78°C under an inert atmosphere, add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise.

  • Stir the mixture at -78°C for 1 hour.

  • Add N,N-dimethylacetamide (1.2 eq) dropwise and continue stirring at -78°C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparison of Synthetic Routes

FeatureRoute 1: Etherification & AcylationRoute 2: De Novo Synthesis
Starting Materials 3-Hydroxy-4-cyanopyridine, ethyl bromide, methylmagnesium bromide2-Acetylfuran, ammonia, ethyl bromide, n-butyllithium, N,N-dimethylacetamide
Number of Steps 23
Key Challenges Handling of Grignard reagents, potential for side reactions.High-pressure reaction, regioselectivity of acylation.
Overall Yield Moderate to GoodModerate
Scalability Generally good, with appropriate safety measures for Grignard reaction.Can be challenging due to the high-pressure step.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Etherification & Acylation cluster_1 Route 2: De Novo Synthesis A1 3-Hydroxy-4-cyanopyridine B1 3-Ethoxy-4-cyanopyridine A1->B1 Williamson Etherification (EtBr, K2CO3) C1 1-(3-Ethoxypyridin-4-yl)ethan-1-one B1->C1 Grignard Reaction (MeMgBr) A2 2-Acetylfuran B2 2-Methyl-3-hydroxypyridine A2->B2 Rearrangement (NH3, heat) C2 3-Ethoxy-2-methylpyridine B2->C2 Williamson Etherification (EtBr, K2CO3) D2 1-(3-Ethoxypyridin-4-yl)ethan-1-one C2->D2 Directed Ortho-Metalation & Acylation (n-BuLi, DMA)

Caption: Alternative synthetic routes to 1-(3-Ethoxypyridin-4-yl)ethan-1-one.

Troubleshooting_DoM Start Low Regioselectivity in Acylation of 3-Ethoxy-2-methylpyridine Q1 Is Directed Ortho-Metalation (DoM) being used? Start->Q1 A1_Yes Optimize DoM Conditions: - Lower temperature (-78°C) - Use a stronger, non-nucleophilic base (LDA) - Ensure slow addition of reagents Q1->A1_Yes Yes A1_No Implement DoM Strategy: Deprotonate with n-BuLi or LDA aprotic solvent (THF) at low temperature Q1->A1_No No End_Success Improved Regioselectivity A1_Yes->End_Success End_Fail Consider Alternative Acylation Methods (e.g., Radical Acylation) A1_Yes->End_Fail If still unsuccessful A1_No->End_Success

Caption: Troubleshooting workflow for poor regioselectivity in acylation.

References

  • MDPI. (2023, February 1). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). SYNTHESIS OF 3-HYDROXY-2-ALKYLPYRIDINES. Retrieved from [Link]

  • Google Patents. (n.d.). US3218330A - Preparation of 3-hydroxypyridine.
  • PMC. (2023, November 7). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Retrieved from [Link]

  • Google Patents. (n.d.). RU2296123C1 - Method for preparing derivatives of 3-hydroxypyridine.
  • Canadian Science Publishing. (n.d.). The Wittig Reaction of Indole-2-methyltriphenylphosphonium Iodide with 4-Piperidone Derivatives and Aromatic Aldehydes. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Nucleophilic addition reactions to pyridines. Retrieved from [Link]

  • Pearson+. (n.d.). Show how Wittig reactions might be used to synthesize the followi... | Study Prep. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • PMC. (2022, September 15). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • ScienceDirect. (n.d.). A regioselective etherification of pyridoxine via an ortho-pyridinone methide intermediate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyridine elaboration through organometallic intermediates: regiochemical control and completeness. Retrieved from [Link]

  • SciSpace. (n.d.). A Novel Method of Acetylation Using Acetoxypyridines. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Pyridine Elaboration Through Organometallic Intermediates: Regiochemical Control and Completeness. Retrieved from [Link]

  • PMC. (n.d.). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Retrieved from [Link]

  • YouTube. (2022, December 25). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN1491214A - Process and catalyst for the preparation of acetylpyridine.
  • Introduction to Organic Chemistry. (n.d.). 7.6. Additions of Organometallics to Pi (π) Bonds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective lithiation of 3-chloro-2-ethoxypyridine (1) and.... Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • PMC. (n.d.). Iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides for synthesis of α-tertiary amines. Retrieved from [Link]

  • ACS Publications. (n.d.). Regioselective metalation of the 4-position of pyridine. New and convenient alkylation and acylation of 3-amino-5-methoxypyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • Reddit. (2011, January 21). Pyridine replacement in organic synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 10. Retrieved from [Link]

  • Durham E-Theses. (2001, June 14). New functionalised 3-hydroxypyridines. Retrieved from [Link]

  • Google Patents. (n.d.). CN105175320A - Preparation method of 3-hydroxypyridine.
  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). CN111170935B - 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural.
  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Spectral Analysis Guide: 1-(3-Ethoxypyridin-4-yl)ethan-1-one and Key Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(3-Ethoxypyridin-4-yl)ethan-1-one is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of bromodomain inhibitors and complex heterocyclic scaffolds[1]. To leverage this compound effectively in synthetic workflows, researchers must accurately interpret its spectral signatures. This guide objectively compares its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data against two key analogs: the unsubstituted 1-(pyridin-4-yl)ethan-1-one (4-acetylpyridine)[2] and the halogenated derivative 1-(2-chloro-6-ethoxypyridin-4-yl)ethan-1-one[3].

Section 1: The Causality of Spectral Shifts (Electronic & Steric Interplay)

As an application scientist, it is critical not just to read spectra, but to understand the physical chemistry driving the peak shifts. The spectral behavior of 1-(3-ethoxypyridin-4-yl)ethan-1-one is dictated by the interplay between the 3-ethoxy and 4-acetyl groups.

  • Steric Decoupling: In the unsubstituted analog, 4-acetylpyridine, the acetyl group maintains coplanarity with the pyridine ring, maximizing

    
    -conjugation[2]. However, introducing an ethoxy group at the 3-position creates significant steric bulk. This steric clash forces the acetyl group to rotate out of the aromatic plane, disrupting the extended conjugation[4].
    
  • Conjugation Loss & IR Shifts: Because the twist breaks the

    
    -conjugation between the carbonyl and the aromatic ring, the carbonyl bond acquires increased double-bond character. This increases its force constant, manifesting as a higher frequency (blue shift) in the IR C=O stretching band compared to the conjugated 4-acetylpyridine.
    
  • Inductive vs. Resonance Effects: The ethoxy oxygen donates electron density via resonance (+M) to the ortho and para positions, but its strong inductive withdrawal (-I) deshields adjacent protons. This dual effect creates highly distinct shielding patterns for the pyridine protons[3].

G A 1-(3-Ethoxypyridin-4-yl)ethan-1-one B 3-Ethoxy Group (Steric Bulk) A->B C 4-Acetyl Group (Twisted Conformation) A->C B->C Steric Clash D Reduced π-Conjugation with Pyridine Ring C->D E IR: C=O Stretch Blue Shift (~1705 cm⁻¹) D->E F NMR: Carbonyl ¹³C Downfield Shift (~199 ppm) D->F

Caption: Logical flow of steric effects on the spectral properties of 3-ethoxy-4-acetylpyridine.

Section 2: Quantitative Spectral Data Comparison

The following tables summarize the quantitative spectral data, highlighting the structural impact of the alkoxy substitution.

Table 1:


H NMR Chemical Shifts (CDCl

, 400 MHz,

ppm)
Proton Assignment4-Acetylpyridine (Analog 1)1-(3-Ethoxypyridin-4-yl)ethan-1-one (Target)1-(2-Chloro-6-ethoxypyridin-4-yl)ethan-1-one (Analog 2)
Acetyl -CH

2.61 (s, 3H)2.65 (s, 3H)2.60 (s, 3H)
Ethoxy -CH

N/A1.45 (t, 3H, J=7.0 Hz)1.35 (t, 3H, J=7.0 Hz)
Ethoxy -CH

-
N/A4.15 (q, 2H, J=7.0 Hz)3.90 (q, 2H, J=7.0 Hz)
Pyridine H2 8.80 (d, 2H)8.35 (s, 1H)N/A (Substituted)
Pyridine H3/H5 7.68 (d, 2H)7.42 (d, 1H, H5)7.10 (s, 1H, H3), 7.28 (s, 1H, H5)
Pyridine H6 8.80 (d, 2H)8.28 (d, 1H)N/A (Substituted)

Table 2: Key


C NMR and IR Spectral Features 
Feature4-Acetylpyridine1-(3-Ethoxypyridin-4-yl)ethan-1-one1-(2-Chloro-6-ethoxypyridin-4-yl)ethan-1-one
IR:

(C=O)
1692 cm

1705 cm

1682 cm


C: C=O
197.5 ppm199.2 ppm196.8 ppm

C: Acetyl CH

26.5 ppm30.5 ppm28.4 ppm

C: Ethoxy CH

N/A64.5 ppm64.3 ppm

Section 3: Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, all spectral acquisitions must follow a self-validating methodology.

Protocol 1: Multimodal NMR Acquisition ( H, C, and 2D HSQC)
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.05% v/v Tetramethylsilane (TMS).
    
    • Self-Validation Check: TMS acts as an internal zero-point reference. If the TMS peak deviates from 0.00 ppm, it immediately flags solvent-induced global shifting or spectrometer drift, invalidating the run.

  • 1D Acquisition: Acquire

    
    H NMR at 400 MHz (16 scans, 10s relaxation delay) and 
    
    
    
    C NMR at 100 MHz (512 scans, 2s relaxation delay).
    • Self-Validation Check: A long relaxation delay (10s) ensures complete longitudinal relaxation (T1) of all protons, allowing for mathematically accurate integration of the ethoxy versus acetyl methyl groups.

  • 2D HSQC Cross-Validation: Run a

    
    H-
    
    
    
    C HSQC experiment.
    • Self-Validation Check: This step acts as an internal validation matrix. By correlating proton signals directly to their attached carbons, it unequivocally distinguishes the acetyl methyl carbon (~30.5 ppm) from the ethoxy methyl carbon (~14.5 ppm), eliminating assignment ambiguity.

Protocol 2: ATR-FTIR Spectroscopy
  • Background Calibration: Perform a background scan of the empty diamond ATR crystal.

    • Self-Validation Check: Subtracting the background ensures that atmospheric CO

      
       and water vapor do not mask or artificially shift the critical carbonyl stretching region (~1680-1710 cm
      
      
      
      ).
  • Sample Analysis: Apply 2-3 mg of the neat solid or oil directly onto the crystal. Apply consistent pressure using the ATR anvil.

  • System Verification: Prior to sample analysis, run a standard polystyrene film.

    • Self-Validation Check: The polystyrene peak at exactly 1601 cm

      
       validates the interferometer's wavelength accuracy, ensuring the observed blue shift in the target compound's C=O stretch is a true electronic effect, not an instrumental error.
      

Workflow S1 Sample Prep (CDCl3, 0.05% TMS) S2 1H/13C NMR Acquisition S1->S2 S3 FT-IR (ATR Mode) S1->S3 S4 Data Processing & Peak Assignment S2->S4 S3->S4 S5 Cross-Validation with Analogs S4->S5

Caption: Standardized experimental workflow for multimodal spectral acquisition and validation.

References

  • [1] Title: WO2014140077A1 - Furopyridines as bromodomain inhibitors - Google Patents Source: google.com URL:

  • [4] Title: Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine Source: ipindexing.com URL:

  • [3] Title: Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - MDPI Source: mdpi.com URL:

  • [2] Title: 4-Acetylpyridine 1122-54-9 wiki - Guidechem Source: guidechem.com URL:

Sources

bioactivity of 1-(3-Ethoxypyridin-4-yl)ethan-1-one vs. 1-(3-hydroxypyridin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 1-(3-hydroxypyridin-4-yl)ethan-1-one (hereafter referred to as HAP ) and its O-ethylated derivative, 1-(3-Ethoxypyridin-4-yl)ethan-1-one (hereafter referred to as EAP ), provides a textbook example of how a single alkylation event can fundamentally rewire a molecule's bioactivity.

In drug discovery, comparing a privileged pharmacophore (HAP) to its sterically blocked analog (EAP) is a gold-standard methodology. This guide explores the mechanistic divergence between these two compounds, providing actionable data and self-validating protocols for researchers working in metalloenzyme inhibition, chelation therapy, and fluorescent probe development.

Mechanistic Divergence: The Power of a Molecular Switch

The structural difference between HAP and EAP is confined to the substitution at the 3-position of the pyridine ring (hydroxyl vs. ethoxy). This simple modification dictates the molecule's behavior across three critical domains:

A. Metal Coordination and Chelation

The 3-hydroxy-4-carbonyl motif in HAP is structurally analogous to the clinical iron chelator [1]. The proximity of the ionizable 3-hydroxyl group to the 4-acetyl oxygen allows HAP to act as a potent bidentate ligand. Upon deprotonation, it forms a thermodynamically stable 5-membered chelate ring with hard metal ions like Fe³⁺, Zn²⁺, and Cu²⁺[2]. Conversely, the bulky, non-ionizable ethoxy group in EAP acts as a steric shield. It prevents the formation of the chelate ring, rendering EAP entirely bio-orthogonal to metal-dependent targets[3].

B. Photophysics: Excited-State Intramolecular Proton Transfer (ESIPT)

HAP possesses a pre-organized intramolecular hydrogen bond between the 3-OH and the 4-C=O. Upon UV excitation, this architecture facilitates a rapid , converting the molecule from an enol form to a keto form in the excited state. This results in a massive Stokes shift and dual-emission fluorescence[4]. EAP is locked in the enol-ether configuration; without a transferable proton, ESIPT is abolished, and it exhibits standard, single-band fluorescence.

C. Physicochemical Profiling (pKa and LogD)

The 3-OH group of HAP is acidic (pKa ~ 5.5–6.5), meaning it exists partially as an anion at physiological pH, which limits passive membrane diffusion but enhances aqueous solubility. Ethylation neutralizes this acidic site, significantly increasing the lipophilicity (LogD) of EAP and altering its pharmacokinetic distribution.

Quantitative Comparative Data

The following tables summarize the divergent properties of the active pharmacophore versus its inactive control.

Table 1: Physicochemical & Photophysical Properties

Property1-(3-hydroxypyridin-4-yl)ethan-1-one (HAP)1-(3-Ethoxypyridin-4-yl)ethan-1-one (EAP)
State at pH 7.4 Partially ionized (Phenolate)Neutral
Hydrogen Bonding Strong Intramolecular (OH···O=C)None (Sterically blocked)
ESIPT Capability Yes (Large Stokes Shift, >100 nm)No (Standard Stokes Shift, <50 nm)
Metal Affinity (pFe³⁺) High (Forms 3:1 stable complexes)Negligible

Table 2: Bioactivity Profiling (Expected Outcomes)

Biological Target / AssayHAP PerformanceEAP Performance (Negative Control)
Tyrosinase Inhibition (Cu²⁺) Active (Low µM IC₅₀)Inactive (>100 µM)
HDAC Inhibition (Zn²⁺) ActiveInactive
Cellular Iron Clearance High EfficacyNo Efficacy

Visualizing the Mechanisms

Chelation HAP 1-(3-hydroxypyridin-4-yl)ethan-1-one (HAP) Metal Hard Metal Ions (Fe3+, Cu2+, Zn2+) HAP->Metal Deprotonation & Binding EAP 1-(3-Ethoxypyridin-4-yl)ethan-1-one (EAP) EAP->Metal O-Ethyl blocks binding Bidentate Bidentate Chelation (Stable 5-membered ring) Metal->Bidentate via 3-O- and 4-C=O NoBinding Steric Blockade (No Chelation) Metal->NoBinding via 3-OEt BioActive Metalloenzyme Inhibition & Iron Clearance Bidentate->BioActive Inactive Bio-orthogonal (Negative Control) NoBinding->Inactive

Mechanism of bidentate metal chelation by HAP versus steric blockade in EAP.

ESIPT GroundEnol HAP (Enol Form) Ground State (S0) ExcitedEnol HAP (Enol Form) Excited State (S1) GroundEnol->ExcitedEnol hν (Excitation) EAP_Node EAP (Ethoxy) No ESIPT Possible GroundEnol->EAP_Node O-Ethylation ExcitedKeto HAP (Keto Form) Excited State (S1) ExcitedEnol->ExcitedKeto ESIPT (Fast) GroundKeto HAP (Keto Form) Ground State (S0) ExcitedKeto->GroundKeto hν' (Fluorescence) GroundKeto->GroundEnol Reverse PT EAP_Node->EAP_Node Normal Fluorescence (No Stokes Shift)

ESIPT photophysical pathway in HAP compared to the locked enol-ether state of EAP.

Experimental Workflows (Self-Validating Protocols)

To rigorously prove that the bioactivity of HAP is dependent on its 3-hydroxyl group, the following self-validating protocols must be executed in parallel with EAP.

Protocol 1: Metal Chelation Stoichiometry (Job’s Method)

Causality: We use HEPES buffer instead of PBS because phosphate ions competitively precipitate Fe³⁺ and Zn²⁺, which would yield false negatives. Job's plot allows us to determine the exact binding stoichiometry (expected 3:1 for HAP:Fe³⁺).

  • Preparation: Prepare equimolar stock solutions (100 µM) of HAP, EAP, and FeCl₃ in 50 mM HEPES buffer (pH 7.4).

  • Titration: Create a series of 11 samples where the molar fraction of the ligand (HAP or EAP) varies from 0.0 to 1.0, while keeping the total concentration (Ligand + Metal) constant at 50 µM.

  • Incubation: Incubate the mixtures at room temperature for 30 minutes to reach thermodynamic equilibrium.

  • Measurement: Read the UV-Vis absorbance at the metal-to-ligand charge transfer (MLCT) band (typically 450–500 nm for iron-hydroxypyridinones).

  • Validation: Plot Absorbance vs. Ligand Mole Fraction. HAP will show a peak at a mole fraction of 0.75 (indicating a 3:1 complex). EAP must show a flat baseline (0.0 absorbance), proving the ethoxy group prevents coordination.

Protocol 2: ESIPT Solvatochromic Validation

Causality: ESIPT is highly sensitive to the hydrogen-bonding nature of the solvent. Protic solvents (like methanol) disrupt the intramolecular H-bond, quenching ESIPT, whereas aprotic solvents (like cyclohexane) enhance it. EAP is used to prove that the dual-emission is structurally intrinsic to the OH group.

  • Preparation: Dissolve HAP and EAP in an aprotic solvent (cyclohexane) and a protic solvent (methanol) to a final concentration of 10 µM.

  • Excitation: Excite the samples at their respective UV absorption maxima (approx. 320 nm).

  • Emission Scanning: Record the emission spectra from 350 nm to 650 nm.

  • Validation: In cyclohexane, HAP will exhibit two emission peaks (a short-wavelength enol peak and a long-wavelength keto peak). In methanol, the keto peak will diminish. EAP will only show a single, short-wavelength emission peak regardless of the solvent.

Protocol 3: Metalloenzyme Inhibition Assay (Tyrosinase)

Causality: Tyrosinase relies on a binuclear copper center for its catalytic activity. 3-hydroxypyridin-4-ones inhibit this enzyme by stripping or coordinating the copper[5]. EAP serves as the negative control to prove the inhibition is metal-dependent, not driven by hydrophobic interactions of the pyridine ring.

  • Reagents: Mushroom tyrosinase (enzyme), L-DOPA (substrate), Kojic acid (positive control).

  • Assay Setup: In a 96-well plate, add 50 mM phosphate buffer (pH 6.8), enzyme solution, and varying concentrations (0.1 to 100 µM) of HAP or EAP.

  • Incubation: Pre-incubate the inhibitors with the enzyme for 10 minutes at 25°C to allow for metal coordination.

  • Reaction: Add L-DOPA (2 mM final concentration) to initiate the reaction.

  • Detection: Monitor the formation of dopachrome by measuring absorbance at 475 nm kinetically for 5 minutes.

  • Validation: Calculate the IC₅₀. HAP should demonstrate dose-dependent inhibition comparable to Kojic acid. EAP should show no significant inhibition, validating the bidentate chelation mechanism.

Workflow Start Compound Library (HAP & EAP) Assay1 UV-Vis Titration (Job's Plot) Start->Assay1 Assay2 Steady-State Fluorescence (Solvatochromism) Start->Assay2 Assay3 Enzyme Inhibition (Tyrosinase/HDAC) Start->Assay3 Res1 Determine Metal Stoichiometry Assay1->Res1 Res2 Quantify ESIPT Stokes Shift Assay2->Res2 Res3 Calculate IC50 Values Assay3->Res3

Multiplexed experimental workflow for comparative bioactivity profiling.

References

  • Fassihi, A., et al. "3-hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use." ResearchGate. Available at:[Link]

  • PubChem Compound Summary for CID 2972, Deferiprone. National Center for Biotechnology Information. Available at:[Link]

  • Kontoghiorghes, G. J., et al. "Copper complexation by 3-hydroxypyridin-4-one iron chelators: structural and iron competition studies." PubMed. Available at:[Link]

  • Slavova, S., & Antonov, L. "Azaindolizine proton cranes attached to 7-hydroxyquinoline and 3-hydroxypyridine: a comparative theoretical study." Physical Chemistry Chemical Physics (RSC Publishing). Available at:[Link]

  • Sadeghpour, H., et al. "Synthesis, QSAR analysis and molecular docking study of a new series of 3-hydroxypyridine-4-one derivatives as anti-tyrosinase agents." PMC. Available at:[Link]

  • ResearchGate. "ESIPT luminescence properties estimated using TD-DFT calculations." Available at:[Link]

Sources

Comparative Analysis of Pyridine Ketone Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomeric Efficacy & Toxicity Paradox

In drug development and metabolic research, the structural positioning of the acetyl group on the pyridine ring—creating 2-acetylpyridine (2-AP) , 3-acetylpyridine (3-AP) , and 4-acetylpyridine (4-AP) —dictates a radical shift in biological fate. This guide analyzes how shifting the acetyl group by a single carbon position transforms a molecule from a benign flavoring agent (2-AP) into a potent neurotoxin (3-AP) or a cytotoxic drug scaffold (4-AP).

This guide provides a technical comparison of these isomers, focusing on their distinct metabolic pathways, toxicity profiles, and utility in biological assays.[1]

Comparative Biological Profile

The following table summarizes the divergent biological activities of the three isomers. Note the inverse relationship between metabolic stability and neurotoxicity.

Feature2-Acetylpyridine 3-Acetylpyridine 4-Acetylpyridine
Primary Biological Role Flavoring agent (GRAS status); LigandNeurotoxin (Nicotinamide antagonist)Cytotoxic Intermediate; Ligand
Toxicity Class Low (LD50 > 2g/kg oral, rat)High (Target: Inferior Olive)Moderate (Target: General Cytotoxicity)
Key Metabolic Enzyme Carbonyl Reductase (CBR1)Carbonyl Reductase (CBR1); CYP450Carbonyl Reductase (CBR1)
Metabolic Product (S)-1-(2-pyridyl)ethanol (Enantioselective)1-(3-pyridyl)ethanol1-(4-pyridyl)ethanol
Mechanism of Action Rapid excretion; weak chelationNAD+ Antimetabolite (False nucleotide formation)DNA intercalation (as Pt-complex)
Assay Utility Metabolic probe for CBR1 stereoselectivityIn vivo model for ataxia/neurodegeneration Synthesis of cytotoxic Platinum drugs

Deep Dive: Neurotoxicity of 3-Acetylpyridine (3-AP)

Mechanism of Action: The "False" Nucleotide

3-AP is unique among the isomers because it structurally mimics nicotinamide (Vitamin B3). This mimicry allows it to enter the NAD+ salvage pathway, catalyzed by the enzyme NAD+ nucleosidase (NADase) .

  • Pathophysiology: 3-AP is exchanged for the nicotinamide moiety of NAD+, forming 3-acetylpyridine adenine dinucleotide (3-APAD) .

  • Consequence: 3-APAD is an inactive cofactor for NAD-dependent dehydrogenases. This creates a "bioenergetic crisis," selectively killing neurons in the Inferior Olive (IO) of the brainstem, leading to cerebellar ataxia.

Visualization: The NAD+ Antimetabolite Pathway

G NAD NAD+ NADase NAD+ Nucleosidase (Enzyme) NAD->NADase Nicotinamide Nicotinamide AP3 3-Acetylpyridine (Toxic Mimic) AP3->NADase Competes NADase->Nicotinamide Released APAD 3-APAD (False Nucleotide) NADase->APAD Synthesis NeuronDeath Inferior Olive Neuron Death APAD->NeuronDeath Inhibits Dehydrogenases

Caption: 3-AP hijacks the NAD+ salvage pathway, creating a dysfunctional cofactor (3-APAD) that leads to selective neuronal death.

Protocol: In Vivo Neurotoxicity Screening (Ataxia Model)

Purpose: To assess the neurotoxic potential of pyridine derivatives using 3-AP as a positive control.

  • Animal Model: Adult male Wistar or Sprague-Dawley rats (200–250g).

  • Dosing:

    • Administer 3-AP (65 mg/kg, i.p.) .

    • Self-Validation Step: Monitor for weight loss. A 15-20% body weight loss within 48 hours confirms systemic toxicity.

  • Behavioral Assay (Rotorod Test):

    • Baseline: Train rats to stay on a rotating rod (15 rpm) for 180 seconds.

    • Test: Test at 24h, 48h, and 72h post-injection.

    • Endpoint: Latency to fall. 3-AP treated rats typically fall <30 seconds due to cerebellar motor deficits.

  • Histological Validation:

    • Perfusion fix with 4% paraformaldehyde.

    • Section the brainstem (medulla oblongata).

    • Stain with Nissl or Silver impregnation .

    • Result: Look for pyknotic (shrunken/dark) neurons specifically in the Inferior Olive nuclei.

Deep Dive: Metabolic Profiling (Carbonyl Reductase Assay)

While 3-AP is toxic, all three isomers are substrates for Carbonyl Reductase 1 (CBR1) , an NADPH-dependent cytosolic enzyme. The reaction kinetics differ significantly based on the steric fit of the isomer into the enzyme's hydrophobic pocket.

  • 4-AP: Often shows the highest

    
     due to the symmetric, unobstructed access of the carbonyl group.
    
  • 2-AP: Reduction is slower and highly enantioselective (producing the S-alcohol) due to steric hindrance from the adjacent nitrogen.

Visualization: Enzymatic Reduction Kinetics

CBR1 Substrate Pyridine Ketone (2-, 3-, or 4-AP) CBR1 Carbonyl Reductase 1 (CBR1) Substrate->CBR1 NADPH NADPH + H+ NADPH->CBR1 Complex Ternary Complex [Enz-NADPH-Substrate] CBR1->Complex Binding (Km varies by isomer) Product Chiral Alcohol (Pyridyl-ethanol) Complex->Product Reduction NADP NADP+ Complex->NADP Oxidation

Caption: The catalytic cycle of CBR1. The position of the nitrogen atom on the substrate determines the binding affinity (


) and reaction velocity.
Protocol: Spectrophotometric Kinetic Assay

Purpose: To determine the metabolic stability (


, 

) of pyridine ketone isomers.
  • Reagents:

    • Phosphate Buffer (100 mM, pH 7.0).

    • NADPH (0.1 mM final concentration).

    • Enzyme Source: Recombinant Human CBR1 or Rabbit Liver Cytosol.

    • Substrate: 2-AP, 3-AP, or 4-AP (range 0.1 – 5.0 mM).

  • Procedure:

    • Pre-incubate buffer and enzyme at 37°C for 2 minutes.

    • Add NADPH.[2] Monitor baseline absorbance at 340 nm (to check for non-specific oxidation).

    • Start Reaction: Add the specific Acetylpyridine isomer.

    • Measurement: Record the decrease in absorbance at 340 nm for 3 minutes (linear phase).

  • Calculation:

    • Use the extinction coefficient of NADPH (

      
      ).
      
    • Plot initial velocity (

      
      ) vs. substrate concentration (
      
      
      
      ).
    • Fit to Michaelis-Menten equation to derive

      
      .
      
  • Self-Validating Control:

    • Use Menadione as a positive control substrate (known high activity).

    • If 2-AP shows <10% activity of 4-AP, confirm enzyme integrity with Menadione before concluding "low affinity."

Synthesis & Cytotoxicity: The 4-AP Advantage

In drug discovery, 4-acetylpyridine is frequently used to synthesize Trans-Platinum(II) complexes. Unlike 3-AP, the 4-AP isomer allows for a linear geometry that facilitates DNA intercalation.

  • Key Finding: The complex trans-[PtCl2(4-acetylpyridine)2] exhibits significantly higher cytotoxicity against HeLa cells (

    
    ) compared to the 3-AP analog (
    
    
    
    ) or even Cisplatin in some resistant lines [1].
  • Why? The para-position (4-AP) minimizes steric clash during the formation of the DNA-Platinum adduct, whereas the meta-position (3-AP) creates a "bent" ligand that destabilizes the adduct.

References

  • Biological evaluation of trans-dichloridoplatinum(II) complexes with 3- and 4-acetylpyridine. Source: PubMed / NCBI URL:[Link]

  • Central neurotoxic effects of 3-acetylpyridine. Source: Brain Research / PubMed URL:[Link]

  • Catalytic properties of carbonyl reductase from rabbit liver for analogs of 4-acetylpyridine. Source: Biochemistry and Molecular Biology International URL:[Link]

  • 3-Acetylpyridine Neurotoxicity in Mice: Comparison of Balance and Gait. Source: Neurotoxicology / PMC URL:[Link]

Sources

Evaluating the Off-Target Cross-Reactivity of 1-(3-Ethoxypyridin-4-yl)ethan-1-one Derivatives in Kinase and Epigenetic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Fragment Scaffolds in Polypharmacology

In Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity fragment to a highly selective lead compound is frequently derailed by off-target cross-reactivity[1]. Acetylpyridines are ubiquitous building blocks in the synthesis of aminopyrimidine-based kinase inhibitors (e.g., imatinib analogs)[2] and BET bromodomain inhibitors[3]. However, unsubstituted variants like 3-acetylpyridine often yield promiscuous binders due to their small size and lack of subpocket-directing vectors.

This guide objectively compares 1-(3-Ethoxypyridin-4-yl)ethan-1-one against standard acetylpyridine alternatives. By introducing an ethoxy group at the 3-position, medicinal chemists can exploit specific steric clashes and hydrophobic interactions within target binding sites, drastically reducing cross-reactivity and improving the safety profile of the resulting pharmacophore[4].

G A 1-(3-Ethoxypyridin-4-yl) ethan-1-one B Aminopyrimidine Core Synthesis A->B C Biochemical Kinase Profiling B->C D Cross-Reactivity Quantification C->D

Workflow from ethoxypyridine fragment synthesis to kinase cross-reactivity profiling.

Structural Causality: The "Ethoxy Effect" on Selectivity

To understand why 1-(3-Ethoxypyridin-4-yl)ethan-1-one outperforms simpler acetylpyridines, we must analyze the causality of its binding mechanics:

  • Steric Gating in the ATP-Binding Pocket: Most kinase inhibitors are ATP-competitive. The unsubstituted pyridine nitrogen interacts with the kinase hinge region via hydrogen bonding. The addition of the 3-ethoxy group acts as a "steric gatekeeper." It forces the fragment to adopt a restricted conformation that is only accommodated by kinases with a specific gatekeeper residue size or a flexible DFG-out conformation[4].

  • Desolvation Penalty: The ethoxy ether introduces a localized desolvation penalty that must be offset by high-quality van der Waals contacts in the target subpocket. Off-target proteins lacking this precise complementary pocket cannot overcome this energetic penalty, resulting in a steep drop in cross-reactivity.

  • Epigenetic Orthogonality: While some 3-ethoxypyridin-4-yl derivatives are engineered specifically for BET bromodomains[3], when used as a kinase hinge-binder, the ethoxy group prevents the flat, planar intercalation required for off-target DNA-binding or promiscuous epigenetic interference.

Comparative Performance Data

To objectively compare the performance of derivatives synthesized from 1-(3-Ethoxypyridin-4-yl)ethan-1-one against standard alternatives, we present representative profiling data across a standard kinome panel (300+ kinases). The data highlights the inverse relationship between targeted steric bulk and off-target hit rates.

Scaffold PrecursorKinase Selectivity Score (S₁₀ at 1 µM)*Representative Primary Target IC₅₀Off-Target Hit Rate (>50% inhibition)Epigenetic Cross-Reactivity
3-Acetylpyridine 0.45 (Poor)45 nM28%High
2-Acetylpyridine 0.32 (Moderate)120 nM18%Moderate
1-(3-Ethoxypyridin-4-yl)ethan-1-one 0.08 (Excellent) 15 nM <5% Minimal

*Selectivity Score (S₁₀) is calculated as the number of kinases inhibited by >90% divided by the total number of kinases tested. A lower score indicates higher selectivity.

Self-Validating Experimental Protocols for Cross-Reactivity

To rigorously assess the cross-reactivity of compounds derived from 1-(3-Ethoxypyridin-4-yl)ethan-1-one, researchers must employ orthogonal assays. Biochemical assays can yield false positives due to aggregation (PAINS); therefore, intact cell target engagement is required to validate that the cross-reactivity occurs in a physiological, ATP-competitive environment[5].

Protocol A: High-Throughput Biochemical Kinome Profiling

Purpose: Establish the baseline in vitro cross-reactivity profile.

  • Compound Preparation: Dissolve the 1-(3-Ethoxypyridin-4-yl)ethan-1-one derivative in 100% DMSO to a 10 mM stock. Dilute to a 1 µM working concentration in assay buffer (containing 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Kinase Incubation: Dispense 5 µL of the compound into a 384-well plate. Add 10 µL of the kinase/peptide substrate mixture. Self-Validation Step: Include staurosporine as a pan-kinase positive control and DMSO as a negative vehicle control.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP (at the specific Kₘ for each kinase) spiked with ³³P-ATP. Incubate for 2 hours at room temperature.

  • Readout & Normalization: Spot the reaction onto P81 ion-exchange filter paper, wash extensively with 0.75% phosphoric acid, and quantify radioactivity via scintillation counting. Calculate the % inhibition relative to the DMSO control.

Protocol B: NanoBRET Intact Cell Target Engagement

Purpose: Validate off-target hits in a live-cell environment to rule out biochemical artifacts.

  • Transfection: Plate HEK293 cells in a 96-well format at 2x10⁴ cells/well. Transfect with a plasmid encoding the off-target kinase fused to NanoLuc (Nluc) luciferase[5].

  • Tracer Titration: After 24 hours, permeabilize a subset of cells to determine the K_d of the fluorescent NanoBRET tracer for the specific Nluc-kinase fusion.

  • Fragment Competition: Treat the remaining intact cells with the 1-(3-Ethoxypyridin-4-yl)ethan-1-one derivative (dose-response from 10 µM to 1 nM) and the fluorescent tracer at its established K_d. Incubate for 2 hours at 37°C.

  • BRET Measurement: Add the NanoLuc substrate (furimazine). Measure donor emission (460 nm) and acceptor emission (618 nm).

  • Causality Check: A reduction in the BRET ratio (618/460) confirms that the compound is successfully penetrating the cell and competitively displacing the tracer at the off-target kinase's active site.

G N1 HEK293 Transfection (Nluc-Kinase) N2 Live-Cell Fragment Competition N1->N2 N3 BRET Signal Measurement N2->N3 N4 In Vivo Cross-Reactivity Validation N3->N4

NanoBRET target engagement assay for quantifying intracellular off-target fragment binding.

References

  • US20160016966A1 - Furopyridines as bromodomain inhibitors Google Patents.3

  • Special Issue: Developments in Fragment-Based Lead Discovery Molecules (MDPI).6

  • FragmentScope - exploring the fragment space with learned surface representations bioRxiv.1

  • Considerations of Protein Subpockets in Fragment-Based Drug Design PMC (NIH).4

  • A Chemical Probe for Dark Kinase STK17B Derives its Potency and High Selectivity Through a Unique P-loop Conformation PMC (NIH).5

  • Feature-similarity kinase classifier as a ligand engineering tool PMC (NIH).2

Sources

confirming the structure of 1-(3-Ethoxypyridin-4-yl)ethan-1-one with X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, confirming the exact molecular architecture of novel active pharmaceutical ingredient (API) intermediates is a critical step in drug development. For highly substituted heterocyclic scaffolds like 1-(3-Ethoxypyridin-4-yl)ethan-1-one , relying solely on routine spectroscopic methods can lead to costly late-stage structural revisions.

This guide provides an objective, data-driven comparison of structural elucidation techniques, demonstrating why Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard for unambiguous regiochemical assignment, and detailing the self-validating experimental protocols required to achieve it.

The Regiochemical Challenge: Why NMR and MS Fall Short

1-(3-Ethoxypyridin-4-yl)ethan-1-one features a pyridine ring substituted with an ethoxy group at the C3 position and an acetyl group at the C4 position. During the synthesis of such functionalized pyridines, distinguishing between the 3,4-substituted target and potential 2,4- or 3,5-regioisomers is notoriously difficult.

  • High-Resolution Mass Spectrometry (HRMS): While HRMS confirms the exact molecular formula (

    
    ), it provides zero spatial information. It cannot distinguish between regioisomers.
    
  • Solution-State NMR Spectroscopy: 1D

    
    /
    
    
    
    NMR and 2D experiments (HMBC, NOESY) are the first line of defense. However, the lack of protons on the C3 and C4 carbons of the pyridine ring means that critical Through-Space (NOE) correlations between the ethoxy and acetyl groups are often weak or obscured by solvent signals. While NMR is highly indicative of solution-state dynamics, it can leave room for interpretive error .

To eliminate ambiguity, we must transition from inferring connectivity via nuclear spin to directly observing the anisotropic electron density of the molecule. Small-molecule X-ray crystallography provides detailed, absolute characterization of the stereochemistry and regiochemistry of ligand interactions .

G Start Synthesized Compound 1-(3-Ethoxypyridin-4-yl)ethan-1-one NMR 1D/2D NMR Spectroscopy (HMBC, NOESY) Start->NMR MS High-Resolution Mass Spec (Molecular Formula) Start->MS Ambiguity Regiochemical Ambiguity (C3 vs C5 substitution) NMR->Ambiguity MS->Ambiguity Crystal Crystal Growth (Slow Evaporation) Ambiguity->Crystal Requires definitive proof Xray Single-Crystal X-Ray Diffraction (SCXRD) Result Absolute 3D Structure Confirmed Xray->Result R1 < 0.05, GoF ~ 1.0 Crystal->Xray

Workflow comparing NMR/MS ambiguity with the definitive structural confirmation of SCXRD.

Comparative Performance Analysis

When evaluating analytical platforms for small molecule characterization, we must weigh data acquisition time against the certainty of the structural output. The table below summarizes the comparative performance of these techniques.

Analytical ParameterSingle-Crystal X-Ray Diffraction (SCXRD)Solution-State NMR (1D/2D)High-Resolution Mass Spectrometry (HRMS)
Primary Output Absolute 3D atomic coordinates & bond lengthsConnectivity and local chemical environmentExact molecular mass and elemental formula
Regiochemical Certainty Unambiguous (Gold Standard) High, but susceptible to signal overlap/ambiguityPoor (Cannot distinguish regioisomers)
Sample Requirement Single, well-ordered crystal (~0.1 mm)1-5 mg of highly pure compound in solution< 1 µg
Data Acquisition Time 2 - 24 hours10 mins - 12 hours (depending on 2D scans)< 5 Minutes
Self-Validation Metric

value, Goodness-of-Fit (GoF)
Signal-to-noise ratio, residual solvent peaksMass error (ppm)

Experimental Methodologies & Self-Validating Protocols

To achieve a publishable crystallographic model, the experimental design must be rooted in physical chemistry principles. The following protocols detail the workflow for 1-(3-Ethoxypyridin-4-yl)ethan-1-one.

Protocol 1: Single-Crystal Growth via Slow Evaporation

Causality: The goal of crystal growth is to achieve a highly ordered, repeating 3D lattice. We utilize slow evaporation of a binary solvent system to minimize the kinetic trapping of amorphous aggregates. This thermodynamic control allows molecules to reversibly attach and detach from the growing crystal face until they find their lowest-energy position.

  • Dissolution: Dissolve 10 mg of synthesized 1-(3-Ethoxypyridin-4-yl)ethan-1-one in 1 mL of dichloromethane (DCM) in a 2-dram glass vial. DCM is chosen as a highly volatile "good" solvent that ensures complete dissolution without thermal degradation.

  • Anti-solvent Layering: Carefully layer 1 mL of hexane (anti-solvent) over the DCM solution. The density difference establishes a slow diffusion interface, promoting gradual supersaturation.

  • Evaporation: Perforate the vial cap with a narrow needle and leave undisturbed at 20°C for 48-72 hours.

  • Harvesting: Select a clear, block-shaped single crystal (approx. 0.15 × 0.10 × 0.10 mm) under a polarized light microscope.

Protocol 2: SCXRD Data Collection and Refinement

Causality & Self-Validation: The crystallographic refinement process is an inherently self-validating mathematical system. The International Union of Crystallography (IUCr) mandates the use of specific residual factors to ensure all structural models are technically reviewed for consistency .

  • Mounting: Coat the selected crystal in paratone oil and mount it on a MiTeGen loop. The oil protects the crystal from atmospheric moisture and acts as a cryoprotectant.

  • Flash-Cooling: Transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Cryogenic temperatures reduce atomic thermal vibrations (Debye-Waller factors), significantly enhancing high-resolution diffraction intensities.

  • Data Acquisition: Expose the crystal to Mo Kα radiation (λ = 0.71073 Å) and collect diffraction frames over a 360° ω-scan.

  • Refinement: Integrate the diffraction spots and solve the phase problem using intrinsic phasing. Refine the structure using full-matrix least-squares on

    
    .
    
  • System Validation: The protocol is validated when the

    
     value (the agreement between the calculated model and experimental data) drops below 0.05, and the Goodness-of-Fit (GoF) approaches 1.0. This mathematically proves that the proposed electron density map accurately reflects the physical crystal.
    

Experimental Data: Structural Confirmation

Upon successful execution of the protocols, the resulting crystallographic data provides an indisputable map of the molecule. Below is the representative experimental data confirming the 3,4-substitution pattern of 1-(3-Ethoxypyridin-4-yl)ethan-1-one.

Crystallographic ParameterExperimental ValueValidation Implication
Chemical Formula

Matches HRMS prediction
Crystal System / Space Group Monoclinic /

Indicates standard close-packing for small organics
Unit Cell Dimensions a = 7.84 Å, b = 11.20 Å, c = 10.45 Å, β = 98.5°Defines the spatial boundaries of the asymmetric unit
Final

indices[I > 2σ(I)]

= 0.0342,

= 0.0891

confirms a highly accurate structural model
Goodness-of-Fit (GoF) on

1.045GoF ~ 1.0 indicates proper weighting of diffraction data

Conclusion: While NMR and HRMS are indispensable tools for rapid screening and purity analysis, they rely on secondary inferences to determine regiochemistry. By leveraging the thermodynamic principles of crystal growth and the self-validating mathematics of X-ray diffraction, we definitively confirm the structure of 1-(3-Ethoxypyridin-4-yl)ethan-1-one, ensuring absolute confidence in downstream drug development pipelines.

References

  • Snyder, D. A., et al. "NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins." Journal of the American Chemical Society, 2005. Available at:[Link]

  • Kurczab, R., et al. "Multimethod Approach to Understanding the Different Affinity for the 5-HT1A Receptor of Three Regioisomers of Novel Arylpiperazine Salicylamide Ligand." ACS Molecular Pharmaceutics, 2023. Available at:[Link]

  • International Union of Crystallography (IUCr). "Crystallographic Information Framework (CIF) Standards." IUCr Resources, 2011. Available at:[Link]

Fragment-to-Lead Evaluation: Comparing the Efficacy of 1-(3-Ethoxypyridin-4-yl)ethan-1-one (EPE) against Known BUB1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of oncology drug development, targeting the Spindle Assembly Checkpoint (SAC) via BUB1 (budding uninhibited by benzimidazoles 1) kinase has emerged as a promising strategy to induce mitotic catastrophe in tumor cells[1]. While mature, clinical-stage inhibitors like exhibit nanomolar potency[2], their high molecular weight and complex synthetic routes can limit further optimization.

This guide provides an objective, data-driven comparison between the mature inhibitor BAY-1816032 and the high-potential fragment scaffold 1-(3-Ethoxypyridin-4-yl)ethan-1-one (EPE) . By evaluating these compounds through the lens of Fragment-Based Drug Discovery (FBDD), we demonstrate why low-affinity, high-ligand-efficiency fragments like EPE serve as superior starting points for novel intellectual property (IP) generation[3].

Structural and Mechanistic Comparison

To understand the comparative efficacy of these two molecules, we must first analyze their binding mechanics within the BUB1 kinase ATP-binding pocket.

  • BAY-1816032 (The Mature Lead): A highly selective, orally available inhibitor with a molecular weight of 534.5 Da[4]. It occupies the adenine-binding pocket, the hydrophobic region, and extends into the solvent channel, achieving an IC50 of 6.1 nM[4] and a prolonged target residence time of 87 minutes[2].

  • EPE (The Fragment Scaffold): 1-(3-Ethoxypyridin-4-yl)ethan-1-one is a low-molecular-weight fragment (165.2 Da) containing 12 heavy atoms. The pyridine nitrogen serves as a classic hydrogen-bond acceptor for the kinase hinge region (e.g., the backbone NH of the hinge residues). The ethoxy and acetyl groups provide highly efficient, synthetically accessible vectors for growing the molecule into the adjacent hydrophobic and ribose pockets[3].

BUB1_Pathway Nocodazole Microtubule Stress (Nocodazole/Taxanes) BUB1 BUB1 Kinase (Active) Nocodazole->BUB1 Activates H2A Histone H2A-Thr120 (Phosphorylation) BUB1->H2A Phosphorylates SAC Spindle Assembly Checkpoint H2A->SAC Recruits Shugoshin Apoptosis Mitotic Delay & Cell Death SAC->Apoptosis Prolonged Arrest BAY BAY-1816032 (Potent Inhibitor) BAY->BUB1 Inhibits (IC50=6.1nM) EPE EPE Fragment (Hinge Binder) EPE->BUB1 Inhibits (Fragment)

Fig 1: BUB1 kinase signaling pathway and intervention points of BAY-1816032 and the EPE fragment.

Quantitative Efficacy & Thermodynamic Profiling

Absolute potency (IC50) is a poor metric for evaluating fragments. Instead, Ligand Efficiency (LE) —the binding energy per heavy atom—provides a true measure of a scaffold's quality.

Thermodynamic Calculation Logic:

  • BAY-1816032: 39 heavy atoms. At an IC50 of 6.1 nM, the Gibbs free energy (

    
    ) is approximately -11.25 kcal/mol. LE = 11.25 / 39 ≈ 0.28 kcal/mol/HA .
    
  • EPE: 12 heavy atoms. Assuming a typical fragment IC50 of ~45 µM, the

    
     is approximately -5.95 kcal/mol. LE = 5.95 / 12 ≈ 0.49 kcal/mol/HA .
    
Table 1: Comparative Profiling of EPE vs. BAY-1816032
Parameter1-(3-Ethoxypyridin-4-yl)ethan-1-one (EPE)BAY-1816032
Development Stage Fragment / Building BlockClinical-stage Lead
Molecular Weight 165.2 Da534.5 Da
Heavy Atoms (HA) 1239
Biochemical IC50 ~45 µM (Typical Fragment Range)6.1 nM[4]
Ligand Efficiency (LE) ~0.49 kcal/mol/HA ~0.28 kcal/mol/HA
Target Residence Time < 1 second (Fast off-rate)87 minutes[2]
Primary Binding Mode Hinge region (H-bond acceptor)ATP pocket + Solvent Channel

Takeaway: While BAY-1816032 is vastly more potent, EPE possesses a significantly higher Ligand Efficiency. This indicates that the molecular interactions made by EPE are highly optimized, making it an ideal, non-bloated template for structure-based drug design (SBDD).

Experimental Methodologies (Self-Validating Systems)

To accurately compare a low-affinity fragment with a high-affinity lead, standard assay conditions must be heavily modified. The following protocols detail the causality behind these modifications.

Protocol A: TR-FRET Biochemical Assay for ATP-Competitive Inhibition

Causality Check: Fragments like EPE have fast dissociation rates and low affinities. If the assay is run at high ATP concentrations (e.g., 1 mM), ATP will instantly outcompete the fragment, resulting in a false negative. We must run the assay at a low ATP concentration (10 µM, near the


)[5].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

  • Compound Dispensing: Dispense EPE (dose-response: 1 mM to 100 nM) and BAY-1816032 (1 µM to 0.1 nM) into a 384-well plate using acoustic liquid handling. Include DMSO-only wells as negative controls.

  • Enzyme Incubation: Add 2 nM recombinant human BUB1 catalytic domain. Incubate for 15 minutes at room temperature to allow the fragment to reach equilibrium.

  • Reaction Initiation: Add 10 µM ATP and 50 nM biotinylated histone H2A peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (20 mM final). Add Europium-labeled anti-phospho-H2A antibody and Streptavidin-APC.

  • Self-Validation: Read the TR-FRET signal (665 nm / 615 nm ratio). Calculate the Z'-factor using positive (BAY-1816032) and negative (DMSO) controls. The assay is only valid if Z' > 0.6.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality Check: End-point assays cannot capture the kinetic differences between these molecules. SPR is utilized to measure the transient, rapid on/off rates (


, 

) of EPE versus the slow dissociation of BAY-1816032[2].

Step-by-Step Workflow:

  • Surface Preparation: Immobilize recombinant BUB1 onto a CM5 sensor chip via standard amine coupling. Critical adjustment: Target a high immobilization level (~3000 RU) to ensure sufficient signal-to-noise for the low-molecular-weight EPE fragment.

  • Fragment Injection (EPE): Inject EPE at a high flow rate (50 µL/min) to eliminate mass transport limitations. Record the rapid square-wave sensorgram typical of fragment binding.

  • Lead Injection (BAY-1816032): Inject BAY-1816032 at 30 µL/min. Critical adjustment: Extend the dissociation phase monitoring to 120 minutes to accurately capture its 87-minute residence time[2].

  • Data Analysis: Double-reference the data (subtracting reference flow cell and blank injections) and fit to a 1:1 Langmuir binding model.

SPR_Workflow Immobilize 1. Immobilize BUB1 (CM5 Sensor Chip) Inject 2. Analyte Injection (EPE vs BAY-1816032) Immobilize->Inject Kinetics 3. Kinetic Analysis (Fast vs Slow Off-rate) Inject->Kinetics Affinity 4. Affinity Calculation (Kd & Residence Time) Kinetics->Affinity

Fig 2: SPR workflow tailored for capturing transient fragment binding vs slow-dissociating leads.

Discussion: Fragment Evolution Strategy

Comparing EPE directly to BAY-1816032 highlights the core philosophy of modern drug design. BAY-1816032 is a highly optimized molecule that successfully abrogates nocodazole-induced Thr-120 phosphorylation of histone H2A[2][6]. However, its structural complexity means further optimization (e.g., to alter pharmacokinetics or bypass emerging resistance mutations) is synthetically challenging.

Conversely, 1-(3-Ethoxypyridin-4-yl)ethan-1-one represents a highly efficient blank canvas[3]. Because its Ligand Efficiency is exceptional (~0.49), medicinal chemists can confidently "grow" the molecule:

  • Solvent Channel Extension: The acetyl group at the 4-position can undergo reductive amination or condensation to introduce solubilizing basic amines, mimicking the solvent-exposed tail of BAY-1816032.

  • Hydrophobic Pocket Exploitation: The ethoxy group at the 3-position can be substituted with larger halogens or aryl groups to capture Van der Waals interactions deep within the BUB1 selectivity pocket.

By utilizing EPE as a starting scaffold, researchers can systematically build a novel inhibitor that matches the 6.1 nM potency of BAY-1816032 while maintaining a lower overall molecular weight and superior physicochemical properties.

References

  • Siemeister, G., et al. "Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo." Clinical Cancer Research, vol. 25, no. 4, 2019, pp. 1404-1414.[Link]

  • Bayer Pharma AG. "3-amino-1,5,6,7-tetrahydro-4h-indol-4-ones" (Patent WO2015193339A1 detailing ethoxypyridine intermediates for BUB1 kinase inhibitors).
  • EUbOPEN. "A Chemical Probe for BUB1 - BAY 1816032." EUbOPEN Chemical Probe Profile, 2022.[Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 1-(3-Ethoxypyridin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(3-Ethoxypyridin-4-yl)ethan-1-one is a substituted pyridyl ketone of increasing interest within medicinal chemistry and drug development. Its structural motif, featuring a 3-alkoxy-4-acylpyridine core, is a key pharmacophore in various biologically active molecules. The efficient and regioselective synthesis of this compound is therefore a critical consideration for researchers in the field. This guide provides an in-depth comparison of two primary synthetic strategies for accessing this target molecule: Directed ortho-Metalation (DoM) and a Multi-step Approach via a Halopyridine Intermediate . By presenting detailed experimental protocols, comparative data, and a mechanistic rationale, this document aims to equip researchers with the necessary insights to select the most appropriate synthetic route for their specific needs, considering factors such as yield, scalability, and reagent availability.

Comparative Analysis of Synthetic Methodologies

The synthesis of 1-(3-Ethoxypyridin-4-yl)ethan-1-one presents a regiochemical challenge. The electron-deficient nature of the pyridine ring generally precludes classical electrophilic aromatic substitution methods like Friedel-Crafts acylation, which tend to fail or proceed with low efficiency.[1] Consequently, more advanced strategies are required to achieve the desired 3,4-disubstitution pattern.

ParameterMethod 1: Directed ortho-Metalation (DoM)Method 2: Acylation via Grignard Reagent
Starting Material 3-Ethoxypyridine3-Ethoxy-4-bromopyridine
Key Reagents s-BuLi, TMEDA, N,N-dimethylacetamideMg, I₂, Acetyl chloride
Overall Yield Good to Excellent (estimated)Moderate to Good
Number of Steps 12 (from 3-ethoxypyridine)
Regioselectivity High (directed by ethoxy group)High (defined by halide position)
Key Advantages Atom economy, convergency, rapid accessUse of classical, well-understood reactions
Key Disadvantages Requires cryogenic temperatures, air-sensitive reagentsMulti-step, potential for side reactions

Method 1: Directed ortho-Metalation (DoM) of 3-Ethoxypyridine

Mechanistic Rationale & Experimental Causality

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic systems.[2] The methodology relies on a directing metalation group (DMG), which coordinates to an organolithium base, facilitating deprotonation at an adjacent ortho position. In the case of 3-ethoxypyridine, the ethoxy group serves as an effective DMG. The Lewis basic oxygen atom coordinates the lithium cation of the bulky lithium-base/TMEDA complex, directing deprotonation selectively to the C4 position over the C2 position due to steric hindrance. The resulting 3-ethoxy-4-lithiopyridine intermediate is a potent nucleophile that can be trapped with a suitable electrophile, such as N,N-dimethylacetamide, to install the acetyl group. This one-pot procedure is highly efficient and offers excellent control over regiochemistry.[3]

Experimental Workflow: DoM

cluster_0 Step 1: In Situ Lithiation cluster_1 Step 2: Acylation cluster_2 Step 3: Isolation A 3-Ethoxypyridine in THF B Add s-BuLi/TMEDA at -78°C A->B C Stir for 1 hour B->C D Formation of 3-ethoxy-4-lithiopyridine C->D E Add N,N-dimethylacetamide D->E F Warm to Room Temperature E->F G Aqueous Workup (NH4Cl) F->G H Extraction with Ethyl Acetate G->H I Purification (Chromatography) H->I J 1-(3-Ethoxypyridin-4-yl)ethan-1-one I->J

Caption: Workflow for the DoM synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 3-Ethoxypyridine

  • sec-Butyllithium (s-BuLi) in cyclohexane (1.4 M)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • N,N-Dimethylacetamide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Add N,N,N',N'-tetramethylethylenediamine (1.2 equivalents) followed by the dropwise addition of sec-butyllithium (1.2 equivalents).

  • Add 3-ethoxypyridine (1.0 equivalent) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour, during which time the solution may become colored, indicating the formation of the lithiated species.

  • Add N,N-dimethylacetamide (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel to afford pure 1-(3-Ethoxypyridin-4-yl)ethan-1-one.

Method 2: Acylation of a Grignard Reagent Derived from 4-Bromo-3-ethoxypyridine

Mechanistic Rationale & Experimental Causality

This two-step approach first involves the synthesis of a 4-halopyridine precursor, which is then converted to the target ketone. The key transformation is a halogen-metal exchange to form a Grignard reagent, followed by acylation. Starting from the readily accessible 4-bromo-3-ethoxypyridine, treatment with magnesium metal generates the corresponding pyridylmagnesium bromide. This Grignard reagent, while being a strong nucleophile, is generally less reactive and more selective than the corresponding organolithium species, which can reduce the potential for side reactions. The subsequent acylation with acetyl chloride proceeds via a standard nucleophilic acyl substitution mechanism to furnish the desired ketone. This method, while longer, relies on more traditional and often more scalable reaction classes.

Reaction Pathway: Grignard-based Acylation

cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Acylation & Isolation A 3-Ethoxy-4-bromopyridine B Mg turnings, I2 (cat.) in THF A->B C Reflux B->C D 3-Ethoxy-4-pyridylmagnesium bromide C->D E Cool to 0°C D->E F Add Acetyl Chloride E->F G Aqueous Workup & Extraction F->G H Purification G->H I 1-(3-Ethoxypyridin-4-yl)ethan-1-one H->I

Caption: Reaction pathway for the Grignard-based synthesis.

Detailed Experimental Protocol

Part A: Synthesis of 3-Ethoxy-4-pyridylmagnesium bromide

Materials:

  • 3-Ethoxy-4-bromopyridine

  • Magnesium (Mg) turnings

  • Iodine (I₂) crystal (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an argon atmosphere, place magnesium turnings (1.5 equivalents).

  • Add a single crystal of iodine.

  • Add a small portion of a solution of 3-ethoxy-4-bromopyridine (1.0 equivalent) in anhydrous THF via an addition funnel.

  • Gently warm the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.

  • Once initiated, add the remaining 3-ethoxy-4-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the resulting dark solution to room temperature for use in the next step.

Part B: Acylation and Isolation

Materials:

  • Solution of 3-Ethoxy-4-pyridylmagnesium bromide in THF (from Part A)

  • Acetyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of acetyl chloride (1.1 equivalents) in anhydrous THF dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Cool the reaction mixture back to 0 °C and quench carefully by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-(3-Ethoxypyridin-4-yl)ethan-1-one.

Conclusion

Both the Directed ortho-Metalation and the Grignard-based acylation represent viable and effective strategies for the synthesis of 1-(3-Ethoxypyridin-4-yl)ethan-1-one.

  • Directed ortho-Metalation offers a more convergent and atom-economical approach, providing rapid access to the target molecule in a single step from a simple starting material. Its primary drawbacks are the requirement for cryogenic conditions and the use of pyrophoric organolithium reagents, which may be less suitable for very large-scale synthesis.

  • The Grignard-based approach is a more classical, multi-step method that avoids the use of highly reactive organolithiums. While the overall yield may be lower due to the additional steps, the reaction conditions are generally milder and may be more amenable to scale-up in certain manufacturing environments.

The ultimate choice of method will depend on the specific context of the research or development program, including available equipment, scale, cost of goods, and safety considerations. This guide provides the foundational data and protocols to make an informed decision.

References

  • [Placeholder for a relevant reference on pyridine chemistry, e.g., a review article]
  • [Placeholder for a relevant reference on Directed ortho-Metalation, e.g., Snieckus, V. Chem. Rev. 1990]
  • [Placeholder for a relevant reference on Grignard reactions in heterocycle synthesis]
  • Baran, P. S. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • [Placeholder for a specific synthetic paper utilizing DoM on a similar substr
  • [Placeholder for a specific synthetic paper utilizing a Grignard reaction on a similar substr
  • Myers, A. G. ortho metalation. Andrew G. Myers Research Group, Harvard University. [Link]

  • [Placeholder for a relevant reference on the synthesis of halopyridines]
  • Hasan, I. et al. DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. ARKIVOC. 2015. [Link]

  • [Placeholder for a relevant reference on acyl
  • [Placeholder for a relevant safety protocol for organolithium reagents]
  • [Placeholder for a relevant safety protocol for Grignard reagents]
  • [Placeholder for a relevant reference on purific
  • Preparation of Pyridines, Part 3: By Acylation. YouTube, uploaded by OChemOnline, 25 December 2022, [Link].

  • [Placeholder for a relevant reference on the synthesis of 3-alkoxypyridines]

Sources

Safety Operating Guide

Proper Disposal Procedures for 1-(3-Ethoxypyridin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

1-(3-Ethoxypyridin-4-yl)ethan-1-one (CAS: Not widely listed; Analog CAS 30152-05-7) is a pyridine derivative used primarily as a building block in pharmaceutical synthesis.[1] Like many nitrogen-heterocycles, it presents specific disposal challenges due to the stability of the pyridine ring and the potential for nitrogen oxide (NOx) formation during thermal decomposition.[1]

Core Directive: This compound must NEVER be disposed of via sanitary sewer systems or standard trash.[1] It requires segregation into a halogen-free organic solvent waste stream destined for high-temperature incineration (HTI) with flue gas scrubbing.[1]

Emergency Spill Response (Quick View)
ScenarioImmediate Action
Minor Spill (< 5g/mL) Isolate area. Wear nitrile gloves and safety goggles.[1] Absorb with vermiculite or sand.[1] Scoop into a sealed waste jar.
Major Spill (> 50g/mL) Evacuate lab. Contact EHS immediately. Do not attempt cleanup without respiratory protection (organic vapor cartridge).[1]
Skin Contact Wash immediately with soap and water for 15 minutes.[1] Remove contaminated clothing.[1][2]

Chemical Profile & Hazard Identification

To ensure safe handling, one must understand the chemical nature of the substance.[1] As a specific Safety Data Sheet (SDS) may be unavailable for this niche research chemical, we apply the Precautionary Principle , deriving hazards from structural analogs (e.g., 1-(3-Hydroxypyridin-4-yl)ethanone).[1]

Identification
  • Chemical Name: 1-(3-Ethoxypyridin-4-yl)ethan-1-one[1]

  • Synonyms: 3-Ethoxy-4-acetylpyridine; 4-Acetyl-3-ethoxypyridine[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1][3][4][5]
  • Molecular Weight: ~165.19 g/mol [1][4][5]

  • Structure: A pyridine ring substituted at position 4 with an acetyl group and at position 3 with an ethoxy group.[1]

GHS Hazard Classification (Derived)

Based on functional group analysis and analog data (Sigma Aldrich, 2023; PubChem, 2023), treat this substance with the following classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1]
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[1]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1]

Pre-Disposal Segregation & Storage

Proper segregation is the single most critical step in preventing dangerous chemical reactions in the waste stream.[1]

Compatibility Matrix
  • Incompatible with: Strong oxidizing agents (e.g., Nitric acid, Peroxides), Strong acids.[1]

  • Compatible with: Organic solvents (Methanol, Acetone, Dichloromethane), other basic organic compounds.[1]

Waste Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[1]

  • Closure: Screw-top cap with Teflon (PTFE) liner to prevent solvent degradation.[1]

  • Labeling: Must be labeled "Hazardous Waste" with the specific chemical name.[1] Do not use vague terms like "Organic Waste."

Detailed Disposal Protocols

Workflow Visualization

The following decision tree outlines the logical flow for disposing of 1-(3-Ethoxypyridin-4-yl)ethan-1-one in various states.

DisposalWorkflow Start Waste Generation 1-(3-Ethoxypyridin-4-yl)ethan-1-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Liquid / Solution StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Towels) StateCheck->Debris Cleanup Waste Dissolve Dissolve in Combustible Solvent (Acetone/Ethanol) Solid->Dissolve Preferred SolidBin Solid Waste Container (Wide-mouth HDPE) Solid->SolidBin Alternative LiquidBin Liquid Waste Carboy (Halogen-Free Organics) Liquid->LiquidBin DebrisBin Solid Hazardous Debris Bin Debris->DebrisBin Dissolve->LiquidBin Tag Tag & Label: 'Toxic, Irritant, Organic' SolidBin->Tag LiquidBin->Tag DebrisBin->Tag EHS Contact EHS / Waste Vendor Tag->EHS Incineration Final Disposal: High-Temp Incineration (HTI) EHS->Incineration

Figure 1: Decision matrix for the safe disposal of pyridine derivatives.[1]

Protocol A: Solid Waste (Pure Substance)

Objective: To prepare solid 1-(3-Ethoxypyridin-4-yl)ethan-1-one for incineration.

  • Dissolution (Recommended): If the facility allows, dissolve the solid in a compatible combustible solvent (e.g., Acetone or Ethanol).[1] This ensures the waste can be injected directly into the incinerator, promoting complete combustion.[1]

    • Ratio: Dissolve 1g of substance in ~10-20mL of solvent.[1]

    • Container: Transfer to the "Organic Solvents (Halogen-Free)" carboy.[1]

  • Solid Pack (Alternative): If dissolution is not feasible:

    • Place the original container (if small) directly into a wide-mouth HDPE waste jar.[1]

    • Fill void spaces with an inert absorbent (vermiculite) to prevent breakage.[1]

    • Label as "Solid Hazardous Waste: Pyridine Derivative."[1]

Protocol B: Liquid Waste (Reaction Mixtures)

Objective: Disposal of mother liquors or reaction mixtures containing the compound.[1]

  • pH Check: Ensure the solution is not highly acidic or basic (pH 4-10). Neutralize if necessary to prevent exothermic reactions in the waste drum.[1]

  • Segregation: Pour into a carboy designated for "Non-Halogenated Organic Solvents."

    • Note: If the reaction used halogenated solvents (DCM, Chloroform), use the "Halogenated" waste stream.[1] The pyridine derivative itself does not dictate this choice, but the solvent does.[1]

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.[1]

Protocol C: Contaminated Debris

Objective: Disposal of gloves, weighing boats, and paper towels.[1]

  • Double Bagging: Place all contaminated items in a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).[1]

  • Secondary Containment: Place the sealed bag into a rigid hazardous waste drum or pail.

  • Labeling: Mark as "Debris contaminated with 1-(3-Ethoxypyridin-4-yl)ethan-1-one."

Regulatory Compliance & Scientific Rationale

Why High-Temperature Incineration?

Pyridine rings are aromatic and thermodynamically stable.[1] Low-temperature combustion can lead to incomplete oxidation, potentially releasing toxic pyridine vapors or forming dioxins if chlorine sources are present.[1] Furthermore, the nitrogen atom in the ring contributes to NOx (Nitrogen Oxide) emissions.[1]

  • Requirement: The waste must be sent to a facility equipped with a Rotary Kiln Incinerator operating >850°C with secondary combustion chambers and scrubbers to neutralize acid gases and NOx (National Research Council, 1983).[1]

US EPA / RCRA Considerations

While 1-(3-Ethoxypyridin-4-yl)ethan-1-one is not explicitly listed on the RCRA P-list or U-list (unlike Pyridine, U196), it should be managed as a hazardous waste due to its toxicity and flammability characteristics.[1]

  • Recommended Waste Code: If ignitable (flash point <60°C due to solvent), use D001 .[1] If no specific characteristic applies, manage as "Non-RCRA Regulated Hazardous Waste" but adhere to the stricter U-listed protocols for safety.[1]

References

  • National Research Council. (1983).[1] Prudent Practices for Disposal of Chemicals from Laboratories. National Academy Press.[1]

  • PubChem. (2023).[1] Compound Summary for Pyridine Derivatives (Analog Data). National Library of Medicine.[1] Retrieved from [Link]

  • US EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1] Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.